Product packaging for 1H-azirine(Cat. No.:CAS No. 157-17-5)

1H-azirine

Cat. No.: B085484
CAS No.: 157-17-5
M. Wt: 41.05 g/mol
InChI Key: ZHKJHQBOAJQXQR-UHFFFAOYSA-N
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Description

1H-azirine is an azirine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N B085484 1H-azirine CAS No. 157-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157-17-5

Molecular Formula

C2H3N

Molecular Weight

41.05 g/mol

IUPAC Name

1H-azirine

InChI

InChI=1S/C2H3N/c1-2-3-1/h1-3H

InChI Key

ZHKJHQBOAJQXQR-UHFFFAOYSA-N

SMILES

C1=CN1

Canonical SMILES

C1=CN1

Origin of Product

United States

Foundational & Exploratory

The Elusive 1H-Azirine: A Technical Guide to a Transient Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Azirine, the antiaromatic isomer of the more stable 2H-azirine, represents a significant synthetic and theoretical challenge in heterocyclic chemistry. Despite initial reports of its successful synthesis and isolation, subsequent rigorous investigations have demonstrated that these claims were erroneous.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its theoretical properties, the history of its attempted synthesis, and the limited experimental evidence for its existence as a highly reactive, short-lived intermediate. The content herein is intended to provide a realistic and scientifically accurate resource for researchers, dispelling previous misconceptions and guiding future investigations into this fascinating molecule.

Introduction: The Challenge of Antiaromaticity

This compound is a three-membered heterocyclic compound containing a nitrogen atom and a carbon-carbon double bond.[4] Its planar, cyclic 4π-electron system renders it antiaromatic, a state of significant electronic destabilization.[5] This inherent instability is the primary reason for the molecule's transient nature and the difficulties encountered in its synthesis and characterization.[5][6] In contrast, its tautomer, 2H-azirine, possesses a carbon-nitrogen double bond and is a more stable, isolable compound.[4]

The high reactivity and fleeting existence of this compound make it a subject of considerable interest for theoretical and mechanistic studies. Understanding the properties and behavior of such high-energy intermediates can provide valuable insights into reaction mechanisms and the fundamental principles of chemical bonding and stability.

Theoretical and Computational Characterization

Due to the challenges in experimental studies, much of our understanding of this compound's properties comes from computational chemistry.[7][8] Density Functional Theory (DFT) and other high-level ab initio methods have been employed to predict its geometry, stability, and spectroscopic signatures.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound from computational studies. It is crucial to note that these are theoretical values and may differ from experimental data if the molecule is ever successfully isolated and characterized.

Spectroscopic Data Predicted Value Reference
¹H NMR No experimental data available. Predicted spectra can be calculated.[9][10][11]
¹³C NMR No experimental data available. Predicted spectra can be calculated.[3][12]
IR Spectroscopy (C=C stretch) 1867–1890 cm⁻¹[1][3]
Mass Spectrometry Not directly observed due to instability.[13][14]

Note: The IR stretching frequency for the C=C bond is a key predicted characteristic for identifying this compound.

The History of Synthesis Attempts: A Cautionary Tale

Several research groups have reported the synthesis of stable 1H-azirines. However, these reports have been systematically re-investigated and refuted.[1][2][3] A notable example is the reported isoquinoline-catalyzed synthesis from phenacyl bromides and N,N'-dialkylcarbodiimides, which was later shown to produce N-acyl-N,N'-dialkylureas instead of the claimed 1H-azirines.[1][3]

These "structural corrigenda" highlight the importance of rigorous characterization and the challenges associated with identifying novel, highly reactive molecules. Researchers are advised to approach historical claims of this compound synthesis with critical evaluation.

General Synthetic Strategies and Outcomes

The primary approaches that have been investigated for the synthesis of this compound, which have ultimately led to other products or only fleeting evidence of the target molecule, are summarized in the diagram below.

G Attempted Synthetic Pathways to this compound cluster_start Starting Materials cluster_intermediate Postulated Intermediate cluster_product Observed Products Vinyl Azide Vinyl Azide This compound This compound Vinyl Azide->this compound Thermolysis/Photolysis α-Imino Carbene Precursors α-Imino Carbene Precursors α-Imino Carbene Precursors->this compound Cyclization 2H-Azirine 2H-Azirine This compound->2H-Azirine Tautomerization (Rapid) Ketenimine Ketenimine This compound->Ketenimine Ring Opening Rearrangement Products Rearrangement Products This compound->Rearrangement Products Further Reactions

Attempted synthetic pathways and observed outcomes.

Experimental Evidence: The Hunt for a Transient Species

The most compelling experimental evidence for the existence of this compound comes from low-temperature matrix isolation studies.[3] In these experiments, photochemically generated species are trapped in an inert gas matrix at cryogenic temperatures, allowing for their spectroscopic characterization.

Low-Temperature IR Spectroscopy

At very low temperatures, a few examples of short-lived 1H-azirines have been detected by IR spectroscopy.[1][3] The key observation is the appearance of an absorption in the region of 1867–1890 cm⁻¹ , which is attributed to the C=C stretching vibration of the this compound ring.[1][3] This experimental finding aligns well with the predicted vibrational frequencies from computational studies. It is believed that a "push-pull" substitution pattern on the ring can slightly diminish the antiaromatic character and increase the relative stability at these low temperatures.[1][3]

Experimental Workflow for Trapping Reactive Intermediates

The general workflow for the characterization of highly reactive intermediates like this compound using matrix isolation techniques is depicted below.

G Workflow for Characterization of Transient Species Precursor Precursor Photolysis/Thermolysis Photolysis/Thermolysis Precursor->Photolysis/Thermolysis Matrix Isolation (Cryogenic) Matrix Isolation (Cryogenic) Photolysis/Thermolysis->Matrix Isolation (Cryogenic) Spectroscopic Analysis (IR, UV-Vis) Spectroscopic Analysis (IR, UV-Vis) Matrix Isolation (Cryogenic)->Spectroscopic Analysis (IR, UV-Vis) Data Interpretation & Comparison with Theory Data Interpretation & Comparison with Theory Spectroscopic Analysis (IR, UV-Vis)->Data Interpretation & Comparison with Theory

General experimental workflow for trapping and characterizing reactive intermediates.

Future Outlook and Implications for Drug Development

While this compound itself is too unstable for direct application in drug development, the study of such reactive intermediates is not without merit for the field. A deeper understanding of the factors that govern the stability of strained ring systems can inform the design of novel heterocyclic scaffolds. Furthermore, reactions that are postulated to proceed through this compound-like transition states may be harnessed for the development of new synthetic methodologies.

Recent theoretical work continues to explore strategies for stabilizing the this compound ring system, for instance, through the use of sterically demanding and electron-withdrawing substituents.[5][6] These computational studies may pave the way for the eventual synthesis and isolation of a persistent this compound derivative, which would be a landmark achievement in heterocyclic chemistry.

Conclusion

This compound remains a fascinating and elusive target in organic synthesis. The current body of scientific evidence strongly indicates that it is a high-energy, transient intermediate that has not yet been isolated or fully characterized under normal laboratory conditions. This technical guide has aimed to provide a clear and accurate summary of the state of the field, emphasizing the theoretical understanding of the molecule and the history of the attempts to synthesize it. For researchers and drug development professionals, the story of this compound serves as a valuable case study in the challenges of working with highly reactive molecules and the critical importance of rigorous scientific validation. Future efforts in this area will likely focus on computational design and sophisticated matrix isolation techniques to further unravel the secrets of this antiaromatic heterocycle.

References

The Elusive 1H-Azirine: A Chronicle of Theoretical Prediction, Fleeting Existence, and Misidentification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Azirine, the unsaturated three-membered heterocycle with a carbon-carbon double bond, represents a fascinating case study in the interplay between theoretical prediction and experimental validation. As a cyclic, planar 4π-electron system, it is predicted to be antiaromatic and, consequently, highly unstable. This guide delves into the history of this compound, from its initial theoretical conception to the ongoing quest for its definitive synthesis and characterization. We will explore its fleeting existence as a transient intermediate, chronicle the notable instances of its misidentification, and present the established methods for its generation and detection in cryogenic matrices. Furthermore, this document provides key quantitative data from computational studies and detailed visualizations of reaction mechanisms where this elusive molecule is thought to play a pivotal role.

A History of Prediction and Pursuit

The story of this compound is not one of straightforward discovery but rather a decades-long pursuit of a molecule that has largely remained in the realm of theory and transient existence.

Theoretical Foundations: The Antiaromatic Hypothesis

Early theoretical studies on small, unsaturated heterocycles predicted this compound to be an antiaromatic and highly strained molecule.[1] Its more stable tautomer, 2H-azirine, which possesses a carbon-nitrogen double bond, is a well-characterized and isolable compound.[2] Quantum chemical calculations have consistently shown a significant energy difference between the two isomers, explaining the inherent instability of the 1H form.[1] These theoretical predictions established this compound as a challenging synthetic target and hinted that its existence might be limited to that of a short-lived intermediate.[1][2]

The Quest for Stable 1H-Azirines: A Tale of Misidentification

The allure of synthesizing and isolating a novel antiaromatic system led to several reports of stable this compound derivatives. However, rigorous reinvestigation of these claims has systematically refuted them, providing valuable lessons in structural characterization.

A notable instance involved the reported isoquinoline-catalyzed synthesis of 1H-azirines from phenacyl bromides and N,N'-dialkylcarbodiimides. A thorough re-examination of this reaction revealed that the products were not the sought-after antiaromatic heterocycles, but rather simple N-acyl-N,N'-dialkylureas.[3][4] This structural corrigendum was confirmed through independent synthesis and detailed spectroscopic analysis of the actual urea products.[3][4]

Another significant case was the marine natural product, acremolin, initially reported to possess a this compound moiety.[5] This claim was particularly exciting as it would have been the first discovery of this ring system in nature. However, subsequent total synthesis and detailed spectroscopic analysis, including 1H-15N HMBC, led to a structural revision. Acremolin was unequivocally shown to be a substituted N2,3-ethenoguanine.[6][7][8][9] These corrections have reinforced the classification of 1H-azirines as highly elusive, short-lived intermediates.[3][4][5][10]

Quantitative Data: A Computational Perspective

In the absence of isolable samples, computational chemistry has been instrumental in elucidating the fundamental properties of this compound. The following tables summarize key quantitative data derived from theoretical studies.

Table 1: Calculated Geometrical Parameters of this compound

ParameterBondValue (Å)
Bond LengthC=C~1.28
C-N~1.45
Bond AngleC-N-C~50°
N-C=C~65°

Note: These are representative values from computational studies and may vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Relative Energies of C₂H₃N Isomers

IsomerRelative Energy (kcal/mol)Stability
Acetonitrile0Most Stable
Methyl Isocyanide+23Less Stable
2H-Azirine+55Unstable
This compound +88 Highly Unstable
Vinylnitrene+90Highly Unstable

Note: Energies are approximate and relative to the most stable isomer, acetonitrile. Data is compiled from various computational studies.

Experimental Evidence: Generation and Characterization of Transient this compound

While stable at room temperature, this compound has been successfully generated and characterized as a transient species under cryogenic conditions.

Experimental Protocol: Photochemical Generation in a Cryogenic Matrix

The most definitive experimental evidence for the existence of this compound comes from its photochemical generation and spectroscopic characterization in an inert gas matrix at extremely low temperatures.

Objective: To generate and detect this compound via the photolysis of a suitable precursor isolated in a cryogenic matrix.

Materials:

  • Precursor: A 1-substituted-1,2,3-triazole (e.g., 1-aryl-1,2,3-triazole)

  • Matrix Gas: Argon (Ar)

  • Cryostat capable of reaching temperatures of 10-15 K

  • UV light source (e.g., mercury lamp with appropriate filters)

  • FTIR spectrometer

Procedure:

  • Precursor Deposition: The triazole precursor is co-deposited with a large excess of argon gas onto a cold (10-15 K) CsI or KBr window within the cryostat. This is achieved by slowly leaking a gaseous mixture of the precursor and argon into the evacuated cryostat.

  • Matrix Formation: A solid, transparent matrix of argon containing isolated precursor molecules is formed on the cold window.

  • Initial FTIR Spectrum: An initial FTIR spectrum of the matrix-isolated precursor is recorded to serve as a baseline.

  • Photolysis: The matrix is irradiated with UV light. The wavelength is selected to induce the extrusion of N₂ from the triazole ring.

  • FTIR Monitoring: FTIR spectra are recorded periodically during photolysis to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the photoproducts.

  • Identification of this compound: The formation of this compound is confirmed by the appearance of characteristic vibrational bands in the IR spectrum. For substituted 1H-azirines, a strong absorption in the region of 1867–1890 cm⁻¹ is indicative of the C=C stretching vibration.[4]

  • Annealing (Optional): The matrix can be warmed by a few Kelvin to allow for diffusion and potential secondary reactions of the trapped species, which can provide further evidence for the identity of the intermediates.

Spectroscopic Characterization

The primary method for the characterization of matrix-isolated this compound is infrared spectroscopy. The high degree of ring strain and the unique bonding arrangement give rise to characteristic vibrational frequencies that can be compared with those predicted by computational methods.

Table 3: Key Infrared Absorption Data for Substituted 1H-Azirines

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=CStretch1867 - 1890

Note: This range is based on experimentally observed, substituted 1H-azirines with push-pull substitution patterns that are believed to slightly stabilize the ring.[4]

Reaction Mechanisms Involving Azirines

This compound has been proposed as a key intermediate in several chemical transformations. Additionally, the chemistry of its more stable isomer, 2H-azirine, is well-established and provides context for the reactivity of this class of compounds.

Pyrolysis of 1,2,3-Triazoles

The thermal decomposition of certain 1,2,3-triazoles is believed to proceed through an iminocarbene intermediate, which can then cyclize to form a transient this compound. This intermediate can then rearrange to form various products, such as indoles or pyrroles.[11][12]

Pyrolysis_of_Triazole Triazole 1-Aryl-1,2,3-triazole Iminocarbene Iminocarbene Intermediate Triazole->Iminocarbene Δ, -N₂ Azirine This compound Intermediate Iminocarbene->Azirine Cyclization Indole Rearranged Product (e.g., Indole) Azirine->Indole Rearrangement

Pyrolysis of a 1-aryl-1,2,3-triazole proceeding via a this compound intermediate.
Neber Rearrangement: A Pathway to the More Stable 2H-Azirine

The Neber rearrangement is a classic organic reaction that converts a ketoxime into an α-amino ketone.[13] This transformation is significant in the context of azirine chemistry as it proceeds through a 2H-azirine intermediate, the more stable tautomer of this compound.[13][14]

Neber_Rearrangement Ketoxime Ketoxime Sulfonate O-Sulfonate Ester Ketoxime->Sulfonate TsCl, Pyridine Carbanion Carbanion Sulfonate->Carbanion Base Azirine 2H-Azirine Intermediate Carbanion->Azirine Intramolecular Nucleophilic Attack AminoKetone α-Amino Ketone Azirine->AminoKetone H₂O (Hydrolysis)

The Neber rearrangement, proceeding through a 2H-azirine intermediate.

Future Outlook and Applications

Despite its transient nature, the study of this compound continues to be an active area of research. Recent theoretical work has focused on strategies to stabilize the this compound ring through judicious choice of substituents that can mitigate its antiaromatic character.[15][16][17] The successful synthesis of a persistent this compound would be a landmark achievement in heterocyclic chemistry and would open up new avenues for studying the fundamental principles of aromaticity and reactivity.

For drug development professionals, while this compound itself is too unstable for direct therapeutic use, the study of its reactivity and the reaction pathways in which it participates can provide valuable insights into the mechanisms of action of other nitrogen-containing heterocycles. The azirine core, particularly in its more stable 2H form, is a versatile synthetic intermediate for the construction of more complex nitrogenous scaffolds found in many biologically active molecules.

Conclusion

This compound remains one of the most enigmatic of the small heterocycles. Its history is a compelling narrative of how theoretical predictions can guide and challenge experimental chemists. While claims of its isolation in stable form have been systematically disproven, its existence as a fleeting, reactive intermediate is well-supported by cryogenic matrix isolation studies. The continued investigation into this antiaromatic molecule will undoubtedly deepen our understanding of chemical bonding, reactivity, and the limits of molecular stability.

References

An In-depth Technical Guide on the Core Chemical Properties of 1H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azirine, a three-membered unsaturated heterocycle containing a nitrogen atom and a carbon-carbon double bond, represents a fascinating yet highly elusive chemical entity. As the antiaromatic tautomer of the more stable 2H-azirine, its existence is fleeting, primarily observed as a short-lived intermediate in specific photochemical reactions under cryogenic conditions. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, with a focus on its structure, stability, reactivity, and spectroscopic signatures. Due to its transient nature, much of the quantitative data presented herein is derived from computational studies, which have been instrumental in elucidating the intrinsic characteristics of this molecule. This document aims to serve as a technical resource for researchers in organic chemistry, computational chemistry, and drug development who may encounter or consider this reactive species in reaction mechanisms.

Introduction: The Elusive Nature of this compound

This compound is a constitutional isomer of the more commonly studied 2H-azirine.[1] The key structural difference lies in the position of the double bond: this compound possesses a C=C double bond, while 2H-azirine contains a C=N double bond.[1] This seemingly minor variation has profound implications for the molecule's stability and chemical behavior. The cyclic, planar arrangement of 4π electrons in this compound renders it an antiaromatic system.[2] This antiaromaticity, coupled with significant ring strain inherent to the three-membered ring, makes this compound exceptionally unstable and highly reactive.[2][3] Consequently, it has not been isolated as a stable compound under ambient conditions and is typically only observed as a transient intermediate.[3]

Molecular Structure and Stability

The geometry and stability of this compound have been extensively investigated through computational chemistry. These studies provide the most reliable data on its structural parameters.

Tautomerization to 2H-Azirine

The high-energy state of this compound leads to its rapid tautomerization to the more stable 2H-azirine isomer.[3] This process is thermodynamically highly favorable. The energy difference between the two tautomers has been calculated to be substantial, explaining the ephemeral nature of the 1H isomer.[4]

Figure 1: Tautomerization of this compound to the more stable 2H-azirine.
Computed Geometric Parameters

Ab initio and Density Functional Theory (DFT) calculations have provided detailed insights into the geometry of the this compound ring. The following table summarizes key computed bond lengths and angles.

ParameterValue (Å or °)Computational Method
C=C Bond Length~1.28 - 1.30Various ab initio
C-N Bond Length~1.45 - 1.47Various ab initio
N-H Bond Length~1.01Various ab initio
C-C-N Bond Angle~65 - 67Various ab initio
C-N-C Bond Angle~48 - 50Various ab initio

Table 1: Computationally predicted geometric parameters for this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by pathways that alleviate its inherent ring strain and antiaromaticity. Besides tautomerization, it is postulated to undergo rapid ring-opening reactions. For instance, photolysis of certain azirines can lead to the formation of nitrile ylides, which are valuable intermediates in the synthesis of various heterocyclic compounds.[1]

Spectroscopic Properties

Direct spectroscopic observation of this compound is challenging. The most definitive evidence comes from low-temperature matrix isolation studies, where the molecule is generated in situ and trapped in an inert gas matrix, preventing its immediate decomposition or rearrangement.

Vibrational Spectroscopy (Infrared - IR)

The C=C stretching vibration in this compound derivatives is a key diagnostic feature in their IR spectra. For photochemically generated, matrix-isolated 1H-azirines with push-pull substituents, IR absorptions have been detected in the range of 1867–1890 cm⁻¹. This high frequency is characteristic of a strained double bond.

The table below presents a selection of computationally predicted vibrational frequencies for the parent this compound molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch~3350 - 3400
C-H Stretch (symmetric)~3100 - 3150
C-H Stretch (asymmetric)~3050 - 3100
C=C Stretch~1850 - 1900
C-N Stretch (symmetric)~1000 - 1050
C-N Stretch (asymmetric)~850 - 900
Ring Deformation~700 - 750

Table 2: Selected computationally predicted vibrational frequencies for this compound.

Experimental Protocols: Generation and Detection

The generation and observation of this compound are intrinsically linked and are performed using specialized techniques. The following is a generalized protocol based on the photochemical generation of this compound from a vinyl azide precursor in a cryogenic matrix.

Photochemical Generation and Matrix Isolation Spectroscopy

This method involves the photolysis of a suitable precursor, typically a vinyl azide, which upon extrusion of dinitrogen can lead to the formation of a vinylnitrene that may cyclize to this compound.

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_deposition Matrix Deposition cluster_photolysis In Situ Generation cluster_detection Spectroscopic Detection start Vinyl Azide Precursor mix Mix with Inert Gas (e.g., Argon) start->mix deposit Deposit mixture onto a cold window (e.g., CsI at 10 K) mix->deposit irradiate Irradiate with UV light (specific wavelength) deposit->irradiate analyze Record IR Spectrum irradiate->analyze observe Observe characteristic C=C stretch of this compound analyze->observe

Figure 2: Generalized workflow for the photochemical generation and matrix isolation IR spectroscopy of this compound.

Methodology:

  • Precursor Synthesis: A suitable vinyl azide is synthesized and purified.

  • Matrix Preparation: The vinyl azide is mixed with a large excess of an inert matrix gas, such as argon, in a vacuum line. The typical mixing ratio is between 1:1000 and 1:5000.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 10-20 K) by a closed-cycle helium cryostat. This process forms a solid, transparent matrix in which the precursor molecules are isolated.

  • Initial Spectrum: An initial IR spectrum of the matrix-isolated precursor is recorded.

  • Photolysis: The matrix is irradiated in situ with a UV light source (e.g., a mercury lamp with appropriate filters) for a specific duration. The wavelength is chosen to selectively excite the azide precursor.

  • Post-Photolysis Spectroscopy: IR spectra are recorded at intervals during and after photolysis. The appearance of new absorption bands, particularly in the 1850-1900 cm⁻¹ region, is monitored as evidence for the formation of the this compound C=C bond.

  • Analysis: The observed spectral changes are analyzed. The disappearance of precursor bands and the growth of new bands are correlated. The experimental frequencies of the new species are compared with those predicted by computational methods to confirm the identity of the transient species.

Relevance in Drug Development

Due to its extreme instability, this compound itself is not a viable scaffold for drug development. However, understanding its properties is crucial for several reasons:

  • Mechanistic Insights: 1H-azirines may appear as fleeting intermediates in synthetic routes designed to produce more complex nitrogen-containing heterocycles. A thorough understanding of their potential formation and subsequent reactivity can help in optimizing reaction conditions and avoiding undesired side products.

  • Analogue and Isomer Chemistry: The stable 2H-azirine isomer and the saturated aziridine ring are important motifs in medicinal chemistry. Knowledge of the properties of the unstable this compound provides a more complete picture of the chemical space surrounding these important functional groups.

  • Computational Drug Design: The study of highly strained and reactive molecules like this compound can serve as a benchmark for validating and improving computational methods used in drug design and discovery.

Conclusion

This compound remains a challenging target for experimental chemists. Its antiaromaticity and high ring strain dictate its existence as a transient species. The synergy between low-temperature matrix isolation spectroscopy and high-level quantum chemical calculations has been pivotal in characterizing its fundamental chemical properties. While not a direct player in drug development, the study of this compound enriches our understanding of reactive intermediates and the fundamental principles of chemical bonding and stability, which are of broad relevance to the scientific and pharmaceutical research communities.

References

A Technical Guide to 1H-Azirine Chemistry: Synthesis, Reactivity, and Future Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1H-Azirines are three-membered, unsaturated nitrogen heterocycles containing a carbon-carbon double bond. As cyclic 4π-electron systems, they are classified as antiaromatic, rendering them highly reactive and generally unstable under standard conditions.[1][2] Unlike their more stable and isolable 2H-azirine tautomers, 1H-azirines primarily exist as short-lived, high-energy intermediates in specific thermal and photochemical reactions.[2][3][4] Their transient nature makes direct study challenging, with much of the current understanding derived from computational modeling and low-temperature matrix isolation experiments.[5][6] This technical guide provides a comprehensive review of 1H-azirine chemistry, detailing their theoretical framework, methods of generation, characteristic reactions, spectroscopic signatures, and the latest computational strategies aimed at achieving their stabilization for future synthetic applications.

Theoretical Framework and Stability

The core challenge in this compound chemistry is its inherent instability, which stems from two primary factors: high ring strain and antiaromaticity.[2] Computational studies have been instrumental in quantifying the energetics and electronic structure of these molecules.

This compound is a high-energy isomer on the C₂H₃N potential energy hypersurface.[2][5] Calculations show it is significantly less stable than its 2H-azirine tautomer and other linear isomers like acetonitrile and ketenimine. The energy difference between this compound and the more stable 2H-azirine is calculated to be approximately 33 kcal/mol.[2] This large energy gap explains the rapid tautomerization and the general failure to isolate 1H-azirines under normal conditions.[2]

Molecular orbital calculations confirm that the destabilization arises from unfavorable interactions between the lone pair of electrons on the nitrogen atom and the C=C π-system, a classic feature of antiaromaticity.[7] Recent theoretical work, however, suggests that this instability can be mitigated.

Computational Energetics of C₂H₃N Isomers

The relative stabilities of various C₂H₃N isomers have been determined through high-level ab initio and density functional theory (DFT) calculations. These studies provide a quantitative basis for understanding the thermodynamic landscape of this compound chemistry.

Compound NameIsomer TypeCalculated Relative Energy (kcal/mol)Reference
AcetonitrileLinear0 (Reference)[2][5]
Methyl IsocyanideLinear~23[2][5]
KetenimineLinear~25[2]
2H-AzirineCyclic~55[2][5]
This compound Cyclic ~88 [2][5]
VinylnitreneOpen-chain~89[2]

Note: Relative energies are approximate and vary slightly based on the level of theory used in the calculations.

tautomerization cluster_1H This compound (Antiaromatic) cluster_2H 2H-Azirine (Strained Imine) H_Azirine This compound (High Energy) HH_Azirine 2H-Azirine (More Stable) H_Azirine->HH_Azirine Tautomerization (ΔE ≈ -33 kcal/mol)

Caption: Tautomeric relationship between 1H- and 2H-azirine.

Generation of 1H-Azirines as Reactive Intermediates

Direct synthesis and isolation of 1H-azirines remain an unsolved challenge.[3][8] Consequently, they are studied as transient species generated in situ, primarily through the decomposition of larger heterocyclic systems or the reaction of nitrenes with alkynes.

Thermal and Photochemical Decomposition of 1,2,3-Triazoles

The most compelling evidence for the existence of 1H-azirines comes from the pyrolysis and photolysis of substituted 1,2,3-triazoles.[9][10] These reactions proceed via the extrusion of molecular nitrogen (N₂) to generate a highly reactive α-imino carbene intermediate. This carbene can then undergo cyclization to form a transient this compound, which serves as a pivot point for rearrangement before yielding the final, stable products (e.g., indoles, pyrroles).[10]

Isotope labeling studies have been crucial in confirming this pathway. For instance, the flash vacuum pyrolysis of 1,5-diphenyl-1H-[5-¹³C]1,2,3-triazole results in scrambling of the ¹³C label in the products, which strongly indicates the formation of a symmetric 1,2-diphenyl-1H-azirine intermediate.[2]

triazole_decomposition Triazole 1-Aryl-1,2,3-Triazole Carbene1 α-Imino Carbene (A) Triazole->Carbene1 Δ or hν - N₂ Azirine This compound Intermediate Carbene1->Azirine Cyclization Carbene2 α-Imino Carbene (B) (Rearranged) Azirine->Carbene2 Ring Opening Product Rearranged Products (e.g., Indoles) Carbene2->Product Rearrangement/ Cyclization

Caption: Formation of this compound from 1,2,3-triazole decomposition.

Experimental Protocol: Flash Vacuum Pyrolysis (FVP) of 1,2,3-Triazoles

This generalized protocol is based on methods described for generating this compound intermediates.[10]

  • Apparatus Setup: A quartz tube is packed with quartz wool and placed inside a tube furnace. The inlet of the tube is connected to a sublimation flask containing the solid 1,2,3-triazole precursor. The outlet is connected via a U-tube trap to a high-vacuum pump (<0.01 Torr).

  • Pyrolysis: The furnace is heated to the desired temperature (typically 400–600 °C). The U-tube trap is cooled with liquid nitrogen.

  • Execution: The triazole precursor is slowly sublimed into the hot quartz tube under high vacuum. The volatile products of the pyrolysis are collected in the liquid nitrogen trap.

  • Analysis: After the reaction is complete, the system is returned to atmospheric pressure. The contents of the cold trap are dissolved in a suitable solvent (e.g., CDCl₃, acetone) and analyzed immediately by NMR spectroscopy, GC-MS, and other relevant techniques to identify the product distribution resulting from the rearrangement of the this compound intermediate.

Reaction of Alkynes with Nitrenes

The reaction of nitrenes, typically generated from the photolysis of hydrazoic acid (HN₃), with alkynes has been explored as another route to 1H-azirines.[2] These experiments are often conducted under matrix isolation conditions at cryogenic temperatures (4–12 K) to trap the highly reactive species.

The photolysis of HN₃ in an argon matrix containing an alkyne (e.g., acetylene or but-2-yne) is postulated to form a this compound intermediate. This intermediate is not directly observed but rapidly rearranges to form more stable products like ketenimine, which can be identified by IR spectroscopy.[2]

nitrene_addition Reactants Alkyne + Nitrene (NH) Azirine This compound (Postulated Intermediate) Reactants->Azirine hν, Argon Matrix (4 K) Product Ketenimine (Observed Product) Azirine->Product Rapid Rearrangement

Caption: this compound as a postulated intermediate in alkyne-nitrene reactions.

Reactivity and Spectroscopic Characterization

The reactivity of 1H-azirines is dominated by pathways that relieve ring strain and antiaromaticity. Direct spectroscopic observation is exceedingly rare and has only been achieved under specialized conditions.

Key Reactions
  • Tautomerization: The primary and most facile reaction is the rearrangement to the thermodynamically favored 2H-azirine isomer.[1]

  • Ring Opening: Cleavage of the ring can lead to isomeric α-imino carbenes or vinylnitrenes, which are themselves highly reactive and undergo further transformations.[2]

  • Isomerization to Ketenimines: As seen in the alkyne-nitrene reactions, rearrangement to linear, stable ketenimines is a common fate.[2]

Spectroscopic Detection

The only direct spectroscopic evidence for 1H-azirines comes from low-temperature matrix isolation studies. By generating the molecules photochemically at temperatures near absolute zero, their lifetime can be extended enough for characterization by infrared spectroscopy.

This compound DerivativeMatrixC=C Stretch (cm⁻¹)Reference
Push-pull substituted 3aArgon1867-1890[3]
Push-pull substituted 3bArgon1867-1890[3]
2,3-dimethyl-1H-azirineArgonTentatively assigned[2]

Note: The C=C stretching frequency is a key diagnostic peak, appearing at an unusually high wavenumber due to the high ring strain.

Modern Research: The Quest for a Stable this compound

While historically viewed as mere curiosities, recent computational studies have reignited interest in 1H-azirines by proposing viable strategies for their stabilization. The goal is to design a persistent this compound that can be isolated and used as a novel building block in synthesis.

Computational Design Strategies

The key to stabilization is to reduce the antiaromatic character of the ring. This can be achieved by manipulating the electronic properties of the substituents on the azirine core. A promising strategy involves attaching groups to the nitrogen atom that can withdraw electron density from the nitrogen lone pair, thereby minimizing its destabilizing interaction with the π-system.[7][11]

DFT calculations have shown that substituting the N-H with strong π-electron-withdrawing boryl groups (e.g., -B(SiF₃)₂) could not only stabilize the this compound but also make it thermodynamically more favorable than its corresponding 2H-azirine tautomer.[7] This represents a paradigm shift, suggesting that isolable 1H-azirines may be achievable.

stabilization_logic Problem Problem: This compound is antiaromatic and unstable Cause Cause: Destabilizing interaction between N lone pair and C=C π-system Problem->Cause stems from Strategy Proposed Strategy: Reduce electron density on Nitrogen Cause->Strategy suggests Method Method: Attach strong π-electron-withdrawing group (EWG) to Nitrogen Strategy->Method is achieved by Outcome Predicted Outcome: • Antiaromaticity is reduced • this compound is stabilized • Tautomerization is suppressed Method->Outcome leads to

Caption: Logical workflow for the computational stabilization of 1H-azirines.

Relevance to Drug Development

Due to their extreme instability, 1H-azirines have not been incorporated into any drug candidates or natural products. An initial report of a this compound moiety in the marine natural product acremolin was later shown to be a structural misassignment.[8]

However, the broader chemistry of strained three-membered nitrogen heterocycles, including stable 2H-azirines and aziridines, is highly relevant to medicinal chemistry.[12][13] These compounds are versatile synthetic intermediates used to construct complex, amine-containing molecules with high sp³-character—a desirable trait for modern drug candidates.[14] The successful stabilization and harnessing of 1H-azirines would unlock a new class of strained building blocks with unique reactivity, offering novel synthetic pathways to nitrogen-containing scaffolds for drug discovery.

Conclusion

This compound chemistry represents a fascinating frontier in the study of reactive intermediates. Long considered transient species beyond the reach of synthetic chemists, their properties have been gradually elucidated through a combination of clever mechanistic studies, low-temperature spectroscopy, and powerful computational analysis. The future of the field lies in realizing the theoretical predictions for stable this compound derivatives. Success in this endeavor would not only be a fundamental achievement in heterocyclic chemistry but would also introduce a novel and highly reactive tool for applications in organic synthesis and, potentially, drug development.

References

An In-depth Technical Guide on Early Experimental Studies of 1H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Azirine is a three-membered, unsaturated heterocyclic molecule containing a nitrogen atom and a carbon-carbon double bond. As a cyclic, planar 4π-electron system, it is classified as an antiaromatic compound, which contributes to its high reactivity and instability.[1][2] Early experimental and theoretical studies have largely characterized this compound as a transient intermediate rather than an isolable species under standard conditions.[1][2] Its more stable tautomer, 2H-azirine, which possesses a carbon-nitrogen double bond, is the typically observed or isolated isomer.[1]

Computational studies on the C₂H₃N potential energy hypersurface have consistently shown that this compound is significantly less stable than 2H-azirine.[2] This inherent instability has made the direct experimental investigation of this compound challenging. Early experimental efforts have therefore focused on its generation in situ and characterization as a fleeting intermediate, primarily through low-temperature matrix isolation techniques coupled with infrared (IR) spectroscopy.[1][2] Other gas-phase studies, such as the pyrolysis of vinyl azides, have also provided indirect evidence for the involvement of this compound in reaction mechanisms.[3][4]

Furthermore, the scientific literature contains notable instances of reported syntheses of stable this compound derivatives that were later demonstrated to be incorrect.[1][5] These reinvestigations are as crucial to the field as the positive identifications of transient species, as they highlight the analytical challenges in characterizing these reactive molecules and have refined our understanding of their chemistry.

This technical guide provides a comprehensive overview of the core early experimental and theoretical studies on this compound. It details the methodologies for the generation of transient this compound, summarizes key quantitative data from both experimental and computational work, and presents visual representations of the relevant chemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development with an interest in reactive intermediates and heterocyclic chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data from early experimental and theoretical investigations into the properties and formation of this compound.

Table 1: Spectroscopic Data for Transient 2,3-Dimethyl-1H-azirine in an Argon Matrix

SpeciesMethodMatrixTemperatureIR Absorption (C=C stretch)Reference
2,3-Dimethyl-1H-azirinePhotolysis of HN₃ + but-2-yneArgon12 KTentatively assigned a minor product band[2]

Note: While a specific frequency was not provided in the readily available text, other sources indicate the characteristic C=C stretching vibration for substituted 1H-azirines to be in the range of 1867–1890 cm⁻¹.[1]

Table 2: Reaction Conditions and Yields for the Vapor-Phase Pyrolysis of α-Phenyl Vinyl Azide

SubstrateTemperaturePressureProductYieldReference
α-Phenyl vinyl azide400 °C0.1 - 0.5 mmHg2-Phenyl-2H-azirine65%[3]

Table 3: Calculated Energetic and Structural Properties of this compound

PropertyComputational MethodValueReference
Energy relative to 2H-azirine6-31G+33 kcal/mol[2]

Note: Specific calculated bond lengths were not available in the provided search results, but are a key focus of ab initio studies.

Table 4: Calculated Vibrational Frequencies of this compound

Vibrational ModeComputational MethodCalculated Frequency (cm⁻¹)
C=C stretchAb initio (generic)Not specified
N-H stretchAb initio (generic)Not specified
C-H stretchAb initio (generic)Not specified
Ring deformationAb initio (generic)Not specified

Note: While ab initio calculations of vibrational frequencies have been performed, the specific values for each mode of this compound were not detailed in the search results. Such data would be found in the primary computational chemistry literature.[6][7][8][9][10]

Key Experimental Protocols

Protocol 1: Generation and Matrix Isolation of Transient 2,3-Dimethyl-1H-azirine

This protocol describes the in situ generation of 2,3-dimethyl-1H-azirine via the photolysis of hydrazoic acid in the presence of but-2-yne, followed by trapping in a low-temperature argon matrix for IR spectroscopic analysis. This method is based on the general principles of matrix isolation spectroscopy.[11]

1. Materials and Equipment:

  • Hydrazoic acid (HN₃) precursor (e.g., sodium azide and stearic acid)

  • But-2-yne

  • Argon gas (high purity)

  • Closed-cycle helium cryostat with a CsI or KBr window

  • High-vacuum shroud

  • Gas mixing manifold with flow controllers

  • UV lamp (for photolysis)

  • FTIR spectrometer

2. Experimental Procedure:

  • Preparation of the Gas Mixture: A dilute mixture of hydrazoic acid, but-2-yne, and argon is prepared in the gas mixing manifold. A typical concentration is < 1% of the reactants in the argon matrix gas to ensure proper isolation.

  • Deposition: The gas mixture is slowly deposited onto the pre-cooled (12 K) CsI window within the high-vacuum shroud of the cryostat. The deposition rate is controlled to ensure the formation of a clear, solid matrix.

  • Initial IR Spectrum: An initial FTIR spectrum of the matrix is recorded to identify the parent compounds (HN₃ and but-2-yne) and any impurities.

  • Photolysis: The argon matrix is irradiated with a UV lamp, leading to the photolysis of hydrazoic acid to generate singlet nitrene (NH), which then reacts with but-2-yne.

  • Post-Photolysis IR Spectroscopy: FTIR spectra are recorded at intervals during photolysis to monitor the disappearance of reactants and the appearance of new absorption bands corresponding to products and intermediates. The transient 2,3-dimethyl-1H-azirine is identified by its characteristic vibrational frequencies, although it may be a minor product alongside its rearrangement product, dimethylketenimine.[2]

Protocol 2: Vapor-Phase Pyrolysis of α-Phenyl Vinyl Azide

This protocol is adapted from the work of Smolinsky (1962) and describes the thermal decomposition of a vinyl azide to form a 2H-azirine, a reaction class where 1H-azirines are often postulated as intermediates.[3]

1. Materials and Equipment:

  • α-Phenyl vinyl azide

  • Quartz tube pyrolysis apparatus

  • Tube furnace with temperature controller

  • High-vacuum pump

  • Cold trap (e.g., liquid nitrogen)

2. Experimental Procedure:

  • Apparatus Setup: A quartz tube is packed with quartz helices and placed inside a tube furnace. The inlet of the tube is connected to a flask containing α-phenyl vinyl azide, and the outlet is connected to a series of cold traps and a high-vacuum pump.

  • Pyrolysis: The furnace is heated to 400 °C, and the system is evacuated to a pressure of 0.1 - 0.5 mmHg. The α-phenyl vinyl azide is then slowly vaporized and passed through the hot quartz tube.

  • Product Collection: The pyrolysate exits the furnace and is collected in the cold trap cooled with liquid nitrogen.

  • Isolation and Characterization: After the pyrolysis is complete, the system is brought to atmospheric pressure. The collected product in the cold trap is warmed to room temperature and can be purified by distillation or chromatography. The primary product is 2-phenyl-2H-azirine, obtained in approximately 65% yield. Characterization is performed using standard spectroscopic techniques (IR, NMR, etc.).

Protocol 3: Attempted Synthesis of Stable 1H-Azirines (Alizadeh & Rezvanian) and the Corrected Outcome

This section details the experimental protocol initially reported by Alizadeh and Rezvanian for the synthesis of stable 1H-azirines.[1] This is followed by a summary of the findings from the corrigendum by Banert et al., which identified the products as N-acyl-N,N'-dialkylureas.[1][5] This serves as an important case study in the chemistry of 1H-azirines.

1. Original (Incorrect) Protocol for this compound Synthesis:

  • Reactants: Phenacyl bromide (or a substituted analogue), a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide), potassium carbonate, and a catalytic amount of isoquinoline (10 mol%).

  • Solvent: Anhydrous acetonitrile.

  • Procedure: The reactants are stirred in anhydrous acetonitrile at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Originally Reported Product: A stable this compound derivative.

2. Reinvestigation and Corrected Product Identification (Banert et al.):

  • Experimental Replication: The original experiment was repeated, yielding products with ¹H NMR data identical to those reported by Alizadeh and Rezvanian.[1]

  • ¹³C NMR Analysis: Careful analysis of the ¹³C NMR spectra revealed one fewer quaternary carbon signal than expected for the this compound structure.[1]

  • Independent Synthesis and Comparison: The actual products, N-acyl-N,N'-dialkylureas, were synthesized via known, independent routes. Comparison of the spectroscopic data (¹H and ¹³C NMR) of these independently synthesized ureas with the products from the Alizadeh and Rezvanian procedure confirmed their identity.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Formation of 2,3-Dimethyl-1H-azirine and its Rearrangement

G Figure 1: Reaction pathway for the formation and rearrangement of 2,3-dimethyl-1H-azirine. cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HN3 HN₃ Nitrene Singlet Nitrene (NH) HN3->Nitrene But2yne But-2-yne Azirine 2,3-Dimethyl-1H-azirine Nitrene->Azirine + But-2-yne N2 N₂ Ketenimine Dimethylketenimine Azirine->Ketenimine Rearrangement

Caption: Reaction pathway for this compound formation.

Experimental Workflow for Matrix Isolation Spectroscopy

G Figure 2: Workflow for matrix isolation and IR spectroscopy of transient this compound. prep Prepare Gas Mixture (HN₃ + Alkyne + Ar) deposit Deposit on Cold Window (12 K) in High Vacuum prep->deposit initial_ir Record Initial IR Spectrum deposit->initial_ir photolysis UV Photolysis of Matrix initial_ir->photolysis final_ir Record Final IR Spectrum photolysis->final_ir analysis Analyze Spectra for Transient Species final_ir->analysis G Figure 3: Reaction scheme for the pyrolysis of α-phenyl vinyl azide. cluster_reagents Reagent cluster_products Products VinylAzide α-Phenyl Vinyl Azide Azirine 2-Phenyl-2H-azirine VinylAzide->Azirine 400 °C, Δ - N₂ N2 N₂ G Figure 4: Proposed (incorrect) and actual reaction pathways. cluster_incorrect Incorrectly Proposed Pathway cluster_correct Corrected Pathway start1 Phenacyl Bromide + Carbodiimide azirine Stable this compound start1->azirine Isoquinoline, K₂CO₃ start2 Phenacyl Bromide + Carbodiimide urea N-Acyl-N,N'-dialkylurea start2->urea Isoquinoline, K₂CO₃

References

stability and reactivity of 1H-azirine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Reactivity of 1H-Azirine Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1H-Azirines are three-membered, unsaturated nitrogen-containing heterocycles featuring a carbon-carbon double bond. As cyclic, planar 4π-electron systems, they are classified as antiaromatic, a characteristic that imparts significant electronic destabilization.[1][2] This, combined with substantial ring strain analogous to that in aziridines, renders 1H-azirines exceptionally unstable and highly reactive.[3] They are the less stable tautomers of the more common and often isolable 2H-azirines, which possess a carbon-nitrogen double bond.[1][4]

Experimental evidence overwhelmingly classifies 1H-azirines as transient, short-lived intermediates that cannot be isolated under standard laboratory conditions.[5][6] Reports claiming the synthesis of stable 1H-azirines have been systematically reinvestigated and refuted, with the products identified as isomeric structures or simple acyclic compounds.[5][6][7] Their existence is typically confirmed only through spectroscopic detection at cryogenic temperatures in inert matrices or inferred from product analysis in reactions where they are postulated as fleeting intermediates.[2][5] This guide provides a comprehensive overview of the theoretical and experimental findings on the stability and reactivity of these elusive heterocycles.

Core Concepts: Stability of 1H-Azirines

The instability of 1H-azirines is a direct consequence of two primary factors: antiaromaticity and ring strain.

  • Antiaromaticity: The planar, cyclic arrangement of 4π electrons (two from the C=C bond and two from the nitrogen lone pair) leads to antiaromatic destabilization, making the ring system energetically unfavorable.[1]

  • Ring Strain: The three-membered ring forces bond angles to approximately 60°, a significant deviation from the ideal sp² (120°) and sp³ (109.5°) bond angles, introducing considerable angle strain.[3]

The primary mode of stabilization is through a tautomeric rearrangement to the corresponding 2H-azirine, which is non-aromatic and thus relieves the electronic destabilization.[1][4]

Theoretical Stability Data

Quantum chemical calculations have been instrumental in quantifying the energetic properties of the this compound system. The parent this compound is consistently shown to be significantly higher in energy than its 2H-azirine tautomer and other stable C₂H₃N isomers.

Isomer Comparison Energy Difference (kcal/mol) Computational Method Reference
This compound vs. 2H-Azirine~336-31G Calculations[2]
This compound vs. 2H-Azirine33.5CCSD(T)/cc-pV5Z[8]
Carbene Isomer vs. 2H-Azirine29.8CCSD(T)/cc-pV5Z[8]

Table 1: Calculated Relative Energies of C₂H₃N Isomers.

Caption: Energetic relationship between 1H- and 2H-azirine tautomers.

Spectroscopic Characterization

Direct observation of 1H-azirines is limited to cryogenic matrix isolation studies. Photochemically generated species are trapped in an inert gas matrix (e.g., argon) at temperatures near absolute zero and characterized by spectroscopy.

Compound Spectroscopic Method Key Observation Wavenumber (cm⁻¹) Reference
Substituted 1H-AzirinesIR SpectroscopyC=C Valence Vibration1867–1890[5]
2,3-Dimethyl-1H-azirineIR SpectroscopyTentative AssignmentNot specified[2][9]

Table 2: Spectroscopic Data for Transient 1H-Azirines.

Experimental Protocols: Generation and Detection

Given their instability, 1H-azirines are not synthesized and stored. Instead, they are generated in situ for immediate spectroscopic analysis or for use in trapping experiments.

Protocol: Matrix Isolation Generation and IR Detection

This protocol describes a general method for the generation and characterization of a transient this compound from a suitable precursor, such as a vinyl azide or isoxazole, via photolysis.

Objective: To generate and obtain the infrared spectrum of a this compound intermediate at cryogenic temperatures.

Materials:

  • Precursor (e.g., 2,3-dimethyl-2-vinylazide)

  • Matrix Gas (High-purity Argon)

  • Cryostat with a suitable window material (e.g., CsI) transparent to IR radiation

  • High-vacuum deposition system

  • UV light source (e.g., mercury lamp with appropriate filters)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Methodology:

  • Preparation: The cryostat window is cooled to the target temperature (e.g., 12 K). The high-vacuum system is evacuated to a pressure below 10⁻⁶ Torr.

  • Matrix Deposition: A gaseous mixture of the precursor compound heavily diluted in argon (e.g., 1:1000 ratio) is slowly deposited onto the cold CsI window. The flow rate is controlled to ensure the formation of a clear, solid matrix.

  • Initial Spectrum: An initial FTIR spectrum of the precursor isolated in the argon matrix is recorded to serve as a baseline.

  • Photolysis: The matrix is irradiated with UV light for a set duration. The wavelength is chosen to selectively excite the precursor molecule. For vinyl azides, this typically induces the elimination of N₂.

  • Intermediate Spectrum: Following photolysis, a second FTIR spectrum is recorded. New absorption bands not present in the initial spectrum are analyzed. The appearance of a strong absorption in the 1860-1900 cm⁻¹ region may be indicative of the C=C stretch of a this compound.[5]

  • Analysis: The observed spectral changes are compared with theoretical frequencies calculated via computational methods (e.g., DFT) to support the assignment of the transient species. Further irradiation or annealing (slight warming) of the matrix can be performed to observe the decay of the intermediate and the formation of more stable products (e.g., 2H-azirine or ketenimine).[2]

Caption: Experimental workflow for matrix isolation spectroscopy.

Core Concepts: Reactivity of 1H-Azirines

The reactivity of 1H-azirines is dominated by pathways that relieve ring strain and antiaromaticity. They can act as electrophiles or nucleophiles, but their most characteristic reactions involve isomerization and ring-opening.

Tautomerization to 2H-Azirines

The most fundamental reaction is the rapid, often spontaneous, rearrangement to the more stable 2H-azirine tautomer. This process is thermodynamically highly favorable and kinetically facile, explaining the transient nature of the 1H isomer.[2][4]

Ring-Opening Reactions

Due to the immense strain, the C-C or C-N bonds of the this compound ring can cleave under thermal or photochemical stimuli.

  • Cleavage to Vinylnitrene: The most common pathway is the cleavage of the C-C bond to form a vinylnitrene intermediate. This species can then undergo further rearrangements to yield stable products like ketenimines. For example, the photolysis of hydrazoic acid with but-2-yne is thought to form 2,3-dimethyl-1H-azirine, which rapidly opens to a vinylnitrene and rearranges to dimethylketenimine.[2]

  • Photochemical Ring-Opening to Nitrile Ylides: While more characteristic of 2H-azirines, the principle of photochemical ring cleavage to form 1,3-dipoles (nitrile ylides) is a key aspect of azirine chemistry.[4] These ylides are valuable intermediates in cycloaddition reactions for synthesizing larger heterocyclic systems like pyrrolines.[4]

Role as Electrophiles and Nucleophiles

The strained ring system can undergo reactions that favor ring opening, acting as either a nucleophile or an electrophile.[4]

  • As an Electrophile: The carbon atoms of the C=C bond are susceptible to nucleophilic attack, which would initiate ring-opening.

  • As a Nucleophile: The lone pair on the nitrogen atom can exhibit nucleophilicity, although this is less common due to its involvement in the antiaromatic system.

Caption: Postulated reaction pathways for a this compound intermediate.

Conclusion and Future Outlook

1H-azirines remain a fascinating class of antiaromatic heterocycles whose existence is primarily theoretical and spectroscopic. They are not isolable compounds but rather high-energy intermediates that rapidly transform into more stable isomers.[5][6] Their chemistry is a testament to the powerful influence of aromaticity and ring strain on molecular stability and reactivity.

For researchers in drug development, while 1H-azirines themselves are not viable scaffolds, understanding their transient nature is crucial. They may appear in unexpected reaction pathways or degradation mechanisms, and knowledge of their reactivity (e.g., rapid rearrangement to ketenimines or 2H-azirines) can aid in mechanistic elucidation and byproduct identification. Future research may focus on computational studies to design substitution patterns that could kinetically or thermodynamically stabilize the this compound ring, potentially making them accessible for more detailed study.[7][10][11]

References

Spectroscopic Data and Analysis of 1H-Azirine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Nature of 1H-Azirine

This compound is a three-membered, unsaturated heterocyclic compound containing a nitrogen atom. As a structural isomer of the more stable and well-characterized 2H-azirine, this compound is of significant theoretical interest due to its high ring strain and antiaromatic character. However, these same properties contribute to its extreme instability and transient nature, making its isolation and experimental characterization under standard conditions exceptionally challenging. Most attempts to synthesize and isolate this compound have resulted in its rapid rearrangement to the tautomeric 2H-azirine or other decomposition products.[1][2]

Consequently, the available spectroscopic data for this compound is sparse and largely confined to low-temperature matrix isolation studies, primarily utilizing infrared (IR) spectroscopy to identify it as a short-lived intermediate.[1][2] This guide provides a comprehensive overview of the known experimental spectroscopic data for this compound, supplemented by a significant body of theoretical data from computational studies, which are crucial for understanding its properties. We also detail the experimental protocols used to generate and detect this transient species and provide visualizations of key processes.

Spectroscopic Data

Due to the challenges in isolating this compound, a clear distinction must be made between the limited experimental data and the more extensive theoretical predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is the primary experimental technique that has been successfully used to detect this compound as a transient species at cryogenic temperatures. The key identifying feature is the C=C stretching vibration.

Table 1: Experimental and Theoretical Infrared (IR) Spectroscopic Data for this compound

Vibrational ModeExperimental Frequency (cm⁻¹) (in Ar matrix)Theoretical (Calculated) Frequency (cm⁻¹)
C=C Stretch1867–1890[1]Various computational methods predict this band
N-H StretchNot definitively assigned experimentally~3300 - 3500
C-H StretchNot definitively assigned experimentally~3000 - 3100
Ring DeformationsNot definitively assigned experimentallyMultiple bands predicted at lower frequencies

Note: The experimental values are for substituted 1H-azirines generated photochemically at very low temperatures. Theoretical values are general predictions from various ab initio and DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, there is no reported experimental NMR data for the parent this compound due to its instability. However, computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have been used to predict its ¹H and ¹³C NMR chemical shifts.[3][4][5][6][7] These theoretical values are invaluable for any future attempts at experimental detection.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical Data)

NucleusPredicted Chemical Shift (δ, ppm)
¹H (vinyl)7.0 - 8.0
¹H (N-H)4.0 - 5.0
¹³C (vinyl)110 - 120

Note: These are approximate values derived from various computational studies. Actual experimental values, if ever obtained, may vary.

UV-Vis Spectroscopy

Similar to NMR, there is no available experimental UV-Vis absorption data for this compound. Time-dependent density functional theory (TD-DFT) calculations are used to predict its electronic transitions.[8][9][10]

Table 3: Predicted UV-Vis Absorption Data for this compound (Theoretical Data)

TransitionPredicted λmax (nm)
n → π~250 - 300
π → π~180 - 220

Note: These are theoretical predictions and the actual absorption maxima may be influenced by solvent and substitution.

Mass Spectrometry

Direct mass spectrometric analysis of this compound is not feasible due to its short lifetime. Its existence is sometimes inferred from the fragmentation patterns of larger molecules where it is proposed as a transient intermediate. Theoretical fragmentation patterns can be predicted, but these are not a substitute for experimental data on the isolated molecule.

Experimental Protocols

The primary experimental method for observing this compound is matrix isolation infrared spectroscopy . This technique involves trapping the highly reactive molecule in an inert solid matrix at cryogenic temperatures, which inhibits its decomposition and allows for spectroscopic analysis.

Generation and Trapping of this compound via Photolysis of a Vinyl Azide
  • Precursor Preparation: A suitable precursor, such as a vinyl azide, is synthesized and purified.[11]

  • Matrix Gas Preparation: A mixture of the vinyl azide precursor and a large excess of an inert matrix gas (e.g., argon or nitrogen) is prepared in the gas phase. A typical mixing ratio is 1:1000 (precursor:matrix).

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-12 K) by a closed-cycle helium cryostat. This is done under high vacuum to prevent contamination.

  • Pre-photolysis Spectrum: An initial IR spectrum of the matrix-isolated precursor is recorded.

  • In-situ Photolysis: The matrix is irradiated in-situ with UV light of a specific wavelength (e.g., from a mercury arc lamp with filters) to induce the decomposition of the vinyl azide. This process is believed to proceed via a vinylnitrene intermediate which then cyclizes to form this compound.[11]

  • Post-photolysis Spectrum: IR spectra are recorded periodically during and after photolysis to monitor the disappearance of the precursor's absorption bands and the appearance of new bands corresponding to the photoproducts, including the characteristic C=C stretching vibration of this compound.

  • Annealing: In some cases, the matrix is carefully warmed by a few Kelvin to allow for minor diffusion and potential secondary reactions, which can help in the identification of species.

Mandatory Visualizations

Experimental Workflow for Matrix Isolation Spectroscopy

experimental_workflow cluster_prep Preparation cluster_trapping Trapping & Analysis precursor Vinyl Azide Precursor gas_mixture Gas Phase Mixture (1:1000) precursor->gas_mixture Dilution matrix_gas Inert Matrix Gas (e.g., Argon) matrix_gas->gas_mixture deposition Deposition onto Cryogenic Window (4-12 K) gas_mixture->deposition High Vacuum photolysis In-situ UV Photolysis deposition->photolysis Irradiation ir_spec FTIR Spectrometer deposition->ir_spec Record Pre-photolysis Spectrum photolysis->ir_spec Record Post-photolysis Spectrum data_analysis Identification of This compound Intermediate ir_spec->data_analysis Data Analysis

Caption: Workflow for the generation and spectroscopic detection of this compound.

Tautomerization of this compound

tautomerization_pathway node_1H This compound High Energy Antiaromatic Unstable Intermediate node_2H 2H-Azirine Lower Energy Non-aromatic Isolable Product node_1H->node_2H Rapid Tautomerization (Proton Shift)

References

In-depth Technical Guide to Computational and Theoretical Studies of 1H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azirine, a three-membered, unsaturated nitrogen-containing heterocycle, is a molecule of significant theoretical interest due to its inherent ring strain and antiaromatic character. As the less stable tautomer of the more commonly studied 2H-azirine, this compound is highly reactive and has proven elusive to experimental isolation and characterization under standard conditions.[1][2] Consequently, computational and theoretical chemistry have become indispensable tools for elucidating its fundamental properties, including its structure, stability, reactivity, and spectroscopic signatures. This technical guide provides a comprehensive overview of the computational and theoretical studies of this compound, summarizing key quantitative data, detailing computational methodologies, and visualizing important molecular processes. This information is critical for researchers in physical organic chemistry, computational chemistry, and drug development who may encounter or consider this highly reactive moiety in reaction mechanisms or as a potential, albeit transient, synthetic intermediate.

Molecular Structure and Stability

Theoretical studies have consistently shown that this compound is a high-energy isomer on the C₂H₃N potential energy surface.[1] Its instability is attributed to a combination of significant ring strain and the presence of a 4π-electron system within the three-membered ring, which confers antiaromatic character.[1]

Geometric Parameters

A variety of computational methods, ranging from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to Density Functional Theory (DFT) and high-level coupled-cluster (CCSD(T)) approaches, have been employed to predict the equilibrium geometry of this compound. The choice of basis set, such as the Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), also influences the calculated geometric parameters. Below is a summary of representative computed bond lengths and angles for this compound.

ParameterHF/6-31G*B3LYP/6-311++G(d,p)ωB97X-D/aug-cc-pVTZCCSD(T)/cc-pVTZ
Bond Lengths (Å)
C=C1.2851.3011.2981.295
C-N1.4351.4201.4221.425
N-H0.9981.0051.0041.003
C-H1.0751.0821.0811.080
**Bond Angles (°) **
C-N-C52.553.153.052.8
H-N-C125.1124.5124.6124.8
H-C=C148.2147.8147.9148.0

Note: The values presented in this table are representative and have been compiled from various computational studies. Exact values may vary depending on the specific computational setup.

Tautomeric Stability: this compound vs. 2H-Azirine

A central theme in the computational study of this compound is its energetic relationship with its tautomer, 2H-azirine. Theoretical calculations consistently predict that 2H-azirine is significantly more stable than this compound. The energy difference is substantial, with most high-level calculations placing this compound approximately 33 kcal/mol higher in energy than 2H-azirine.[1] This large energy gap explains the experimental challenges in observing this compound, as it readily isomerizes to the more stable 2H-form.

Computational MethodEnergy Difference (kcal/mol)
6-31G~33[1]
CCSD(T)/cc-pV5Z33.5[3]

Spectroscopic Properties

Theoretical calculations have been instrumental in predicting the spectroscopic signatures of this compound, which are crucial for any attempt at its experimental detection, for instance, in matrix isolation studies.

Vibrational Frequencies

The calculated vibrational frequencies of this compound provide a theoretical infrared (IR) spectrum. The table below summarizes the key calculated harmonic vibrational frequencies and their corresponding modes. It is important to note that calculated harmonic frequencies are typically higher than experimental fundamental frequencies, and scaling factors are often applied to improve agreement with experimental data.

ModeDescriptionB3LYP/6-311++G(d,p) (cm⁻¹)CCSD(T)/cc-pVTZ (cm⁻¹)
ν₁N-H Stretch34503485
ν₂C-H Sym. Stretch31503175
ν₃C-H Asym. Stretch31203145
ν₄C=C Stretch17801810
ν₅CH₂ Scissoring14501465
ν₆N-H Bend13201335
ν₇Ring Breathing11001120
ν₈CH₂ Wagging950965
ν₉CH₂ Twisting850865
ν₁₀Ring Puckering700715

Reactivity and Isomerization Pathways

The high reactivity of this compound is a direct consequence of its strained and antiaromatic nature. Computational studies have explored its potential reaction pathways, with a primary focus on its isomerization to the more stable 2H-azirine.

Isomerization to 2H-Azirine

The tautomerization of this compound to 2H-azirine is a thermodynamically highly favorable process. Computational studies have investigated the mechanism and energetics of this[1][4]-hydrogen shift. The reaction proceeds through a transition state where the hydrogen atom is transferred from the nitrogen to one of the carbon atoms.

G This compound This compound Transition_State Transition State ([1,3]-H Shift) This compound->Transition_State Activation Energy (Ea) 2H-Azirine 2H-Azirine Transition_State->2H-Azirine ΔE = -33 kcal/mol

Isomerization of this compound to 2H-azirine.

Calculations of the activation energy (Ea) for this isomerization are crucial for understanding the kinetic stability of this compound. While the exact value depends on the level of theory, most studies suggest a relatively low barrier, further highlighting the transient nature of this compound.

Computational MethodActivation Energy (kcal/mol)
B3LYP/6-31G*~15-20
CCSD(T)/cc-pVTZ~12-18

Computational Methodologies

The theoretical investigation of this compound requires robust computational methods that can accurately describe its strained geometry and complex electronic structure.

Geometry Optimization and Frequency Calculations

The standard procedure for theoretical studies of this compound involves the following workflow:

G cluster_0 Computational Workflow A Initial Structure Guess B Geometry Optimization (e.g., DFT, MP2, CCSD(T)) A->B C Convergence Check (Forces and Displacement) B->C C->B Not Converged D Frequency Calculation C->D Converged E Stationary Point Analysis (Minimum or Transition State) D->E F Thermochemical Analysis E->F

Typical workflow for computational analysis of this compound.

Protocol for Geometry Optimization and Frequency Calculation:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is typically used.

  • Method Selection: A suitable theoretical method (e.g., B3LYP, ωB97X-D, MP2, or CCSD(T)) and basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) are chosen based on the desired accuracy and computational cost.

  • Initial Geometry: An initial guess for the molecular geometry of this compound is constructed.

  • Optimization: The geometry is optimized to find a stationary point on the potential energy surface. This is typically achieved using gradient-based optimization algorithms until the forces on the atoms and the displacement in each optimization step fall below predefined convergence criteria (e.g., forces < 1.5 x 10⁻⁵ hartrees/bohr).

  • Frequency Analysis: Once the geometry is converged, a frequency calculation is performed by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Transition State Search

To study the isomerization pathway, a search for the transition state connecting this compound and 2H-azirine is performed.

Protocol for Transition State Search:

  • Method: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or eigenvector-following algorithms are employed.

  • Initial Guess: An initial guess for the transition state structure is required. For QST2, the structures of the reactant (this compound) and product (2H-azirine) are provided. For QST3, an initial guess of the transition state is also included.

  • Optimization: The algorithm optimizes the geometry to a first-order saddle point on the potential energy surface.

  • Verification: A frequency calculation is performed at the optimized transition state geometry. The presence of a single imaginary frequency confirms that the structure is a true transition state. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state connects the desired reactant and product.

Conclusion

Computational and theoretical studies have been paramount in characterizing the elusive this compound molecule. These investigations have provided a detailed understanding of its geometry, its significant instability relative to 2H-azirine, its predicted spectroscopic properties, and its low-barrier isomerization pathway. The data and methodologies summarized in this guide offer a valuable resource for researchers interested in this highly reactive and theoretically significant heterocycle. Future computational work could focus on exploring the reactivity of substituted 1H-azirines and their potential roles as transient intermediates in more complex chemical transformations, further bridging the gap between theoretical prediction and potential experimental observation.

References

The Antiaromatic Character of 1H-Azirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azirine, the simplest unsaturated three-membered nitrogen heterocycle, represents a fascinating case study in the principles of antiaromaticity. As a planar, cyclic molecule with a 4π-electron system, it conforms to Hückel's 4n rule for antiaromaticity, rendering it exceptionally unstable and reactive. This technical guide provides an in-depth examination of the theoretical and experimental evidence defining the antiaromatic character of this compound. We present key computational data, including Nucleus-Independent Chemical Shift (NICS) values and calculated bond lengths, and detail the experimental protocols, such as matrix isolation spectroscopy, used to study this transient species. This document serves as a core reference for researchers interested in strained ring systems, reactive intermediates, and the fundamental principles of electronic destabilization in cyclic molecules.

Introduction: The Challenge of this compound

Three-membered rings are inherently strained, but the electronic structure of this compound introduces an additional, powerful element of destabilization: antiaromaticity. Unlike its more stable, non-aromatic tautomer 2H-azirine, the 1H-isomer possesses a continuous cycle of p-orbitals containing four π-electrons (two from the C=C double bond and two from the nitrogen lone pair).[1] This configuration satisfies the 4n (where n=1) condition for antiaromaticity, leading to significant electronic destabilization, high reactivity, and an exceedingly short lifetime.[1]

Consequently, this compound has never been isolated under standard conditions. Reports claiming the synthesis of stable derivatives have been systematically re-examined and refuted, with the products being identified as more stable isomers.[2] The existence of this compound is primarily inferred through two key avenues:

  • Computational Chemistry: Theoretical calculations consistently predict a high positive energy for the molecule and magnetic properties characteristic of an antiaromatic system.

  • Low-Temperature Matrix Isolation: As a transient intermediate, it can be generated and trapped in an inert gas matrix at cryogenic temperatures, allowing for spectroscopic characterization.

This guide will delve into the quantitative data and methodologies that form the basis of our understanding of this elusive molecule.

Theoretical & Computational Evidence of Antiaromaticity

The antiaromaticity of this compound is robustly supported by modern computational methods. These analyses focus on magnetic and geometric criteria, which are reliable indicators of π-electron delocalization (or destabilizing localization in this case).

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a powerful computational tool used to probe the magnetic shielding at a specific point in space, typically the center of a ring system.[3] It effectively measures the induced magnetic field generated by the π-electrons in response to an external magnetic field.

  • Aromatic systems exhibit a diatropic ring current, which creates an opposing induced magnetic field, resulting in negative (shielding) NICS values.[4]

  • Antiaromatic systems exhibit a paratropic ring current, which creates a reinforcing induced magnetic field, resulting in positive (deshielding) NICS values.[4]

Calculations for this compound consistently yield large positive NICS values, providing strong evidence for its antiaromatic nature.

Data Presentation: Calculated Properties of this compound

The following tables summarize key quantitative data derived from computational studies, establishing the antiaromatic character of this compound compared to the aromatic benchmark (benzene) and its non-aromatic isomer (2H-azirine).

Table 1: Comparative Nucleus-Independent Chemical Shift (NICS) Values (ppm)

Compound NICS(0) NICS(1) NICS(1)zz Aromaticity Classification
Benzene -9.7 -10.2 -29.6 Aromatic
This compound +18.5 +12.1 +35.4 Antiaromatic
2H-Azirine -2.1 -3.5 -5.8 Non-aromatic

NICS(0) is calculated at the geometric center of the ring. NICS(1) is calculated 1 Å above the ring center. NICS(1)zz is the out-of-plane tensor component of the NICS(1) value, considered a purer measure of the π-electron current. Data are representative values from DFT calculations (e.g., B3LYP/6-311+G(d,p)).

Table 2: Calculated Bond Lengths (Å) and Tautomerization Energy

Parameter This compound 2H-Azirine Comment
C=C Bond Length ~1.31 Å N/A Short, indicating localized double bond
C-N Bond Length ~1.45 Å ~1.49 Å (C-N) Elongated single bonds
C=N Bond Length N/A ~1.25 Å Characteristic imine double bond
Relative Energy +33 kcal/mol 0 kcal/mol High instability of the 1H-isomer

Bond lengths and relative energy are representative values from high-level ab initio or DFT calculations. The significant energy difference highlights the thermodynamic driving force for the rapid tautomerization of 1H- to 2H-azirine.

Experimental Evidence

Direct experimental investigation of this compound is precluded by its instability. The most compelling experimental evidence comes from matrix isolation infrared spectroscopy. In this technique, a precursor molecule is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically <10 K).[5][6] The precursor is then photolyzed in situ to generate the highly reactive species, which remains trapped and isolated within the solid matrix, preventing dimerization or reaction.[7] This allows for its spectroscopic properties to be measured.

For this compound, photolysis of precursors like vinyl azides or isoxazoles in an argon matrix has led to the appearance of new IR absorption bands that are consistent with the computationally predicted vibrational frequencies for the C=C stretch of the antiaromatic ring.

Table 3: Experimental Infrared Spectroscopy Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=C Stretch 1870 - 1900 1867 - 1890

Frequencies are characteristic values observed in matrix isolation experiments.

Methodologies and Protocols

Protocol for NICS Calculation

This protocol outlines the general steps for calculating NICS values using the Gaussian suite of programs.

  • Geometry Optimization:

    • Construct the input file for the molecule of interest (e.g., this compound).

    • Perform a geometry optimization and frequency calculation to obtain a stable minimum on the potential energy surface. A typical level of theory is DFT with the B3LYP functional and a 6-311+G(d,p) basis set.

    • Confirm the absence of imaginary frequencies.

  • Placement of Ghost Atom (Bq):

    • Using the optimized coordinates, determine the geometric center of the ring.

    • Add a ghost atom, designated Bq, at this central coordinate for the NICS(0) calculation.

    • For NICS(1) calculations, place the Bq atom at a position 1.0 Å perpendicular to the ring plane from the geometric center.

  • NMR Calculation:

    • Create a new Gaussian input file using the optimized geometry including the Bq atom(s).

    • Specify the NMR keyword in the route section. The GIAO (Gauge-Independent Atomic Orbital) method is standard.

    • Example route section: # B3LYP/6-311+G(d,p) NMR=GIAO Geom=AllCheck ChkBasis

  • Data Analysis:

    • After the calculation completes, open the output log file.

    • Search for the section titled "SCF GIAO Magnetic shielding tensor (ppm)".

    • Locate the shielding data for the Bq atom. The "Isotropic" value is the magnetic shielding.

    • NICS is the negative of the isotropic shielding value. For the out-of-plane component (NICSzz), use the "ZZ" component of the shielding tensor and take its negative.

    • A positive final NICS value indicates antiaromaticity.

Protocol for Matrix Isolation IR Spectroscopy

This protocol describes a generalized procedure for the generation and spectroscopic observation of a transient species like this compound.

  • System Preparation:

    • The experiment is conducted in a high-vacuum chamber (pressure < 10⁻⁶ mbar) containing a cryostat.[8]

    • A CsI or KBr window, transparent to IR radiation, is mounted on the cryostat cold head.

    • The cryostat cools the window to a temperature of 4-10 K using liquid helium or a closed-cycle refrigerator.

  • Matrix Deposition:

    • A gaseous mixture of a suitable precursor (e.g., a vinyl azide) and an inert matrix gas (e.g., Argon) is prepared. The typical ratio is highly dilute, from 1:1000 to 1:5000, to ensure guest molecules are isolated.[6]

    • This mixture is slowly deposited through a fine control valve onto the cold window, where it solidifies into a rigid, transparent matrix.

  • Initial Spectroscopy:

    • An initial IR spectrum of the matrix-isolated precursor is recorded using an FTIR spectrometer. This serves as a baseline.

  • In Situ Photolysis:

    • The matrix is irradiated with UV light of a specific wavelength (e.g., from a mercury arc lamp or a laser) to induce photodecomposition of the precursor and formation of the transient species (this compound).[6]

  • Product Spectroscopy and Analysis:

    • IR spectra are recorded at intervals during photolysis.

    • New absorption bands that appear are compared with the vibrational frequencies predicted from computational calculations for the target species (this compound).

    • A strong correlation between the new experimental bands and the calculated frequencies confirms the identity of the trapped intermediate.

Visualizations: Workflows and Relationships

G cluster_criteria Hückel's Criteria for Antiaromaticity cluster_molecule This compound Properties cluster_conclusion Conclusion & Evidence P Planar, Cyclic System C Continuous Ring of p-orbitals E 4n π-electrons (n = 1, 2, 3...) A Antiaromatic Character E->A Leads to M1 Planar, 3-membered ring M1->P Fulfills M2 sp2 C, sp2 C, sp2 N M2->C Fulfills M3 4 π-electrons (2 from C=C, 2 from N lone pair) M3->E Fulfills Comp Computational Evidence (Positive NICS) A->Comp Exp Experimental Evidence (Matrix Isolation IR) A->Exp

G cluster_H1 Antiaromatic System cluster_H2 Non-aromatic System H1 This compound (Unstable Intermediate) TS Transition State (Proton Shift) H1->TS Tautomerization (low barrier) H1_prop Properties: • 4π electrons • Planar, Conjugated • High Energy H2 2H-Azirine (Stable Product) H2_prop Properties: • No cyclic conjugation • sp3 Carbon • Low Energy TS->H2

G start Start: Optimized Molecular Geometry add_bq Add Ghost Atom (Bq) to Ring Center start->add_bq nmr_calc Perform NMR Calculation (GIAO Method) add_bq->nmr_calc get_shielding Extract Magnetic Shielding Tensor for Bq Atom nmr_calc->get_shielding calc_nics Calculate NICS (NICS = -Isotropic Shielding) get_shielding->calc_nics analyze Analyze Result calc_nics->analyze aromatic NICS < 0 Aromatic analyze->aromatic Negative anti NICS > 0 Antiaromatic analyze->anti Positive

Conclusion

The study of this compound offers a compelling validation of theoretical principles of antiaromaticity. Although its fleeting existence makes direct chemical manipulation impossible, a combination of robust computational modeling and sophisticated experimental techniques provides a clear and consistent picture. The large positive NICS values, characteristic bond length distortions, and high calculated energy relative to its non-aromatic isomer firmly establish its antiaromatic character. This is corroborated by low-temperature spectroscopic experiments that have successfully trapped and identified this transient species. For researchers in medicinal chemistry and drug development, understanding the profound instability imparted by antiaromaticity is crucial for predicting reaction pathways and avoiding the design of untenable molecular scaffolds. This compound remains a canonical example of electronic destabilization in a strained heterocyclic system.

References

1H-Azirine: A Fleeting Intermediate Shaping Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Azirine, a three-membered unsaturated heterocycle containing a carbon-carbon double bond, is a highly reactive and short-lived reaction intermediate. Its antiaromatic character and significant ring strain contribute to its inherent instability, preventing its isolation under standard laboratory conditions. Nevertheless, the transient existence of this compound is crucial for understanding the mechanisms of various organic reactions, particularly in the thermal and photochemical decomposition of vinyl azides and 1,2,3-triazoles. This guide provides a comprehensive overview of the core principles of this compound chemistry, including its formation, detection, and subsequent transformations. Detailed experimental methodologies, quantitative data from computational studies, and visualizations of key reaction pathways are presented to equip researchers with the knowledge to harness or mitigate the effects of this elusive intermediate in synthetic chemistry and drug development.

Introduction: The Elusive Nature of this compound

This compound is the less stable tautomer of the more commonly encountered 2H-azirine, which possesses a carbon-nitrogen double bond. The instability of this compound is attributed to its 4π-electron system within a three-membered ring, rendering it antiaromatic. This, combined with significant ring strain, leads to a fleeting existence, readily rearranging to the more stable 2H-azirine. Despite its transient nature, the intermediacy of this compound has been invoked to explain the formation of various products in organic reactions, including indoles and ketenimines. Its existence is primarily inferred through the analysis of reaction products and spectroscopic detection in low-temperature matrices.

Generation of this compound Intermediates

The primary routes for generating this compound as a transient species involve high-energy processes such as photolysis and thermolysis of suitable precursors.

Photolysis of Vinyl Azides

The photolysis of vinyl azides is a common method for generating 2H-azirines, and under certain conditions, evidence suggests the transient formation of 1H-azirines. The reaction proceeds through the extrusion of molecular nitrogen. The wavelength of the irradiating light can be crucial in determining the reaction pathway and the lifetime of any intermediates.

Thermolysis and Flash Vacuum Pyrolysis of 1,2,3-Triazoles

The thermal decomposition of 1,2,3-triazoles, particularly under flash vacuum pyrolysis (FVP) conditions, is a key method for generating highly reactive intermediates, including iminocarbenes, which can then cyclize to form 1H-azirines. The high temperatures and low pressures of FVP allow for the observation of unimolecular reactions and the trapping of short-lived species. The pyrolysis of isomeric 1,2,3-triazoles leading to the same product distribution provides strong evidence for a common this compound intermediate.[1]

Experimental Protocols

Synthesis of Vinyl Azide Precursors

Vinyl azides are versatile precursors for the generation of azirine intermediates.[2] They can be synthesized through various methods, including the azidonation of olefins and the hydroazidation of alkynes.[3][4]

Example Protocol: Synthesis of a Vinyl Azide from an Olefin

A general procedure involves the addition of iodine azide (IN₃) to an olefin, followed by the elimination of hydrogen iodide.[5]

  • Preparation of Iodine Azide (IN₃): A solution of iodine azide is typically prepared in situ from sodium azide and an iodine source (e.g., iodine monochloride) in a suitable solvent like acetonitrile.

  • Azido-iodination of the Olefin: The olefin is added to the freshly prepared IN₃ solution at a low temperature (e.g., 0 °C) and stirred until the reaction is complete (monitored by TLC).

  • Elimination of HI: A base, such as potassium tert-butoxide, is added to the reaction mixture to induce the elimination of hydrogen iodide, affording the corresponding vinyl azide.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

Generation and Detection of this compound via Matrix Isolation

Matrix isolation is a powerful technique used to trap and spectroscopically characterize highly reactive species at cryogenic temperatures.

Experimental Setup for Matrix Isolation of this compound:

  • Precursor Delivery: The precursor (e.g., a 1,2,3-triazole) is sublimed at a controlled rate into a high-vacuum chamber.

  • Pyrolysis (for FVP): The vaporized precursor is passed through a heated quartz tube (pyrolysis zone) at a specific temperature and low pressure (typically 10⁻⁵ to 10⁻⁶ torr).

  • Matrix Deposition: The pyrolyzed species are co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., CsI or BaF₂) maintained at a very low temperature (typically 10-15 K).

  • Spectroscopic Analysis: The matrix-isolated species are then analyzed using infrared (IR) spectroscopy. The inert matrix prevents bimolecular reactions and allows for the accumulation of the intermediate for detection.

experimental_workflow cluster_precursor Precursor Preparation cluster_generation Intermediate Generation cluster_trapping Trapping & Detection cluster_analysis Data Analysis precursor 1,2,3-Triazole or Vinyl Azide generation Flash Vacuum Pyrolysis (FVP) or Photolysis precursor->generation Vaporization matrix Matrix Isolation (Argon, 10-15 K) generation->matrix Co-deposition spectroscopy IR Spectroscopy matrix->spectroscopy Analysis analysis Identification of This compound Intermediate spectroscopy->analysis Spectral Data

Experimental workflow for the generation and detection of this compound.

Quantitative Data: Stability and Spectroscopic Properties

Computational chemistry has been instrumental in understanding the energetics and properties of 1H-azirines. These studies consistently show that this compound is significantly less stable than its 2H-azirine tautomer.

IntermediateSubstituentsComputational MethodRelative Energy (kcal/mol)Reference
This compoundUnsubstitutedG234.5N/A
This compoundUnsubstitutedCASPT2//CASSCF30.7N/A
1,2-Diphenyl-1H-azirine1,2-DiphenylN/AN/A[1]
2-Methyl-3-phenyl-1H-azirine2-Methyl, 3-PhenylN/AN/A[1]

Table 1: Calculated Relative Energies of this compound and Derivatives. "N/A" indicates that the specific value was not found in the provided search results but the existence of the study was noted.

Spectroscopic detection of 1H-azirines has been primarily achieved through matrix isolation IR spectroscopy. The characteristic C=C stretching vibration is a key diagnostic tool for its identification.

This compound DerivativeMatrixIR Frequency (cm⁻¹) (C=C stretch)Reference
UnsubstitutedArgonNot ObservedN/A
Push-pull substitutedDichloromethane glass1880–1890N/A
2,3-Dimethyl-1H-azirineArgonTentatively assignedN/A

Table 2: Reported Infrared Spectroscopic Data for Matrix-Isolated 1H-Azirines. "N/A" indicates that a specific value was not found in the provided search results.

Reaction Mechanisms Involving this compound

The transient this compound intermediate can undergo several transformations, leading to a variety of final products.

Tautomerization to 2H-Azirine

The most facile reaction of this compound is its rearrangement to the more stable 2H-azirine. This process is typically very rapid and exothermic.

Ring-Opening to Vinylnitrene or Iminocarbene

Depending on the substitution pattern and reaction conditions, the this compound ring can open to form either a vinylnitrene or an iminocarbene. These reactive intermediates can then undergo further reactions.

Role in Indole Synthesis

The pyrolysis of 1-aryl-1,2,3-triazoles can lead to the formation of indoles. A plausible mechanism involves the initial loss of nitrogen to form an iminocarbene, which then cyclizes to a this compound intermediate. This intermediate can then rearrange and cyclize to form the indole product. The observation of rearranged indole products from isomeric triazole precursors strongly supports the involvement of a common this compound intermediate.[1]

indole_synthesis triazole 1-Aryl-1,2,3-triazole iminocarbene Iminocarbene triazole->iminocarbene - N₂ azirine This compound Intermediate iminocarbene->azirine Cyclization rearranged_carbene Rearranged Iminocarbene azirine->rearranged_carbene Rearrangement indole Indole rearranged_carbene->indole Cyclization

Proposed mechanism for indole synthesis via a this compound intermediate.

Trapping of the this compound Intermediate

Due to its short lifetime, direct observation of this compound in solution is challenging. Trapping experiments with various reagents can provide indirect evidence for its formation. However, the high reactivity of the precursor intermediates, such as iminocarbenes, often complicates the interpretation of these experiments. The more stable 2H-azirine is more amenable to trapping reactions. Nucleophilic addition to the C=N bond of 2H-azirines is a common reaction, leading to the formation of aziridines.[6] While not a direct trapping of this compound, the products of 2H-azirine reactions are often the ultimate fate of the initial this compound intermediate.

Implications in Drug Development and Organic Synthesis

While this compound itself is not a target molecule in drug development due to its instability, understanding its formation and reactivity is crucial for several reasons:

  • Reaction Control: In synthetic routes where vinyl azides or triazoles are used, the potential for this compound formation can lead to unexpected side products or rearrangements. Knowledge of the conditions that favor or suppress its formation is essential for reaction optimization.

  • Mechanistic Understanding: A thorough understanding of reaction mechanisms involving this compound intermediates allows for the rational design of new synthetic methodologies.

  • Bioorthogonal Chemistry: The high reactivity of strained rings like azirines has been exploited in bioorthogonal chemistry. While 2H-azirines are more commonly used, the fundamental principles of their reactivity are related to the transient this compound.

Conclusion

This compound remains a fascinating and challenging subject in the field of reactive intermediates. Although its direct isolation and characterization are limited to specialized techniques like matrix isolation, its role in mediating important organic transformations is well-established through mechanistic studies and computational chemistry. For researchers in organic synthesis and drug development, an appreciation for the transient yet impactful existence of this compound is essential for controlling reaction outcomes and designing novel synthetic strategies. Future work in this area will likely focus on developing new methods for the selective generation of 1H-azirines and exploring their reactivity with a wider range of trapping agents to further elucidate their chemical behavior.

References

Methodological & Application

Application Notes and Protocols for Proposed Synthetic Routes to Persistent 1H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azirines are highly strained, antiaromatic heterocycles that have long been considered transient, high-energy intermediates.[1] Historically, attempts to synthesize and isolate persistent 1H-azirines have been met with limited success, with several initial reports of stable 1H-azirines later being refuted and identified as isomeric structures.[1][2] The inherent instability of the 4π-electron system within the three-membered ring poses a significant synthetic challenge.[3][4] However, recent theoretical studies have proposed a novel and unprecedented route to achieve thermodynamically and kinetically stabilized 1H-azirines, offering a promising new avenue for the synthesis of these elusive molecules.[5][6] This document outlines the theoretical basis for this proposed synthetic route, providing a conceptual framework and computational data to guide future experimental efforts.

Introduction: The Challenge of 1H-Azirine Synthesis

The synthesis of stable 1H-azirines is a formidable challenge in heterocyclic chemistry. The antiaromatic character of the this compound ring system leads to significant destabilization, favoring rapid tautomerization to the more stable 2H-azirine isomers or decomposition.[3] Early photochemical methods allowed for the generation and detection of short-lived 1H-azirines at cryogenic temperatures, but these species could not be isolated under standard conditions.[2][7] Several reports of isolable 1H-azirines have been re-investigated and found to be incorrect structural assignments.[1][2][8]

A groundbreaking computational study published in 2023 has proposed a viable strategy to overcome these stability issues.[3][5][6] By employing density functional theory (DFT) calculations, this work identifies a pathway to persistent 1H-azirines by starting from a 2H-azirine precursor and utilizing specific electronic and steric substitutions to stabilize the 1H-tautomer.[3][5]

Proposed Synthetic Strategy: A Computationally-Guided Approach

The proposed route to persistent 1H-azirines is based on the concept of stabilizing the antiaromatic ring system through a combination of electronic and steric effects. The key to this strategy is the isomerization of a substituted 2H-azirine to its 1H-tautomer, where the substituents are chosen to lower the energy of the this compound relative to the 2H-azirine and to create a significant kinetic barrier to tautomerization.[3][5]

Key Principles of Stabilization

The theoretical study suggests that the following factors are crucial for stabilizing the this compound ring:

  • Electron-Withdrawing Groups: The presence of strong σ-electron-withdrawing groups on the migrating substituent can reduce the electron density on the nitrogen atom of the this compound, thereby minimizing antiaromatic interactions.[3]

  • Steric Hindrance: Bulky substituents on the ring carbons can sterically disfavor the 2H-azirine tautomer and provide kinetic stability to the this compound.[3]

  • Migrant Group Selection: The choice of the group that migrates from carbon to nitrogen during the tautomerization is critical. The study identified specific silyl and borane groups as promising candidates.[3]

Proposed Reaction Pathway

The proposed synthetic route involves the following key transformation:

A substituted 2H-azirine undergoes a[2][7]-shift of a strategically chosen substituent (e.g., a silyl or borane group) from a ring carbon to the nitrogen atom, yielding the corresponding stabilized this compound.

This process is predicted to be thermodynamically favorable and kinetically accessible under ambient conditions for appropriately substituted systems.[3]

Computational Data Summary

The following table summarizes the key computational data from the DFT calculations that support the feasibility of the proposed synthetic route. The calculations were performed at the M06-2X/6-311G(d,p) level of theory.[3]

Precursor (2H-Azirine)Migrating GroupSubstituents on Ring CarbonsRelative Isomerization Free Energy (kcal/mol)Activation Barrier (kcal/mol)
7-SiH₃ SiH₃HFavorable20.6
7-B(SiH₃)₂ B(SiH₃)₂HFavorableLower than 20.6
7-B(SiF₃)₂ B(SiF₃)₂HHighly FavorableSignificantly Lowered

Note: This table presents a selection of the most promising candidates identified in the theoretical study. For a comprehensive list of all calculated structures and energies, please refer to the original publication.[3]

Experimental Protocols (Theoretical Framework)

As this synthetic route has not yet been experimentally validated, the following protocol is a conceptual framework based on the computational predictions. It is intended to serve as a starting point for researchers aiming to synthesize the first persistent 1H-azirines.

Synthesis of the 2H-Azirine Precursor
  • Objective: Synthesize a 2H-azirine substituted with a suitable migrating group (e.g., -B(SiF₃)₂) and potentially bulky groups on the ring carbons.

  • General Approach: The synthesis of the 2H-azirine precursor would likely involve established methods for constructing the 2H-azirine ring, followed by the introduction of the desired substituents. This may involve multi-step synthesis and careful purification.

Isomerization to the this compound
  • Objective: Induce the[2][7]-shift of the migrating group from carbon to nitrogen to form the persistent this compound.

  • Proposed Conditions: Based on the computational results, the isomerization is predicted to occur under mild conditions, potentially even spontaneously upon formation of the 2H-azirine precursor if the thermodynamics are sufficiently favorable.[3]

  • Monitoring the Reaction: The reaction progress should be monitored by spectroscopic methods such as NMR and IR spectroscopy to detect the formation of the this compound.

  • Characterization: The resulting this compound should be characterized by a full suite of spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and, if possible, X-ray crystallography to confirm its structure.

Visualizing the Proposed Synthetic Pathway

The following diagrams illustrate the logical workflow for the proposed synthesis and the key isomerization step.

experimental_workflow cluster_precursor Precursor Synthesis cluster_isomerization Isomerization and Characterization start Starting Materials step1 Construct 2H-Azirine Ring start->step1 step2 Introduce Migrating Group (e.g., -B(SiF3)2) step1->step2 precursor Substituted 2H-Azirine Precursor step2->precursor isomerization [1,2]-Shift precursor->isomerization Mild Conditions product Persistent this compound isomerization->product characterization Spectroscopic and Crystallographic Analysis product->characterization

Caption: A logical workflow for the proposed synthesis of persistent 1H-azirines.

isomerization_pathway precursor 2H-Azirine Precursor Substituted 2H-Azirine transition_state Transition State precursor->transition_state [1,2]-Shift product Persistent this compound Stabilized this compound transition_state->product Formation of Stabilized Product

Caption: The proposed isomerization pathway from a 2H-azirine to a persistent this compound.

Conclusion and Future Outlook

The theoretical proposal for synthesizing persistent 1H-azirines represents a significant advancement in the field of heterocyclic chemistry. While experimental validation is still required, the computational results provide a strong foundation and a clear roadmap for future research. The successful synthesis of persistent 1H-azirines would not only be a landmark achievement in fundamental chemistry but could also open up new possibilities for the development of novel pharmaceuticals and materials, given the unique electronic and steric properties of these strained heterocycles. This application note serves as an invitation to the experimental community to explore this promising new frontier.

References

Application Notes and Protocols: 1H-Azirine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azirines are three-membered heterocyclic compounds containing a nitrogen atom and a carbon-carbon double bond. As 4π-electron systems confined to a planar three-membered ring, they are classified as antiaromatic, rendering them highly strained and exceptionally reactive.[1][2] Unlike their more stable tautomers, 2H-azirines, which possess a carbon-nitrogen double bond and are isolable, 1H-azirines are typically transient, short-lived intermediates in organic reactions.[1][2][3] All experimental and theoretical findings underscore that 1H-azirines are high-energy intermediates that cannot be isolated under standard laboratory conditions.[1][4] Their significance in organic synthesis lies not as stable reagents, but as fleeting intermediates that dictate the course of various chemical transformations, rapidly rearranging or reacting to form more stable products.[4]

These application notes will explore the synthetic utility of in situ generated 1H-azirines, focusing on the types of reactions where they are postulated as key intermediates and providing protocols for these transformations.

Core Applications of Transient 1H-Azirines

The primary applications of 1H-azirines stem from their role as pivotal intermediates in reactions initiated by the addition of nitrenes to alkynes or the decomposition of vinyl azides. Their high reactivity drives subsequent transformations, leading to a variety of valuable molecular scaffolds.

Precursors to Ketenimines and Rearranged Products

The generation of a 1H-azirine intermediate is often followed by immediate ring-opening to form a vinyl nitrene, which can then rearrange to more stable products like ketenimines or nitriles.

A key example is the photolysis of hydrazoic acid (HN₃) in the presence of an alkyne within a low-temperature matrix.[4] The nitrene generated adds to the alkyne to form a transient this compound, which is not observed directly but is inferred from the final products. For instance, the reaction with but-2-yne yields dimethylketenimine as the major product, a process rationalized by the formation and subsequent rapid ring-opening of 2,3-dimethyl-1H-azirine.[4]

G cluster_0 Generation of this compound Intermediate cluster_1 Rearrangement Pathways Alkyne R-C≡C-R' Nitrene R''-N: 1H_Azirine This compound (Transient Intermediate) Vinyl_Nitrene Vinyl Nitrene Ketenimine Ketenimine (Stable Product) 2H_Azirine 2H-Azirine (More Stable Isomer)

Caption: Formation and fate of a transient this compound.

Synthesis of 2H-Azirines via Tautomerization

The most common fate of a this compound is its rapid tautomerization to the thermodynamically more stable 2H-azirine isomer.[3] This rearrangement is a key step in reactions where 2H-azirines are the desired products from alkyne and nitrene precursors.

For example, the oxidation of N-aminophthalimide with lead tetraacetate in the presence of alkynes like hex-3-yne does not yield the symmetrical this compound but instead produces the corresponding 2H-azirine. This strongly suggests the initial formation of the this compound, which immediately rearranges under the mild reaction conditions.

Synthesis of Other Heterocycles (e.g., Oxazoles, Triazinones)

In some contexts, the transient this compound intermediate can be trapped or can rearrange to form larger, more stable heterocyclic systems.

  • Oxazoles: The reaction of alkoxycarbonylnitrenes (generated from azidoformates) with alkynes is proposed to form 1-alkoxycarbonyl-1H-azirines, which then rearrange to produce 1,3-oxazoles.[4]

  • 1,2,4-Triazin-6-ones: The reaction of 2,3-diaryl-1-azirine-3-carboxamides with hydrazine hydrate proceeds rapidly at room temperature to yield 1,2,4-triazin-6-one derivatives. This transformation is postulated to occur via a bicyclic intermediate formed from the initial this compound structure.

Quantitative Data Summary

Due to the transient nature of 1H-azirines, quantitative data refers to the overall yield of the final, stable products formed in reactions where 1H-azirines are intermediates.

PrecursorsReaction TypeIntermediateFinal ProductYield (%)Ref.
N-Aminophthalimide + Hex-3-yneNitrene AdditionThis compoundN-Phthalimido-2,3-diethyl-2H-azirine15%
N-Aminophthalimide + Pent-1-yneNitrene AdditionThis compoundN-Phthalimido-2-propyl-2H-azirine~5%
2,3-Diphenyl-1-azirine-3-carboxamide + HydrazineRing ExpansionThis compound3-Benzyl-5-phenyl-1,2,4-triazin-6-one38%
2-Phenyl-3-(p-chlorophenyl)-1-azirine-3-carboxamide + HydrazineRing ExpansionThis compound3-(p-Chlorobenzyl)-5-phenyl-1,2,4-triazin-6-one36%

Experimental Protocols

The following protocols describe synthetic procedures that proceed through a postulated this compound intermediate.

Protocol 1: Synthesis of N-Phthalimido-2,3-diethyl-2H-azirine via a Transient this compound

This protocol is adapted from the work of Rees et al., describing the addition of a nitrene to an alkyne. The reaction proceeds through a this compound which spontaneously rearranges.

Materials:

  • N-Aminophthalimide

  • Lead (IV) acetate (Pb(OAc)₄)

  • Hex-3-yne

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Chromatography supplies (silica gel)

Procedure:

  • Dissolve N-aminophthalimide (1.0 eq) and hex-3-yne (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • While stirring vigorously, add lead (IV) acetate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble lead salts, washing the pad with additional dichloromethane.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel to afford the N-Phthalimido-2,3-diethyl-2H-azirine.

Expected Outcome: The product is an oil. The yield is reported to be approximately 15%. Characterization is performed using NMR and mass spectrometry, which will confirm the asymmetric 2H-azirine structure rather than the symmetric this compound.

G

Caption: Workflow for 2H-azirine synthesis.

Protocol 2: Synthesis of 3-Benzyl-5-phenyl-1,2,4-triazin-6-one via this compound Ring Expansion

This protocol is based on the reaction of a 1-azirine-3-carboxamide derivative with hydrazine, as reported by Al-Jallo et al. The starting material is named as a 1-azirine, which implies the C=C double bond isomer (a this compound derivative).

Materials:

  • 2,3-Diphenyl-1-azirine-3-carboxamide

  • Hydrazine hydrate (80% solution)

  • Methanol (MeOH)

  • Silica gel for chromatography

  • Ethyl acetate and n-hexane for elution

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of 2,3-diphenyl-1-azirine-3-carboxamide (1.0 eq) in methanol in a round-bottom flask.

  • At room temperature, add hydrazine hydrate (80% solution, excess) to the methanolic solution with stirring.

  • The reaction is rapid; monitor the formation of the product by observing the development of a UV maximum at 304 nm, or by TLC if applicable. The reaction should be complete within minutes.

  • After stirring for 30 minutes at room temperature, remove the solvent under reduced pressure.

  • Subject the crude residue directly to silica gel chromatography.

  • Elute the column with a mixture of ethyl acetate and n-hexane to isolate the desired product.

  • Combine the product-containing fractions and evaporate the solvent to yield the 3-benzyl-5-phenyl-1,2,4-triazin-6-one as a solid.

Expected Outcome: The product can be recrystallized from an ethyl acetate/n-hexane mixture. The reported yield is 38%. The structure is confirmed by UV, IR, NMR, and mass spectrometry.

G

Caption: Logical flow of the triazinone synthesis.

Conclusion

While not isolable reagents, 1H-azirines are crucial, high-energy intermediates that enable unique synthetic transformations. Their chemistry is dominated by rapid isomerization to 2H-azirines or ring-opening and rearrangement to form other valuable acyclic and heterocyclic structures. Understanding the conditions that generate these transient species allows for their strategic exploitation in the synthesis of complex molecules relevant to materials science and drug development. Future research may focus on developing substituted 1H-azirines with enhanced kinetic stability, potentially broadening their synthetic utility.[2][5]

References

Application Notes and Protocols: 1H-Azirine as a Transient Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azirines are three-membered, unsaturated nitrogen-containing heterocycles. As formally antiaromatic 4π electron systems, they are highly reactive and generally exist only as short-lived intermediates.[1][2][3] Unlike their more stable and isolable tautomers, 2H-azirines, 1H-azirines cannot be isolated under normal laboratory conditions.[3][4] Their significance in synthetic chemistry lies in their transient formation, which enables unique molecular rearrangements and provides pathways to complex heterocyclic structures that are otherwise difficult to access. The primary method for generating 1H-azirines is through the photochemical or thermal decomposition of 1,2,3-triazoles.[1][5][6] This process involves the extrusion of molecular nitrogen to form an iminocarbene, which can then cyclize to the transient 1H-azirine.[1]

These application notes provide an overview of the synthetic utility of in situ generated 1H-azirines, focusing on their role in the synthesis of substituted indoles. A detailed protocol for a typical photochemical reaction is provided.

Application Note 1: Synthesis of "Rearranged" Heterocycles

The primary synthetic application of transient 1H-azirines is to mediate skeletal rearrangements. When an unsymmetrically substituted iminocarbene is generated from a 1,2,3-triazole, it can cyclize to a this compound. This intermediate can then reopen to form a different, more stable iminocarbene, leading to a "rearranged" product.[1] This pathway is particularly valuable in the synthesis of substituted indoles from 1-aryl-1,2,3-triazoles.[1][5]

The photolysis of a 1-aryl-1,2,3-triazole initially produces an iminocarbene intermediate. This carbene can either cyclize directly onto the aryl ring to form an indole or rearrange via a transient this compound. The formation of the this compound allows for the equilibration between two different iminocarbene structures, often leading to the formation of a rearranged indole product that would not be expected from direct cyclization.[1] This rearrangement provides strong evidence for the existence of the fleeting this compound intermediate.[1][5]

Data Presentation

The photochemical rearrangement of 1-aryl-1,2,3-triazoles via this compound intermediates allows for the synthesis of various substituted indoles. The yields of these reactions are influenced by the nature and position of substituents on the triazole and aryl rings.

Precursor (1-Aryl-1,2,3-triazole)Product (Indole)Yield (%)Reference
1-(1-Naphthyl)-5-(methoxycarbonyl)-1,2,3-triazoleMethyl benz[g]indole-1-carboxylate (rearranged)47
1-Phenyl-5-benzoyl-1,2,3-triazole3-Phenylindole (rearranged) & 2-Benzoylindole (unrearranged)42 (rearranged), 21 (unrearranged)
1-Phenyl-5-(ethoxycarbonyl)-1,2,3-triazole3-Phenylindole (rearranged) & 2-(Ethoxycarbonyl)indole (unrearranged)5 (rearranged), 25 (unrearranged)

Mandatory Visualizations

Reaction Mechanism

G cluster_0 Photochemical Generation and Rearrangement Triazole 1-Aryl-1,2,3-triazole Carbene1 Iminocarbene A (Less Stable) Triazole->Carbene1 hv, -N2 Azirine This compound (Transient Intermediate) Carbene1->Azirine Cyclization Indole_U Unrearranged Indole Carbene1->Indole_U Direct Cyclization Carbene2 Iminocarbene B (More Stable) Azirine->Carbene2 Ring Opening Indole_R Rearranged Indole Carbene2->Indole_R Intramolecular Cyclization

Caption: Reaction pathway for indole synthesis via a this compound intermediate.

Experimental Workflow

G cluster_workflow Experimental Protocol Workflow A 1. Dissolve 1,2,3-triazole in degassed solvent B 2. Irradiate with UV light (e.g., 254 nm) at RT A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Concentrate solvent in vacuo C->D E 5. Purify product by column chromatography D->E F 6. Characterize product (NMR, MS) E->F

Caption: General workflow for photochemical synthesis of heterocycles.

Experimental Protocols

Protocol 1: General Procedure for the Photochemical Synthesis of Indoles via a this compound Intermediate

This protocol describes a generalized method for the in situ generation of a this compound from a 1-aryl-1,2,3-triazole precursor and its subsequent intramolecular trapping to yield a substituted indole.[1]

Materials:

  • Substituted 1-aryl-1,2,3-triazole (1.0 eq)

  • Anhydrous, degassed solvent (e.g., acetonitrile, benzene)

  • Photochemical reactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm)

  • Quartz reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the 1-aryl-1,2,3-triazole (e.g., 0.5 mmol) in the chosen anhydrous solvent (e.g., 100 mL of acetonitrile) in a quartz reaction vessel.

    • Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Photolysis:

    • Place the quartz vessel in the photochemical reactor.

    • Irradiate the solution with a UV lamp at room temperature. The specific wavelength will depend on the absorbance characteristics of the triazole precursor, but 254 nm is commonly used.

    • Stir the solution continuously during irradiation to ensure homogenous exposure.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

    • The reaction is complete when the starting triazole has been consumed. Reaction times can vary from a few hours to over 24 hours depending on the substrate and lamp intensity.

  • Workup:

    • Once the reaction is complete, transfer the solution to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the indole product(s). Both rearranged and unrearranged indoles may be formed and may require careful separation.[1]

  • Characterization:

    • Characterize the purified product(s) using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.

Safety Precautions:

  • UV radiation is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when operating a photochemical reactor.

  • Work in a well-ventilated fume hood.

  • Handle all organic solvents with care.

References

Application Notes and Protocols: Reaction Mechanisms Involving 1H-Azirine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-Azirines are highly strained, three-membered heterocyclic compounds containing a carbon-carbon double bond.[1] Due to significant ring strain and antiaromatic character, they are classified as extremely reactive, high-energy species.[2][3] Unlike their more stable and isolable tautomers, 2H-azirines, 1H-azirines have only been detected as very short-lived intermediates at cryogenic temperatures, typically through IR spectroscopy.[2][4][5] All attempts to isolate them under standard laboratory conditions have been unsuccessful.[5]

Despite their transient nature, 1H-azirines are frequently postulated as key intermediates in a variety of thermal and photochemical reactions that lead to the formation of valuable nitrogen-containing compounds such as indoles, ketenimines, and other heterocycles.[2][5] Understanding the reaction pathways that invoke these elusive intermediates is crucial for designing novel synthetic strategies.

These application notes provide an overview of the primary reaction types where 1H-azirine intermediates are implicated, complete with proposed mechanisms, quantitative data from literature, and detailed experimental protocols for the overall transformations.

Formation of Indoles via Photolysis of 1-Aryl-1,2,3-Triazoles

The photolytic decomposition of 1-aryl-1,2,3-triazoles is a classic example where a this compound is proposed as a central intermediate. The reaction proceeds via nitrogen extrusion to form a diradical, which cyclizes to the antiaromatic this compound. This intermediate then undergoes ring-opening to a vinyl carbene, which subsequently cyclizes to furnish the final indole product.[6] This pathway provides strong evidence for the transient existence of 1H-azirines in photochemical reactions.[6]

Proposed Reaction Pathway

The general mechanism involves the photochemical conversion of a 1-aryl-1,2,3-triazole to a rearranged indole, passing through a postulated this compound intermediate.

G cluster_start Starting Material cluster_intermediate Postulated Intermediates cluster_product Final Product Triazole 1-Aryl-1,2,3-Triazole Diradical Diradical Intermediate Triazole->Diradical - N₂ Azirine This compound Diradical->Azirine Cyclization Carbene Vinyl Carbene Azirine->Carbene Ring Opening Indole Indole Carbene->Indole C-H Insertion

Caption: Proposed mechanism for indole synthesis from 1-aryl-1,2,3-triazoles.

Quantitative Data

The yields of indole products can vary based on the substituents on the triazole ring. The following table summarizes representative data from the photolysis of various 1-aryl-4,5-disubstituted-1,2,3-triazoles.

Starting Triazole (Substituents)Product Indole (Substituents)Yield (%)Reference
1-Phenyl-4,5-dicarbomethoxy2,3-Dicarbomethoxyindole55[6]
1-(p-Tolyl)-4,5-dicarbomethoxy5-Methyl-2,3-dicarbomethoxyindole60[6]
1-(p-Chlorophenyl)-4,5-dicarbomethoxy5-Chloro-2,3-dicarbomethoxyindole50[6]
Experimental Protocol: Photolysis of 1-Phenyl-4,5-dicarbomethoxy-1,2,3-triazole

Objective: To synthesize 2,3-dicarbomethoxyindole via the photochemical rearrangement of the corresponding triazole, a reaction postulated to proceed through a this compound intermediate.

Materials:

  • 1-Phenyl-4,5-dicarbomethoxy-1,2,3-triazole

  • Benzene (spectroscopic grade, anhydrous)

  • Quartz photolysis vessel

  • Medium-pressure mercury lamp (e.g., 450W Hanovia)

  • Nitrogen gas source

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Eluent: Diethyl ether-light petroleum mixture

Procedure:

  • A solution of 1-phenyl-4,5-dicarbomethoxy-1,2,3-triazole (1.0 g) in anhydrous benzene (200 ml) is prepared in a quartz photolysis vessel.

  • The solution is deoxygenated by bubbling dry nitrogen gas through it for 30 minutes prior to and during the irradiation.

  • The vessel is placed in a water bath to maintain a constant temperature and irradiated with a medium-pressure mercury lamp for 8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After irradiation, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by column chromatography on silica gel.

  • The column is eluted with a gradient of diethyl ether in light petroleum.

  • Fractions containing the product are combined and the solvent is evaporated to yield 2,3-dicarbomethoxyindole.

  • The product is characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and compared with literature data.

Formation of Ketenimines from Alkynes and Nitrenes

The reaction of alkynes with nitrenes, often generated from sources like hydrazoic acid, is another pathway where this compound intermediates are proposed.[5] The nitrene adds across the alkyne C≡C bond to form the transient this compound. This highly unstable intermediate rapidly undergoes ring-opening and rearrangement to yield a more stable ketenimine.[5]

Experimental Workflow

This workflow outlines the matrix isolation technique used to study the reaction at cryogenic temperatures, which is necessary to detect the transient intermediates.

G A Prepare Gas Mixture (e.g., But-2-yne, HN₃, Argon) B Deposit Mixture onto Cryogenic Window (12 K) A->B C Photolyze Matrix (UV Light Source) B->C D Acquire IR Spectrum of Products C->D E Analyze Spectrum for Intermediates and Products D->E F Identify Ketenimine (Major Product) E->F G Tentatively Assign Minor Bands to this compound E->G

References

Application Notes and Protocols: The Role of 1H-Azirine in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azirines are highly reactive, antiaromatic three-membered nitrogen-containing heterocycles.[1][2] Due to their inherent instability, they typically exist as transient intermediates in chemical reactions rather than as isolable compounds.[1][3][4] In the realm of photochemistry, 1H-azirines, and their more stable tautomers, 2H-azirines, play a pivotal role as precursors to nitrile ylides, which are versatile 1,3-dipoles.[5][6][7] The photochemical generation of these species opens up a wide array of synthetic possibilities for the construction of complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and drug development.

This document provides an overview of the key photochemical reactions involving 1H-azirines, with a focus on their generation from 1,2,3-triazoles and the subsequent formation of nitrile ylides from 2H-azirines. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of these powerful photochemical methods.

Key Photochemical Reactions Involving Azirines

Formation of 1H-Azirine from Photolysis of 1-Aryl-1,2,3-Triazoles

The photolysis of 1-aryl-1,2,3-triazoles is a key method for generating a carbene intermediate, which can then rearrange to form a transient this compound. This intermediate is typically not detected directly but is inferred from the formation of "rearranged" indole products.[5][8][9] The reaction proceeds via the extrusion of molecular nitrogen upon UV irradiation.

The overall transformation is the conversion of a 1-aryl-1,2,3-triazole to an indole, with the intermediacy of a this compound accounting for the observed product distribution, particularly when electron-withdrawing groups are present on the triazole ring.[9]

Photolysis_of_Triazole Triazole 1-Aryl-1,2,3-triazole Excited_Triazole Excited Triazole Triazole->Excited_Triazole hν (UV light) Carbene Imidoyl Carbene Excited_Triazole->Carbene - N₂ Azirine This compound Intermediate Carbene->Azirine Rearrangement Indole Indole Product Carbene->Indole Direct Cyclization Rearranged_Carbene Rearranged Carbene Azirine->Rearranged_Carbene Rearranged_Indole Rearranged Indole Product Rearranged_Carbene->Rearranged_Indole Cyclization Azirine_to_Ylide Azirine 2H-Azirine Excited_Azirine Excited 2H-Azirine Azirine->Excited_Azirine hν (UV light) Nitrile_Ylide Nitrile Ylide Excited_Azirine->Nitrile_Ylide Ring Opening Cycloadduct [3+2] Cycloadduct (e.g., pyrroline, dihydropyrrole) Nitrile_Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., alkene, alkyne) Dipolarophile->Cycloadduct Protocol1_Workflow A Prepare Triazole Solution B Deoxygenate Solution A->B C Irradiate in Photoreactor B->C D Monitor Reaction C->D D->C Continue Irradiation E Solvent Evaporation D->E Reaction Complete F Column Chromatography E->F G Characterize Product F->G Protocol2_Workflow A Prepare Reactant Solution (Azirine Precursor + Dipolarophile) B Pump Solution into Flow Reactor A->B C Irradiate in Flow B->C D Collect Product Mixture C->D E Solvent Removal D->E F Purification (Chromatography) E->F G Product Characterization F->G

References

Application Notes and Protocols for Trapping Experiments to Detect 1H-Azirine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the detection of transient 1H-azirine intermediates. Given their high reactivity and antiaromatic character, 1H-azirines are typically not isolated but are inferred through the products of their rapid rearrangement or by trapping experiments. The primary method for generating 1H-azirines discussed herein is the photolysis of 1-aryl-1,2,3-triazoles.

Introduction

1H-Azirines are highly strained, three-membered nitrogen-containing heterocycles with a carbon-carbon double bond. Their antiaromatic nature contributes to their extreme instability, making them elusive intermediates in various chemical transformations.[1][2] The detection and characterization of 1H-azirines are therefore challenging and often rely on indirect evidence, such as the formation of rearranged products. Trapping experiments offer a more direct method to confirm the existence of these transient species by intercepting them with a reactive agent to form a stable, characterizable adduct.

The photolysis of 1-aryl-1,2,3-triazoles has been shown to proceed through the formation of a carbene intermediate, which can then cyclize to a transient this compound.[2][3] This this compound can then rearrange to a more stable carbene, ultimately leading to the formation of a "rearranged" indole product. The observation of these rearranged products provides strong evidence for the intermediacy of 1H-azirines.[2][3]

These notes provide a protocol for a trapping experiment where the photolysis of a 1-(1-naphthyl)-1,2,3-triazole is conducted in the presence of a nucleophilic trapping agent, methanol, to capture the fleeting this compound intermediate.

Proposed Reaction Pathway and Trapping Mechanism

The photolysis of 1-(1-naphthyl)-4,5-bis(methoxycarbonyl)-1,2,3-triazole is postulated to proceed via a carbene intermediate which can cyclize to form a this compound. This intermediate can then either rearrange to a more stable carbene, leading to a rearranged indole, or be trapped by a suitable nucleophile.

reaction_pathway cluster_generation This compound Generation and Rearrangement cluster_trapping Trapping Pathway triazole 1-(1-Naphthyl)-1,2,3-triazole carbene1 Carbene Intermediate 1 triazole->carbene1 -N₂ azirine This compound Intermediate carbene1->azirine Ring Closure unrearranged_indole Unrearranged Indole carbene1->unrearranged_indole Direct Cyclization carbene2 Carbene Intermediate 2 azirine->carbene2 Rearrangement azirine_trap This compound Intermediate rearranged_indole Rearranged Indole carbene2->rearranged_indole Cyclization trapper Methanol (CH₃OH) adduct Trapped Adduct azirine_trap->adduct Trapping Reaction

Caption: Proposed reaction pathway for this compound generation and trapping.

Data Presentation

The following table summarizes the expected reactants and products of the trapping experiment, along with their key identifiers.

CompoundRoleChemical Structure (Simplified)Key Analytical Data (Expected)
1-(1-Naphthyl)-4,5-bis(methoxycarbonyl)-1,2,3-triazoleStarting MaterialNaphthyl-N-N=N-C(CO₂Me)=C(CO₂Me)¹H NMR, ¹³C NMR, MS data consistent with the structure.
MethanolTrapping Agent (Solvent)CH₃OH-
Trapped this compound AdductProductNaphthyl-NH-CH(OMe)-CH(CO₂Me)₂MS: Molecular ion peak corresponding to the adduct. ¹H NMR: Signal for the methoxy group and the proton on the aziridine ring.
Rearranged IndoleSide ProductBenz[g]indole derivativeAs reported in the literature.
Unrearranged IndoleSide ProductBenz[g]indole derivativeAs reported in the literature.

Experimental Protocols

This section provides a detailed protocol for the generation and trapping of a this compound intermediate.

Protocol 1: Photolysis of 1-(1-Naphthyl)-4,5-bis(methoxycarbonyl)-1,2,3-triazole in Methanol

Objective: To generate a this compound intermediate via photolysis and trap it with methanol to form a stable adduct for detection.

Materials:

  • 1-(1-Naphthyl)-4,5-bis(methoxycarbonyl)-1,2,3-triazole

  • Anhydrous Methanol (spectroscopic grade)

  • Quartz photoreactor tube

  • Medium-pressure mercury lamp (e.g., 450W Hanovia)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

  • Mass spectrometry vials

Workflow:

experimental_workflow start Start dissolve Dissolve Triazole in Anhydrous Methanol start->dissolve degas Degas Solution (Ar or N₂ bubbling) dissolve->degas irradiate Irradiate with UV Lamp (Monitor by TLC) degas->irradiate evaporate Evaporate Solvent irradiate->evaporate purify Purify by Column Chromatography evaporate->purify analyze Analyze Fractions (NMR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for the this compound trapping experiment.

Procedure:

  • Preparation:

    • Accurately weigh 100 mg of 1-(1-naphthyl)-4,5-bis(methoxycarbonyl)-1,2,3-triazole and place it in a quartz photoreactor tube.

    • Add 50 mL of anhydrous methanol to the tube to dissolve the triazole.

    • Seal the tube with a septum and degas the solution for 15 minutes by bubbling a gentle stream of argon or nitrogen through it.

  • Photolysis:

    • Place the photoreactor tube in a suitable photoreactor apparatus equipped with a medium-pressure mercury lamp.

    • Ensure the lamp is cooled, typically by a water jacket, as per the manufacturer's instructions.

    • Irradiate the solution at room temperature. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) to observe the consumption of the starting triazole. The irradiation time will vary depending on the lamp's intensity but can range from a few hours to overnight.

  • Work-up:

    • Once the starting material is consumed (as indicated by TLC), turn off the lamp and remove the photoreactor tube.

    • Transfer the solution to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the concentrated crude product onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane to separate the different products. Collect fractions and monitor by TLC.

  • Analysis:

    • Combine the fractions containing the desired trapped adduct (as determined by TLC analysis).

    • Evaporate the solvent from the combined fractions.

    • Characterize the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the structure of the trapped adduct.

    • Characterize the other fractions to identify the rearranged and unrearranged indole products.

Expected Results:

The successful trapping of the this compound intermediate will be confirmed by the isolation and characterization of the methanol adduct. The mass spectrum should show a molecular ion peak corresponding to the addition of methanol to the this compound. The ¹H NMR spectrum should exhibit a characteristic singlet for the methoxy group protons and signals corresponding to the protons of the now-saturated aziridine ring. The relative yield of the trapped adduct compared to the rearranged and unrearranged indoles will provide insight into the reactivity and lifetime of the this compound intermediate under these conditions.

Disclaimer: The protocols described are based on established chemical principles for the generation and trapping of reactive intermediates. Researchers should always perform a thorough literature search and risk assessment before conducting any new experiment. Appropriate safety precautions must be taken when working with UV radiation and organic solvents.

References

Unraveling the Fleeting Existence of 1H-Azirines: A Computational and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1H-Azirines, the antiaromatic isomers of the more stable 2H-azirines, have long intrigued chemists due to their high reactivity and transient nature. Their fleeting existence has made direct experimental characterization challenging, positioning them as elusive intermediates in various chemical transformations. This document provides an overview of the theoretical and experimental approaches used to study the synthesis and stability of 1H-azirines, with a focus on Density Functional Theory (DFT) as a predictive tool.

Recent computational studies have paved the way for a deeper understanding of the factors governing the stability of the 1H-azirine ring. DFT calculations have been instrumental in exploring potential synthetic pathways and in designing strategies to kinetically and thermodynamically stabilize this highly reactive moiety. While the isolation of a simple this compound under standard conditions remains a significant challenge, theoretical models suggest that strategic substitution can lower its antiaromatic character and increase its persistence.[1][2]

Experimental evidence for the formation of 1H-azirines is largely indirect, with their presence often inferred from the product distribution of specific reactions.[3][4] Techniques such as flash vacuum pyrolysis of 1,2,3-triazoles have been proposed to generate 1H-azirines as transient species that rapidly rearrange to more stable products.[4] The combination of these experimental observations with DFT calculations provides a powerful approach to elucidate the reaction mechanisms involving these fascinating three-membered heterocyclic compounds.

Theoretical Framework: DFT Studies on this compound Stability

A pivotal DFT study by Rouf and Zhu explored a novel strategy to achieve persistent 1H-azirines by leveraging both electronic and steric effects.[2] Their calculations suggest that the inherent instability of the this compound core can be overcome through judicious choice of substituents.

Computational Protocol for this compound Stability Analysis

This protocol outlines the typical computational methodology employed in the DFT investigation of this compound derivatives, based on the approaches found in the literature.[2]

1. Software:

  • Gaussian 16 or other suitable quantum chemistry software package.

2. Method:

  • Density Functional Theory (DFT).

  • Functionals: M06-2X or B3LYP are commonly used for geometry optimizations and frequency calculations.

  • Basis Set: 6-311+G(d,p) or a similar level of theory to ensure accurate description of the electronic structure.

3. Calculation Steps:

  • Geometry Optimization: The molecular structures of the parent this compound, its substituted derivatives, and the corresponding 2H-azirine isomers are optimized to find the minimum energy conformations.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory, if necessary, to obtain more accurate electronic energies.

  • Thermodynamic and Kinetic Stability Analysis:

    • The relative energies of the this compound and 2H-azirine isomers are calculated to assess thermodynamic stability.

    • The transition state for the isomerization of this compound to 2H-azirine is located and characterized by a single imaginary frequency. The activation energy for this process is then calculated to evaluate the kinetic stability.

Data Presentation: Calculated Relative Energies and Activation Barriers

The following table summarizes hypothetical quantitative data, in the style of what would be obtained from DFT calculations, for the stabilization of a substituted this compound (Sub-1H-azirine) compared to its isomer (Sub-2H-azirine) and the parent compounds.

CompoundRelative Energy (kcal/mol)Isomerization Barrier (kcal/mol)Reference
This compound33.0Low (not explicitly calculated)[3]
2H-Azirine0.0-[3]
Sub-1H-azirine (Proposed)5.025.0Hypothetical data based on literature[2]
Sub-2H-azirine (Proposed)0.0-Hypothetical data based on literature[2]

Note: The values for the substituted azirines are illustrative and intended to represent the kind of stabilizing effect that can be predicted by DFT.

Experimental Approaches Implicating this compound Intermediates

While a general protocol for the synthesis and isolation of 1H-azirines is not available due to their instability, several experimental methods propose their formation as transient intermediates.

Protocol for the Pyrolysis of 1,2,3-Triazoles

This method is often cited as a route to generate iminocarbenes, which can then cyclize to form 1H-azirines.[4]

1. Apparatus:

  • Flash vacuum pyrolysis (FVP) setup, including a quartz tube, a furnace, and a cold trap (liquid nitrogen).

2. Starting Material:

  • A suitably substituted 1-alkyl- or 1-aryl-1,2,3-triazole.

3. Procedure:

  • The triazole precursor is sublimed under high vacuum (typically < 0.1 Torr).

  • The vapor is passed through a heated quartz tube (pyrolysis zone), with the temperature optimized for the specific precursor (e.g., 400-800 °C).

  • The pyrolysate is collected in a cold trap cooled with liquid nitrogen.

  • The contents of the trap are carefully warmed to room temperature, and the product mixture is analyzed by standard techniques (e.g., GC-MS, NMR) to identify the rearrangement products that are indicative of a this compound intermediate.

Visualizing Theoretical Pathways

The following diagrams, generated using the DOT language, illustrate the key theoretical concepts discussed.

G cluster_0 Thermodynamic Stability 2H_Azirine 2H-Azirine (More Stable) 1H_Azirine This compound (Less Stable) 2H_Azirine->1H_Azirine ΔE > 0

Caption: Relative thermodynamic stability of 1H- and 2H-azirine.

G cluster_1 Kinetic Stabilization Pathway Sub_1H_Azirine Substituted This compound TS Transition State Sub_1H_Azirine->TS Activation Barrier Sub_2H_Azirine Substituted 2H-Azirine TS->Sub_2H_Azirine Isomerization

Caption: Proposed kinetic stabilization of this compound via substitution.

G cluster_2 Experimental Workflow for Transient this compound Start 1,2,3-Triazole Precursor Pyrolysis Flash Vacuum Pyrolysis Start->Pyrolysis Intermediate Transient This compound Pyrolysis->Intermediate Rearrangement Rapid Rearrangement Intermediate->Rearrangement Product Stable Products Rearrangement->Product

Caption: Workflow for the generation of transient 1H-azirines.

References

Application Notes and Protocols: The Potential of the Azirine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azirine Scaffold in Drug Discovery

The three-membered unsaturated heterocycle, azirine, exists as two tautomers: 1H-azirine and 2H-azirine.[1] 1H-azirines, possessing a carbon-carbon double bond, are characterized as highly unstable, antiaromatic species that act primarily as transient intermediates in chemical reactions. Reports of their isolation are rare and have often been subject to structural re-evaluation.[2] This inherent instability makes the direct application of isolated 1H-azirines in medicinal chemistry currently unfeasible.

However, the more stable tautomer, 2H-azirine (a strained imine), and its saturated analog, aziridine, are of significant interest in drug development.[2][3] The high ring strain of these molecules makes them potent electrophiles, capable of reacting with biological nucleophiles.[4] This reactivity is the cornerstone of their biological activity, particularly in the realm of oncology and infectious diseases, where they often function as alkylating agents.[4][5] Several natural products, including Mitomycin C and Azinomycin B, feature the aziridine ring and exhibit powerful antitumor properties.[4][6]

These application notes will focus on the potential of the azirine scaffold by highlighting the synthesis, biological activity, and mechanisms of action of medicinally relevant 2H-azirines and aziridines.

Applications in Medicinal Chemistry

The azirine/aziridine scaffold serves as a key pharmacophore in the design of various therapeutic agents. Its primary applications are in oncology and microbiology.

Anticancer Activity

Aziridine-containing compounds are well-established as anticancer agents due to their ability to alkylate DNA.[4][7] This covalent modification of DNA can induce single-strand breaks or interstrand crosslinks, which disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[8][9] Several synthetic aziridine derivatives have shown potent cytotoxicity against a range of human cancer cell lines.[10]

Antimicrobial Activity

The reactivity of the aziridine ring also lends itself to the development of antimicrobial agents. Aziridine derivatives have demonstrated activity against various bacterial strains, including multidrug-resistant pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The mechanism often involves the alkylation of essential bacterial enzymes or other cellular components.

Quantitative Biological Data

The following tables summarize the in vitro activity of selected azirine and aziridine derivatives, providing a comparative overview of their potential.

Table 1: Anticancer Activity of Aziridine Derivatives (IC₅₀ Values)
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 348 PC3 (Prostate)23.55[10][12]
HeLa (Cervical)25.88[10][12]
Derivative 349 (PDIA1 Inhibition)26.0[10][12]
Derivative 350 CCRF-CEM (Leukemia)25.45[10][12]
CEM/ADR5000 (Resistant Leukemia)24.08[10][12]
Derivative 351 Breast Cancer Lines (Average)1.47[10]
AzGalp HL-60 (Leukemia)~20[4]
NB4 (Leukemia)~20[4]
Aziridine Phosphine Oxide 5 HeLa (Cervical)6.4[13]
Ishikawa (Endometrial)4.6[13]
Aziridine Phosphine Oxide 7 HeLa (Cervical)7.1[13]
Ishikawa (Endometrial)10.5[13]
Acridinyl-Azirine Hybrid 7f HL-60 (Leukemia)>10[14]
HepG2 (Hepatoma)4.0[14]
Table 2: Antimicrobial Activity of Aziridine Derivatives (MIC Values)
Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative 345 Mycobacterium tuberculosis0.5[10]
Derivative 346 Enterococcus faecalis16[10]
Thiourea Derivative 3b Escherichia coli32[11]
Thiourea Derivative 3f Staphylococcus aureus16[11]
Thiourea Derivatives (general) MRSA16–32[3][11]
Aziridine Phosphonic Acids Pseudomonas aeruginosa250[15]
Aziridine Phosphines/Oxides Staphylococcus aureus50 µM[13]

Experimental Protocols

Protocol for Synthesis of 2H-Azirines via Vinyl Azide Thermolysis

This protocol describes a general method for synthesizing 2H-azirines, which are key precursors to more complex aziridine derivatives. This method is adapted from flow-chemistry procedures, which offer a safe way to handle potentially explosive azide intermediates.[16]

Materials:

  • Substituted vinyl azide precursor

  • Cyclopentyl methyl ether (CPME) or Toluene (solvent)

  • Flow reactor system with a heated coil (e.g., Vapourtec R-Series)

  • Back pressure regulator

  • Rotary evaporator

Procedure:

  • Preparation: Prepare a 0.1 M solution of the vinyl azide precursor in CPME.

  • System Setup: Set up the flow reactor. Set the coil reactor temperature to 160 °C and the system pressure to 10 bar using the back pressure regulator.

  • Reaction: Pump the vinyl azide solution through the heated reactor at a flow rate of 0.5 mL/min. This corresponds to a residence time of 20 minutes in a 10 mL reactor.

  • Collection: Collect the reaction mixture exiting the reactor in a flask cooled in an ice bath.

  • Workup: Once the reaction is complete, concentrate the collected solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Analysis: The resulting crude 2H-azirine can be analyzed by ¹H NMR and used in subsequent reactions without further purification. For aromatic vinyl azides, near-quantitative conversion is often observed.[16]

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[17][18]

Materials:

  • Human cancer cell line (e.g., HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15-30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using the plate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Diagram 1: General Synthetic Workflow for 2H-Azirines

G cluster_start Starting Materials cluster_process Process cluster_product Product cluster_application Further Reactions VinylAzide Vinyl Azide FlowReactor Flow Reactor (Thermolysis, ~160°C) VinylAzide->FlowReactor Azirine 2H-Azirine FlowReactor->Azirine NucleophilicAddition Nucleophilic Addition (e.g., Organolithiums) Azirine->NucleophilicAddition BioactiveAziridine Bioactive Aziridine Derivative NucleophilicAddition->BioactiveAziridine

Caption: Synthetic workflow for 2H-azirine and its conversion.

Diagram 2: Mechanism of Action via DNA Alkylation

G cluster_drug Drug Action cluster_cellular Cellular Environment cluster_target Molecular Target cluster_outcome Biological Outcome AziridineDrug Aziridine-containing Drug Protonation Protonation (Acidic Environment) AziridineDrug->Protonation 1 RingOpening Electrophilic Ring Opening Protonation->RingOpening 2 DNA DNA (Nucleophilic Guanine N7) RingOpening->DNA 3. Nucleophilic Attack Adduct DNA Adduct Formation DNA->Adduct 4 Crosslink DNA Crosslinking Adduct->Crosslink 5. Bifunctional Agent Apoptosis Apoptosis Crosslink->Apoptosis 6. Replication Block

Caption: DNA alkylation mechanism by aziridine-containing agents.

References

Application Notes and Protocols: Generation of 1H-Azirine from Vinyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azirines are highly reactive, antiaromatic three-membered nitrogen-containing heterocycles. Their inherent instability is due to the presence of a 4π electron system within the three-membered ring, leading to rapid tautomerization to the more stable 2H-azirine isomers.[1][2][3] Despite their transient nature, 1H-azirines are crucial intermediates in various organic transformations, serving as precursors to a wide array of nitrogen-containing compounds. The generation of these species from vinyl azides through thermal or photochemical methods provides a powerful tool for synthetic chemists. This document provides detailed application notes and protocols for the generation and in situ trapping of 1H-azirines, focusing on their 2H-azirine tautomers as practical synthetic targets.

Reaction Mechanism and Pathways

The conversion of vinyl azides to azirines can be initiated either thermally or photochemically. The generally accepted mechanism involves the extrusion of molecular nitrogen from the vinyl azide to form a highly reactive vinyl nitrene intermediate. This intermediate can then undergo cyclization to yield the 2H-azirine. An alternative pathway suggests a concerted mechanism where nitrogen extrusion and ring closure occur simultaneously.[4] The initially formed 1H-azirine, if generated, rapidly isomerizes to the more stable 2H-azirine.[1][2][3]

The resulting 2H-azirines are versatile intermediates that can undergo a variety of subsequent reactions, including cycloadditions and rearrangements, to form diverse heterocyclic structures such as pyrroles, oxazoles, and aziridines.[5][6]

Applications in Synthesis

The in situ generation of azirines from vinyl azides is a valuable strategy in organic synthesis, enabling the construction of complex nitrogen-containing molecules. Key applications include:

  • Synthesis of Polysubstituted Pyrroles: 2H-azirines, generated thermally from vinyl azides, can react with 1,3-dicarbonyl compounds to produce highly substituted pyrroles in good to excellent yields.[4]

  • Formation of Aziridines: The strained C=N bond of 2H-azirines is susceptible to nucleophilic attack, allowing for the synthesis of a variety of functionalized aziridines.

  • Diels-Alder Reactions: 2H-Azirines bearing electron-withdrawing groups can act as dienophiles in Diels-Alder reactions, providing access to complex bicyclic aziridines.[6]

  • Photochemical Transformations: Photolysis of 2H-azirines can generate nitrile ylides, which are valuable 1,3-dipoles for cycloaddition reactions.[5]

Experimental Protocols

Caution: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment, including safety glasses, lab coat, and blast shield.

Protocol 1: Synthesis of Vinyl Azides from Vinyl Halides

This protocol describes a general procedure for the synthesis of vinyl azides from vinyl halides using a copper-catalyzed reaction.[7][8]

Materials:

  • Vinyl halide (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • L-proline (0.2 mmol)

  • Sodium hydroxide (NaOH) (0.2 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial, add vinyl halide (1.0 mmol), sodium azide (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and NaOH (0.2 mmol).

  • Add DMSO (5 mL) and stir the mixture at 60 °C for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinyl azide.

Protocol 2: Thermal Generation of 2H-Azirines from Vinyl Azides

This protocol details the thermal cyclization of a vinyl azide to a 2H-azirine in solution.[9]

Materials:

  • Vinyl azide (1.0 mmol)

  • Toluene (10 mL)

Procedure:

  • Dissolve the vinyl azide (1.0 mmol) in toluene (10 mL) in a sealed reaction vessel.

  • Heat the solution to 85-110 °C. The optimal temperature depends on the specific vinyl azide substrate.

  • Monitor the reaction by ¹H NMR or TLC for the disappearance of the starting material. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the solution to room temperature.

  • The resulting 2H-azirine solution can be used directly for subsequent reactions or the solvent can be carefully removed under reduced pressure to yield the crude azirine, which should be used immediately due to its potential instability.

Protocol 3: Photochemical Generation of 2H-Azirines from Vinyl Azides in Flow

This protocol describes a safer, continuous flow method for the photochemical synthesis of 2H-azirines.[10][11]

Materials:

  • Vinyl azide (0.1 M solution in acetonitrile)

  • Acetonitrile (MeCN)

  • Flow reactor equipped with a high-power LED (e.g., 420 nm)

Procedure:

  • Prepare a 0.1 M solution of the vinyl azide in acetonitrile.

  • Set up the flow reactor with the appropriate tubing and a high-power LED light source (e.g., 420 nm, 24 W).

  • Pump the vinyl azide solution through the reactor at a flow rate that allows for a sufficient residence time (e.g., 20-60 minutes) for complete conversion.

  • Collect the product solution at the outlet of the reactor.

  • The concentration and purity of the generated 2H-azirine can be determined by ¹H NMR using an internal standard. The solution can be used directly for further synthetic transformations.

Data Presentation

Table 1: Thermal Generation of 2H-Azirines from Substituted Vinyl Azides[12]
EntryVinyl Azide SubstrateSolventTemperature (°C)Time (h)Yield of 2H-Azirine (%)
11-(1-azidovinyl)-4-methylbenzeneToluene1102>99
21-(1-azidovinyl)-4-chlorobenzeneToluene1102>99
31-(1-azidovinyl)-4-fluorobenzeneToluene1102>99
41-(1-azidovinyl)-2-methylbenzeneToluene1102>99
51-azido-1-phenyletheneToluene1102>99
Table 2: Photochemical Generation of 2H-Azirines from Vinyl Azides in Flow[10]
EntryVinyl Azide SubstrateWavelength (nm)Residence Time (min)Yield of 2H-Azirine (%)
1Methyl 2-azido-3-phenylacrylate4203085
2Methyl 2-azido-3-(4-chlorophenyl)acrylate4203082
3Methyl 2-azido-3-(4-methoxyphenyl)acrylate4203088
4Methyl 2-azido-3-(thiophen-2-yl)acrylate4506075
5Ethyl 2-azido-3-phenylacrylate4502090

Spectroscopic Data

The characterization of 2H-azirines is typically performed using standard spectroscopic techniques.

  • ¹H NMR: The protons on the azirine ring appear at characteristic chemical shifts. For example, in 2-phenyl-2H-azirine, the proton at C3 typically appears as a singlet around δ 1.8-2.0 ppm.

  • ¹³C NMR: The sp²-hybridized carbon of the C=N bond in 2H-azirines resonates at approximately δ 160-170 ppm, while the sp³-hybridized carbon appears further upfield.

  • IR Spectroscopy: A characteristic absorption band for the C=N stretching vibration is observed in the region of 1740-1780 cm⁻¹.[12]

Visualizations

Reaction Mechanism

G cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product Vinyl Azide Vinyl Azide Vinyl Nitrene Vinyl Nitrene Vinyl Azide->Vinyl Nitrene hv or Δ - N₂ This compound (transient) This compound (transient) Vinyl Azide->this compound (transient) Concerted Cyclization 2H-Azirine 2H-Azirine Vinyl Nitrene->2H-Azirine Cyclization This compound (transient)->2H-Azirine Tautomerization

Caption: General mechanism for the formation of 2H-azirine from vinyl azide.

Experimental Workflow

G Start Prepare Vinyl Azide Prepare Vinyl Azide Start->Prepare Vinyl Azide Choose Method Choose Method Prepare Vinyl Azide->Choose Method Thermal Generation Thermal Generation Choose Method->Thermal Generation Heat Photochemical Generation Photochemical Generation Choose Method->Photochemical Generation Light In situ Reaction In situ Reaction Thermal Generation->In situ Reaction Photochemical Generation->In situ Reaction Workup & Purification Workup & Purification In situ Reaction->Workup & Purification Characterization Characterization Workup & Purification->Characterization End Characterization->End

Caption: Workflow for the generation and subsequent reaction of azirines.

References

Application Notes and Protocols for Cycloaddition Reactions of Transient 1H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that have captured the interest of synthetic chemists due to their potential as reactive intermediates. As antiaromatic 4π-electron systems, 1H-azirines are exceptionally transient and have not been isolated under standard laboratory conditions.[1][2][3][4] They are significantly less stable than their isomeric 2H-azirines, which are isolable compounds.[5] The high ring strain and inherent instability of 1H-azirines make them potent synthons for the construction of more complex nitrogen-containing molecules through cycloaddition reactions.

These application notes provide an overview of the strategies for the in situ generation of transient azirine species and their subsequent trapping in cycloaddition reactions, with a focus on the practical applications for researchers in organic synthesis and drug development. While direct experimental protocols for the cycloaddition of 1H-azirines are scarce due to their fleeting existence, this document outlines the methodologies used to generate and trap related transient azirine intermediates, primarily focusing on the well-established chemistry of 2H-azirines which can be considered as precursors to cycloaddition reactions.

Generation of Transient Azirine Species

The primary challenge in harnessing the reactivity of 1H-azirines lies in their generation under conditions that allow for immediate trapping. Most methods documented in the literature lead to the formation of the more stable 2H-azirine tautomer.

Photochemical Generation

Photolysis of vinyl azides is a common method for generating 2H-azirines.[5] This reaction proceeds through a nitrene intermediate. While 1H-azirine is often postulated as a transient species in some photochemical reactions, its direct trapping is not well-documented.

A more practical approach involves the photochemical ring opening of 2H-azirines to generate nitrile ylides, which are versatile 1,3-dipoles for cycloaddition reactions.[6]

Cycloaddition Reactions and Protocols

The high reactivity of the azirine ring, driven by ring strain, allows it to participate in various cycloaddition reactions. The most synthetically useful transformations involve the in situ generation of a reactive intermediate from an azirine precursor, which is then trapped by a suitable reaction partner.

[3+2] Cycloaddition Reactions

Formal [3+2] cycloadditions are among the most powerful applications of azirine chemistry for the synthesis of five-membered heterocyclic rings, such as pyrrolidines and oxazolidines.[7][8] These reactions typically proceed through the ring-opening of an aziridine or 2H-azirine to form an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.

Experimental Protocol: Visible-Light-Promoted [3+2] Cycloaddition of an Aziridine with an Alkyne

This protocol is adapted from a visible-light-induced reaction that utilizes an aziridine as a precursor to the reactive intermediate for cycloaddition.[3]

Materials:

  • Substituted Aziridine (1.0 equiv)

  • Activated Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.2 equiv)

  • Photocatalyst (e.g., an organic dye) (1-5 mol%)

  • Solvent (e.g., Acetonitrile, degassed)

  • Visible light source (e.g., Blue LEDs)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aziridine, activated alkyne, and photocatalyst.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.

Quantitative Data for Selected [3+2] Cycloadditions:

Aziridine PrecursorDipolarophileProductYield (%)Diastereomeric Ratio (dr)Reference
Structurally Diverse AziridinesVarious Alkenes and AlkynesPolysubstituted Pyrrolidinesup to 94%>95:5[3]
N-(Sulfonyl)aziridinesAlkenes1-Azaspiro[4.n]alkanesGoodN/A[8]
Chiral Aziridine-functionalized Organophosphorus Compoundstrans-β-nitrostyreneEnantioenriched Pyrrolidinesup to 38%N/A[9]

Logical Workflow for [3+2] Cycloaddition via Azomethine Ylide Intermediate

G cluster_generation Intermediate Generation cluster_cycloaddition Cycloaddition Aziridine Aziridine Azomethine_Ylide Azomethine_Ylide Aziridine->Azomethine_Ylide Ring Opening (Thermal/Photochemical) Five_Membered_Ring Five-Membered Heterocycle Azomethine_Ylide->Five_Membered_Ring [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Five_Membered_Ring

Caption: Generation of an azomethine ylide from an aziridine precursor followed by a [3+2] cycloaddition.

[4+2] Cycloaddition Reactions

2H-Azirines can also participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The high strain of the azirine ring enhances its reactivity towards dienes.

Experimental Protocol: Thermal [4+2] Cycloaddition of a 2H-Azirine with a Diene

This is a general protocol based on the principles of Diels-Alder reactions involving strained dienophiles.

Materials:

  • 2H-Azirine (1.0 equiv)

  • Diene (e.g., Cyclopentadiene, freshly cracked) (1.1-2.0 equiv)

  • High-boiling solvent (e.g., Toluene, Xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 2H-azirine in the solvent in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Add the diene to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Quantitative Data for a Representative [4+2] Cycloaddition:

2H-AzirineDieneProductYield (%)ConditionsReference
Substituted 1-AzirinesCyclopentadienones3H-AzepinesNot specifiedToluene, reflux[10]

Reaction Pathway for [4+2] Cycloaddition

G 2H_Azirine 2H-Azirine (Dienophile) Transition_State 2H_Azirine->Transition_State Diene Diene Diene->Transition_State Cycloadduct Six-Membered Ring Adduct Transition_State->Cycloadduct [4+2] Cycloaddition

Caption: A Diels-Alder reaction pathway involving a 2H-azirine as the dienophile.

Applications in Drug Development

The heterocyclic scaffolds synthesized through azirine cycloaddition chemistry, such as pyrrolidines, are prevalent in many biologically active molecules and approved drugs. The ability to rapidly construct these complex molecular architectures from simple precursors makes this an attractive strategy in medicinal chemistry and drug discovery. The development of stereoselective cycloaddition reactions using chiral catalysts further enhances the utility of this methodology for the synthesis of enantiomerically pure pharmaceutical agents.[9]

Conclusion

While the direct cycloaddition of the highly elusive this compound remains a significant synthetic challenge, the chemistry of its more stable isomer, 2H-azirine, provides a versatile platform for the construction of a wide array of nitrogen-containing heterocycles. The in situ generation of reactive intermediates from azirine precursors, followed by their trapping in cycloaddition reactions, is a powerful tool for organic synthesis. The protocols and data presented herein offer a starting point for researchers looking to explore the rich and diverse reactivity of these strained ring systems in their own synthetic endeavors. Further research into the controlled generation and trapping of this compound could unlock new and unforeseen synthetic possibilities.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Isolation of 1H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and isolation of 1H-azirine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to isolate?

A1: The isolation of this compound is exceptionally challenging due to a combination of inherent structural and energetic factors:

  • Antiaromaticity: As a cyclic 4π-electron system, this compound is considered antiaromatic, which leads to significant destabilization.[1][2]

  • High Ring Strain: The three-membered ring structure results in considerable angle strain, contributing to its high reactivity.[2]

  • Tautomerization: 1H-azirines are unstable and readily rearrange to their more stable tautomer, 2H-azirine.[3] Theoretical calculations suggest a significant energy difference between the two isomers, favoring the 2H-form.[1][4]

  • High Reactivity: The strained ring is susceptible to ring-opening reactions, hydrolysis to form aminoketones, and other decomposition pathways.[3]

Q2: Have there been any successful reports of isolating this compound at room temperature?

A2: No, there are currently no confirmed reports of the isolation of a this compound under standard laboratory conditions.[1] Several initial reports claiming the synthesis of stable 1H-azirines have been reinvestigated and found to be incorrect, with the actual products being more stable isomers.[2][5][6]

Q3: Under what conditions has this compound been observed?

A3: Direct observation of this compound has been limited to specialized techniques under cryogenic conditions. It has been generated and detected as a short-lived species in low-temperature matrices (e.g., argon or xenon at 4-12 K) using IR spectroscopy.[1] These experiments typically involve the photolysis of precursor molecules.

Q4: What are the primary decomposition or rearrangement pathways for this compound?

A4: The primary pathways for the consumption of this compound are:

  • Tautomerization to 2H-Azirine: This is a thermodynamically favorable process.[3][5]

  • Ring Opening: Photolysis of azirines can lead to the formation of nitrile ylides.[3]

  • Hydrolysis: In the presence of water, azirines can hydrolyze to form aminoketones.[3]

  • Rearrangement to Ketenimine: In some matrix isolation studies, the postulated this compound intermediate was observed to rearrange to ketenimine.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Target this compound is not detected in the reaction mixture. This compound is highly unstable and likely rearranges or decomposes under the reaction conditions.- Attempt the reaction at very low temperatures to slow down decomposition.- Utilize in-situ trapping agents to capture the this compound intermediate as it forms.- Employ sensitive spectroscopic techniques for real-time analysis if possible.
The isolated product is identified as 2H-azirine or another isomer. The intended this compound has tautomerized to the more stable 2H-azirine.- This is the expected outcome under most conditions. Focus on the synthesis and isolation of the 2H-azirine if it is a viable alternative for your application.
Complex mixture of unidentified products is obtained. This compound has undergone various decomposition pathways.- Simplify the reaction conditions (e.g., reduce the number of reagents, use aprotic solvents).- Re-evaluate the synthetic route to minimize side reactions.- Consider alternative precursors that may lead to a cleaner reaction profile.
Spectroscopic data does not match theoretical predictions for this compound. The generated species is not this compound, or the environment (e.g., matrix effects) is significantly altering its properties.- Compare experimental data with a range of potential isomers and decomposition products.- Re-examine previous reports of erroneous structural assignments of "stable" 1H-azirines to see if your product matches those corrected structures.[2][5][6]

Quantitative Data Summary

The relative instability of this compound compared to its 2H-tautomer is a key challenge. The following table summarizes theoretical calculations of the energy difference between these isomers.

Computational Method Energy Difference (kcal/mol) Reference
6-31G Calculations~33[1]
CCSD(T)/cc-pVTZ2H-azirine is the lowest energy cyclic isomer[4][7][8]

Key Experimental Protocols

Protocol 1: Generation and Trapping of this compound as a Postulated Intermediate via Photolysis of Hydrazoic Acid and an Alkyne in a Cryogenic Matrix

This method is adapted from studies aimed at the spectroscopic characterization of transient species.[1]

Objective: To generate and spectroscopically observe a substituted this compound in a low-temperature matrix.

Materials:

  • Hydrazoic acid (HN₃)

  • An alkyne (e.g., but-2-yne)

  • Argon or Xenon gas

  • Cryostat with a suitable spectroscopic window (e.g., CsI)

  • UV light source

Methodology:

  • A gaseous mixture of the alkyne, hydrazoic acid, and a large excess of the matrix gas (e.g., Ar, ratio ~1:1:1000) is prepared.

  • The mixture is slowly deposited onto a cold (4-12 K) spectroscopic window within the cryostat.

  • An initial IR spectrum of the matrix-isolated precursors is recorded.

  • The matrix is then irradiated with UV light of a suitable wavelength to induce the photolysis of hydrazoic acid, generating nitrene (NH).

  • The nitrene is expected to react with the co-deposited alkyne to form a transient this compound intermediate.

  • Subsequent IR spectra are recorded to monitor the appearance of new absorption bands that can be attributed to the this compound and its subsequent rearrangement or decomposition products (e.g., ketenimine).[1]

  • The assignment of IR bands is typically supported by comparison with theoretical frequency calculations.

Visualizations

experimental_workflow Experimental Workflow for this compound Intermediate Trapping cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Mix HN3, Alkyne, and Argon Gas deposit Deposit Mixture onto Cold (12K) Window start->deposit Gas Inlet uv UV Photolysis deposit->uv Irradiate Matrix ir IR Spectroscopy uv->ir Record Spectra analyze Analyze IR Spectra for New Bands ir->analyze compare Compare with Theoretical Calculations analyze->compare

Caption: Workflow for cryogenic matrix isolation experiments.

logical_relationship This compound Instability and Decomposition Pathways H_azirine This compound (Highly Unstable Intermediate) H2_azirine 2H-Azirine (More Stable Tautomer) H_azirine->H2_azirine Tautomerization (Thermodynamically Favored) nitrile_ylide Nitrile Ylide H_azirine->nitrile_ylide Photolysis (Ring Opening) aminoketone Aminoketone H_azirine->aminoketone Hydrolysis ketenimine Ketenimine H_azirine->ketenimine Rearrangement

Caption: Decomposition pathways of this compound.

References

improving the stability of 1H-azirine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with highly reactive 1H-azirine derivatives. Given their inherent instability, this guide focuses on strategies for managing their transient nature, confirming their formation, and controlling their subsequent reactivity.

Frequently Asked Questions (FAQs)

Q1: Why are my attempts to isolate this compound derivatives unsuccessful?

A1: 1H-Azirines are inherently unstable under standard conditions.[1] Their instability stems from two primary factors:

  • Antiaromaticity: As a cyclic, planar 4π-electron system, the this compound ring is antiaromatic, which is a highly destabilizing characteristic.[1][2][3]

  • Ring Strain: The three-membered ring structure results in significant angle strain.

Due to these factors, 1H-azirines are typically short-lived reaction intermediates and have not been isolated at room temperature.[1] Most synthetic routes that could potentially form 1H-azirines lead to their more stable tautomers, 2H-azirines, or other rearranged products.[4]

Q2: What is the relationship between 1H-azirines and 2H-azirines?

A2: 1H-azirines and 2H-azirines are tautomers. The 2H-azirine isomer, which possesses a carbon-nitrogen double bond, is significantly more stable than the this compound isomer with its carbon-carbon double bond.[4] Computational studies suggest the energy difference is substantial, which explains why the tautomerization from this compound to 2H-azirine is a common and rapid decomposition pathway.[1]

Q3: Is it possible to synthesize a stable this compound derivative?

A3: While no stable this compound has been isolated under normal experimental conditions, theoretical studies suggest that stabilization is plausible.[5][6] A combination of steric and electronic effects from substituents on the ring could potentially increase the kinetic and thermodynamic stability.[5][6] However, achieving this in practice remains a significant synthetic challenge.

Q4: How can I confirm the formation of a transient this compound in my reaction?

A4: Direct observation is difficult. Evidence for the formation of a this compound intermediate is typically gathered indirectly through:

  • Trapping Experiments: Introducing a reagent that rapidly reacts with the this compound to form a stable, characterizable product.

  • Isotopic Labeling Studies: Using isotopically labeled precursors and analyzing the label distribution in the final products can provide strong evidence for the intermediacy of a specific structure like a this compound.

  • Matrix Isolation Spectroscopy: At very low temperatures (e.g., in a noble gas matrix), it may be possible to generate and spectroscopically characterize (e.g., by IR) these highly reactive species.[1]

Q5: What are the common precursors for generating this compound intermediates?

A5: 1H-azirines are often postulated as intermediates in reactions involving:

  • Pyrolysis or photolysis of 1,2,3-triazoles. [7]

  • Addition of nitrenes to alkynes. [1]

  • Rearrangement of vinylnitrenes. [1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction yields complex mixture of unidentified products. The transient this compound is decomposing through multiple pathways (e.g., tautomerization, ring-opening, polymerization).• Lower the reaction temperature to slow down decomposition rates.• Use high-dilution conditions to minimize intermolecular reactions.• Introduce a trapping agent to intercept the this compound as it forms.
Only the 2H-azirine tautomer is observed. Rapid tautomerization of the this compound intermediate is occurring. This is a very common and energetically favorable process.• Modify the substituents on the planned this compound ring. Theoretical studies suggest that specific electronic and steric configurations might disfavor tautomerization.• Focus on trapping the this compound before it can rearrange.
No reaction, starting material is recovered. The activation energy for the formation of the this compound precursor (e.g., nitrene from an azide) is not being reached.• If using a thermal method, increase the temperature cautiously, being mindful of the explosive nature of some precursors like azides.• If using a photochemical method, ensure the wavelength of the light source is appropriate for exciting the precursor.
Evidence for this compound intermediate is ambiguous. The trapping agent is not efficient enough or is reacting with other species in the reaction mixture.• Screen a variety of trapping agents with different reactivities.• Run control experiments with the trapping agent and the starting materials in the absence of conditions that would generate the this compound to check for side reactions.

Factors Influencing this compound Stability (Theoretical)

While experimental quantitative data is scarce, computational studies have provided insights into factors that could theoretically enhance the stability of this compound derivatives.

Factor Effect on Stability Rationale
Electronic Effects of Substituents Electron-withdrawing groups on the carbon atoms and electron-donating groups on the nitrogen atom may offer some stabilization.This "push-pull" configuration could partially alleviate the antiaromatic character of the 4π electron system.
Steric Hindrance Bulky substituents on the ring may provide kinetic stability.Large groups can sterically hinder the approach of other molecules and may also disfavor the transition state for decomposition or rearrangement pathways.
Ring Fusion Fusing the this compound to another ring system could alter its stability.The additional strain and altered electronic nature of a fused ring system could either further destabilize or potentially stabilize the this compound moiety.

Experimental Protocols

Given that 1H-azirines are transient, the following protocols focus on their in situ generation and trapping, which is a common strategy for studying such reactive intermediates.

Protocol 1: Generation from a Vinyl Azide Precursor and Trapping

This protocol describes a general method for the thermolysis of a vinyl azide to potentially form a this compound intermediate, which is then trapped.

1. Synthesis of the Vinyl Azide Precursor:

  • Synthesize the desired vinyl azide according to established literature procedures. A common method is the reaction of a vinyl halide with sodium azide. Safety Note: Organic azides are potentially explosive. Handle with care, use appropriate shielding, and avoid heat and shock.

2. In Situ Generation and Trapping:

  • In a reaction vessel equipped with a condenser and under an inert atmosphere (e.g., argon), dissolve the vinyl azide (1 equivalent) and a suitable trapping agent (e.g., a reactive dienophile, 3-5 equivalents) in a high-boiling, inert solvent (e.g., toluene, xylene).
  • Heat the reaction mixture to a temperature sufficient to induce thermolysis of the vinyl azide (typically > 80 °C). The optimal temperature should be determined empirically.
  • Monitor the reaction progress by TLC or LC-MS, looking for the consumption of the vinyl azide and the formation of the trapped product.
  • Upon completion, cool the reaction mixture to room temperature.
  • Purify the product using standard techniques such as column chromatography to isolate the trapped adduct.
  • Characterize the adduct thoroughly (NMR, MS, etc.) to confirm its structure, which will provide evidence for the structure of the transient intermediate.

Protocol 2: Photochemical Generation from an Isoxazole Derivative

Photolysis of isoxazoles can lead to the formation of azirine intermediates.

1. Experimental Setup:

  • Use a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). The choice of wavelength may be critical.[8]
  • The reaction should be carried out in a quartz reaction vessel to allow for the transmission of UV light.
  • A cooling system should be in place to maintain a constant, low temperature during the irradiation.

2. Photolysis Procedure:

  • Prepare a dilute solution of the isoxazole derivative in a photochemically inert solvent (e.g., acetonitrile, hexane).
  • If trapping is intended, add the trapping agent to the solution before irradiation.
  • Deoxygenate the solution by bubbling an inert gas (e.g., argon) through it for 15-30 minutes prior to and during irradiation to prevent side reactions with oxygen.
  • Irradiate the solution while maintaining a low temperature.
  • Monitor the reaction by analyzing aliquots at regular intervals.
  • Once the desired conversion is reached, stop the irradiation.
  • Isolate and characterize the products.

Visualizations

G cluster_0 Factors Influencing this compound Stability cluster_1 Potential Stabilization Strategies (Theoretical) A This compound Core (Inherently Unstable) B Antiaromaticity (4π electrons) A->B destabilized by C High Ring Strain A->C destabilized by D Electronic Effects (Push-Pull Substituents) A->D stabilized by E Steric Hindrance (Bulky Groups) A->E stabilized by F Increased Kinetic Stability E->F

Conceptual overview of this compound stability factors.

experimental_workflow start Precursor Synthesis (e.g., Vinyl Azide) generation In Situ Generation of this compound (Thermal or Photochemical) start->generation trapping Chemical Trapping (e.g., with Dienophile) generation->trapping analysis Isolation & Characterization of Trapped Adduct trapping->analysis end Confirmation of Intermediate analysis->end

Workflow for the indirect study of 1H-azirines.

decomposition_pathways A Precursor (e.g., Vinyl Azide) B This compound (Transient Intermediate) A->B Generation C 2H-Azirine (More Stable Tautomer) B->C Tautomerization (very fast) D Vinylnitrene B->D Ring Opening F Other Products C->F E Ketenimine D->E Rearrangement E->F

Common decomposition pathways of 1H-azirines.

References

Technical Support Center: 1H-Azirine Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the decomposition pathways of 1H-azirine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so challenging to study?

A1: this compound is a three-membered, unsaturated nitrogen heterocycle. Its high reactivity and instability stem from two primary factors: significant ring strain and its antiaromatic character, which makes it energetically unfavorable.[1] Consequently, 1H-azirines are typically not isolable under standard conditions and are studied as short-lived, transient intermediates.[2][3] The energy difference between the antiaromatic this compound and its more stable, aromatic tautomer, 2H-azirine, is calculated to be approximately 33 kcal/mol, which explains the strong thermodynamic preference for the 2H-azirine form.[3]

Q2: I followed a published procedure to synthesize a stable this compound, but my analytical data suggests a different compound. What went wrong?

A2: This is a common issue. Several historical reports claiming the synthesis of stable 1H-azirines have been reinvestigated and found to be incorrect.[1][4] The actual products were often mischaracterized and later identified as more stable isomers or rearrangement products. For instance, reactions of phenacyl bromides with carbodiimides were reported to yield 1H-azirines but were later proven to form simple N-acyl-N,N'-dialkylureas.[2][4] Other reported "this compound" products have been re-identified as thiazole or 3-aminomaleimide derivatives.[1] It is critical to rigorously challenge any result that suggests the formation of a stable this compound at ambient temperature.

Q3: What are the primary decomposition pathways for this compound?

A3: As a high-energy intermediate, this compound rapidly transforms into more stable species. The main pathways include:

  • Tautomerization to 2H-Azirine: This is a highly favorable isomerization to its more stable aromatic tautomer.[3]

  • Ring-opening to Vinylnitrene: The strained ring can cleave to form a vinylnitrene intermediate, which can then undergo further reactions.[3]

  • Rearrangement to Ketenimine: Following generation from precursors like hydrazoic acid and alkynes, this compound can rapidly rearrange to form ketenimine derivatives, which are often the observed products.[3]

Q4: What are the most reliable methods for generating and detecting this compound?

A4: The most successful methods involve generating this compound as a transient species at cryogenic temperatures and detecting it in situ using spectroscopy.[2] The standard approach is matrix isolation, where precursors are co-deposited in an inert gas matrix (e.g., argon) at very low temperatures (4-12 K).[3] The this compound is then generated via photolysis of a suitable precursor and characterized primarily by infrared (IR) spectroscopy.[2][3]

Troubleshooting Guides

Issue 1: Unexpected Product from a Putative this compound Synthesis

  • Problem: You attempted a synthesis expected to yield a this compound, but characterization (NMR, MS, IR) points to an unknown or unexpected product.

  • Troubleshooting Steps:

    • Re-evaluate the Product Structure: Do not assume the formation of a this compound. Compare your spectroscopic data against plausible alternative structures reported in literature corrections.[1][2]

    • Check for Common Isomers: Depending on your reactants, consider the possibility of forming N-acyl-N,N'-dialkylureas, thiazoles, 3-aminomaleimides, or substituted N2,3-ethenoguanines.[1][2][4]

    • Use Isotopic Labeling: If possible, perform the reaction with isotopically labeled precursors. Tracking the label in the final product can provide conclusive evidence for the skeletal arrangement and rule out the this compound structure.

G start Unexpected Product in This compound Synthesis check_nmr Analyze 1H and 13C NMR Data start->check_nmr check_ms Analyze High-Resolution Mass Spectrometry Data start->check_ms literature Compare Data with Corrected Literature Reports [1, 5] check_nmr->literature check_ms->literature urea Likely Product: N-Acyl-N,N'-dialkylurea [1] literature->urea From Phenacyl Bromide + Carbodiimide? thiazole Likely Product: Isomeric Thiazole [5] literature->thiazole From Thioamide Precursor? other Likely Product: Other Stable Isomer [2, 5] literature->other

Caption: Troubleshooting logic for unexpected synthesis results.

Issue 2: Failure to Detect this compound as a Reaction Intermediate

  • Problem: Your experiment is designed to proceed through a this compound intermediate, but you cannot detect it.

  • Troubleshooting Steps:

    • Confirm Reaction Conditions: this compound is extremely short-lived. Detection requires cryogenic temperatures (typically below 15 K) and matrix isolation techniques.[3] Experiments in solution or the gas phase at higher temperatures are unlikely to allow for direct detection.

    • Check Precursor and Reaction Path: The thermal decomposition of vinyl azides is now understood to proceed directly to 2H-azirines without forming a free vinylnitrene or this compound intermediate.[3] Photochemical routes, such as the photolysis of 1,2,3-triazoles or hydrazoic acid with alkynes, are more likely to involve a transient this compound.[3][5]

    • Optimize Matrix Conditions: The matrix material can influence reaction pathways. In some photolysis experiments, using an argon matrix favors the formation of this compound, while a xenon matrix can promote intersystem crossing to a triplet state, leading to different products.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Calculated Thermodynamic Properties

Property Value Method Reference
Relative Energy (this compound vs. 2H-azirine) ~33 kcal/mol 6-31G Calculations [3]

| Stability vs. Isomeric Sextet Species | Slightly more stable | 6-31G Calculations |[3] |

Table 2: Spectroscopic Data for Transient 1H-Azirines

Species IR Absorption (C=C stretch) Method Reference
Push-pull substituted 1H-azirines 1867–1890 cm⁻¹ Photogeneration at low temp. [2]

| 2,3-Dimethyl-1H-azirine (tentative) | Minor product detected by IR | Photolysis of HN₃ + but-2-yne in Ar matrix (12 K) |[3] |

Experimental Protocols

Protocol 1: Generation and Matrix Isolation Spectroscopy of this compound

This protocol describes a general method for the photochemical generation and IR spectroscopic detection of a transient this compound, based on published experimental approaches.[3]

  • Objective: To generate a substituted this compound from hydrazoic acid (HN₃) and an alkyne (e.g., but-2-yne) and detect it via IR spectroscopy in an argon matrix.

  • Methodology:

    • Cryostat Setup: A cryostat capable of reaching temperatures of 12 K or lower is equipped with a CsI window for IR spectroscopy and a quartz window for UV irradiation.

    • Precursor Preparation: A gaseous mixture of the alkyne and HN₃ is prepared and diluted significantly with argon gas (e.g., Ar:alkyne:HN₃ ratio of 1000:1:1).

    • Matrix Deposition: The gas mixture is slowly deposited onto the cold CsI window over several hours to form a solid, transparent matrix.

    • Initial IR Spectrum: An initial IR spectrum of the un-irradiated matrix is recorded as a baseline.

    • Photolysis: The matrix is irradiated with a UV light source (e.g., a mercury arc lamp) for a defined period.

    • Post-Photolysis IR Spectrum: A second IR spectrum is recorded. New absorption bands not present in the baseline are analyzed. The formation of the this compound intermediate may be inferred from characteristic peaks (e.g., C=C stretch) and its subsequent decay upon further irradiation or annealing, alongside the growth of signals from more stable products like the corresponding ketenimine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cryo Cool Cryostat to 12 K prepare_gas Prepare Precursor Gas (Ar/Alkyne/HN3) cryo->prepare_gas deposit Deposit Gas Mixture on CsI Window prepare_gas->deposit ir1 Record Baseline IR Spectrum deposit->ir1 uv UV Photolysis of Matrix ir1->uv ir2 Record Post-Photolysis IR Spectrum uv->ir2 analyze Identify New IR Bands (this compound, Products) ir2->analyze confirm Confirm by Annealing or Further Photolysis analyze->confirm

Caption: Experimental workflow for matrix isolation of this compound.

Decomposition and Isomerization Pathways

This compound is a key intermediate in the complex C₂H₃N energy surface. Its formation and decay are intrinsically linked to other isomers and precursors. The primary pathways involve its generation from vinyl precursors and its rapid isomerization to the more stable 2H-azirine or rearrangement to other products.

G vinyl_azide Vinyl Azide vinyl_nitrene Vinylnitrene (Intermediate) vinyl_azide->vinyl_nitrene Photochemical (hν) h2_azirine 2H-Azirine (Stable Product) vinyl_azide->h2_azirine Thermal (Synchronous) [3] h1_azirine This compound (Transient Intermediate) vinyl_nitrene->h1_azirine Ring Closure h1_azirine->h2_azirine Tautomerization (fast) [3] ketenimine Ketenimine (Rearrangement Product) h1_azirine->ketenimine Rearrangement [3]

Caption: Key decomposition and isomerization pathways involving this compound.

References

strategies for stabilizing antiaromatic 1H-azirine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of antiaromatic 1H-azirines.

Frequently Asked Questions (FAQs)

Q1: Why is 1H-azirine so difficult to isolate and characterize?

This compound is a three-membered heterocyclic compound with a C=C double bond within the ring. This structure results in significant ring strain and, more importantly, antiaromatic character, as it is a cyclic conjugated system with 4π electrons.[1] This antiaromaticity makes the molecule highly reactive and energetically unfavorable, leading to its classification as a very elusive, short-lived intermediate.[2][3] All experimental and theoretical results emphasize that 1H-azirines cannot be isolated at room temperature.[2]

Q2: Have there been any successful reports of stable this compound synthesis?

While there have been reports claiming the synthesis of isolable 1H-azirines, several of these have been reinvestigated and subsequently refuted.[1][3] In many cases, the isolated products were found to be more stable isomers, such as N-acyl-N,N'-dialkylureas or thiazole derivatives, rather than the antiaromatic this compound ring system.[2][3]

Q3: What are the primary decomposition or rearrangement pathways for this compound?

Due to its high reactivity, this compound readily undergoes rearrangement to more stable isomers. Theoretical calculations show that its tautomer, 2H-azirine, is significantly more stable (by approximately 33 kcal/mol).[4] Common pathways include ring-opening to form vinyl nitrenes or ketenimines.[4] For instance, photochemically generated 2,3-dimethyl-1H-azirine has been shown to rapidly open and rearrange.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Product Misidentification The high reactivity of this compound leads to rapid rearrangement into more stable isomers. Spectroscopic data may be misinterpreted.- Re-examine all spectroscopic data (NMR, IR, MS) carefully. - Compare experimental data with computationally predicted spectra for all possible isomers. - Conduct independent synthesis of potential isomeric products for direct comparison, as demonstrated in several structural corrigendum studies.[2][3]
Extreme Instability/Decomposition The inherent antiaromaticity and ring strain of the this compound ring system make it prone to immediate decomposition under standard conditions.- Employ cryogenic matrix isolation techniques to trap and characterize the molecule at very low temperatures (e.g., 4-12 K in an argon matrix).[4] - Consider computational approaches to predict stabilizing substituents before attempting synthesis.
Failed Synthesis Attempts The chosen synthetic route may not favor the formation of the strained this compound ring or may proceed through alternative, lower-energy pathways.- Re-evaluate the reaction mechanism. For example, the reaction of phenacyl bromides with carbodiimides, once thought to produce 1H-azirines, was shown to yield N-acyl-N,N'-dialkylureas.[2] - Explore photochemical methods, which can provide the energy needed to access high-energy intermediates like this compound.[2]

Strategies for Stabilization

While isolating stable 1H-azirines at room temperature remains a significant challenge, theoretical and experimental studies have identified key strategies to enhance their transient stability.

Push-Pull Substitution

A "push-pull" substitution pattern, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are attached to the ring, is a promising strategy. This substitution can diminish the antiaromatic character of the ring system.[2] Only a few examples of 1H-azirines with this substitution pattern have been photochemically generated and detected at very low temperatures via IR spectroscopy.[2]

Computational Design: An Unprecedented Route

Recent density functional theory (DFT) studies propose a novel strategy to achieve persistent 1H-azirines. This approach involves using a stable, aromatic 2H-azirine as a precursor and exploiting both electronic and steric factors to stabilize the this compound tautomer thermodynamically and kinetically.[5][6][7] This theoretical work provides a roadmap for future experimental attempts.

Cryogenic Matrix Isolation

This experimental technique is not a stabilization strategy in the chemical sense but a physical method to prevent decomposition and allow for characterization. By generating the this compound in an inert gas matrix (e.g., argon) at extremely low temperatures (4-12 K), the molecule's high reactivity is kinetically suppressed, enabling its detection by methods like IR spectroscopy.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from computational and experimental studies on 1H-azirines.

Parameter Value Method Significance
Energy Difference (1H- vs. 2H-azirine) ~33 kcal/mol6-31G CalculationsHighlights the significant thermodynamic instability of this compound relative to its 2H-tautomer.[4]
C=C Vibrational Frequency 1867–1890 cm⁻¹IR Spectroscopy (Low Temp)Characteristic IR absorption for photochemically generated, transient 1H-azirines with push-pull substituents.[2]

Experimental Protocols

Protocol: Photochemical Generation and Matrix Isolation of this compound Intermediates

This protocol is based on methods described for the generation of transient 1H-azirines.[4]

  • Precursor Preparation: Prepare a mixture of a suitable precursor, such as hydrazoic acid (HN₃), and an alkyne (e.g., ethyne or but-2-yne) in an inert gas like argon.

  • Matrix Deposition: Deposit the precursor mixture onto a cryogenic window (e.g., CsI) cooled to approximately 4-12 K within a high-vacuum chamber.

  • Photolysis: Irradiate the deposited matrix with UV light from a suitable source (e.g., a mercury lamp) to generate the nitrene intermediate from hydrazoic acid. The nitrene will react in situ with the alkyne.

  • Spectroscopic Analysis: Record the IR spectrum of the matrix after photolysis. The appearance of new absorption bands in the 1867–1890 cm⁻¹ region may indicate the formation of a transient this compound.[2]

  • Confirmation: To confirm the identity of the transient species, the experiment can be repeated in a different matrix material (e.g., xenon), which can sometimes alter reaction pathways and product distributions.[4]

Visualizations

stabilization_pathway cluster_precursor Precursor System cluster_strategy Stabilization Strategy cluster_product Target Molecule 2H_azirine Aromatic 2H-Azirine (Stable Precursor) strategy Exploit Electronic & Steric Elements 2H_azirine->strategy Tautomerization Control 1H_azirine Persistent this compound (Stabilized) strategy->1H_azirine Thermodynamic & Kinetic Stabilization

Caption: Theoretical pathway for stabilizing this compound.

experimental_workflow start Start: Precursor Mixture (e.g., HN3 + Alkyne in Ar) deposition 1. Matrix Deposition (Cryogenic Window, <12 K) start->deposition photolysis 2. UV Photolysis (In Situ Reaction) deposition->photolysis detection 3. IR Spectroscopy (Detect Transient Species) photolysis->detection end End: Characterization Data detection->end

Caption: Workflow for transient this compound detection.

References

Technical Support Center: Challenges in the Purification of 1H-Azirine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with 1H-azirine precursors. This resource provides troubleshooting guidance and frequently asked questions to address the unique challenges associated with the purification and handling of these highly reactive intermediates.

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered during the synthesis and attempted purification of this compound precursors.

Problem Potential Cause Suggested Solution
Low or no yield of desired product 1H-azirines are inherently unstable and readily tautomerize to the more stable 2H-azirines or undergo ring-opening reactions.[1][2]Instead of isolating the this compound, consider generating it in situ for immediate use in a subsequent reaction. Monitor the reaction at low temperatures to potentially observe the transient intermediate.
Product characterization does not match expected this compound The isolated product is likely the more stable 2H-azirine tautomer or a rearranged byproduct. There have been historical instances where structures were misassigned.[1][3]Re-evaluate spectroscopic data (NMR, IR) for characteristics of the 2H-azirine isomer or other potential isomers. Low-temperature spectroscopy may be necessary to detect the fleeting this compound.[4]
Decomposition of the product during purification 1H-azirines are highly sensitive to heat, light, and acid/base catalysis, making standard purification techniques like silica gel chromatography or distillation unsuitable.Avoid standard purification methods. If purification is absolutely necessary, consider techniques suitable for highly unstable compounds, such as low-temperature crystallization or chromatography on deactivated stationary phases. However, success is not guaranteed.
Inconsistent reaction outcomes The stability of the this compound intermediate is highly dependent on substituents. Electron-withdrawing groups can increase stability, but they may still be too short-lived to isolate.[2]Carefully control reaction conditions, including temperature, atmosphere (inert), and the purity of starting materials and solvents. Theoretical calculations (DFT) may help predict the stability of your specific this compound target.[2]

Frequently Asked Questions (FAQs)

Q1: Why are this compound precursors so difficult to purify?

A1: 1H-azirines are antiaromatic, three-membered heterocyclic compounds with significant ring strain and a high-energy, unstable electronic configuration.[3][5] This makes them exceptionally reactive and prone to rapid tautomerization to their more stable, aromatic 2H-azirine isomers.[1][2] Consequently, they are typically very short-lived intermediates that are not amenable to standard purification techniques.[3][4]

Q2: What are the primary impurities I should expect?

A2: Given the instability of 1H-azirines, the most common "impurities" in your crude reaction mixture will likely be:

  • Unreacted starting materials.

  • The corresponding 2H-azirine tautomer.

  • Products from ring-opening or rearrangement reactions.

  • Solvents and reagents used in the synthesis.

Q3: Are there any successful reported methods for purifying 1H-azirines?

A3: The scientific literature indicates that isolating pure 1H-azirines is a significant challenge, and many initial reports of their synthesis have been later re-evaluated.[1][3] Most successful characterizations have been performed at very low temperatures in inert matrices to trap the transient species for spectroscopic analysis, rather than through traditional purification and isolation at room temperature.[4]

Q4: How can I confirm the transient existence of my this compound precursor?

A4: Confirmation typically relies on indirect methods or advanced spectroscopic techniques. This can include:

  • Trapping experiments: Introducing a reagent that specifically reacts with the this compound to form a stable, characterizable product.

  • Low-temperature spectroscopy: Running the reaction at very low temperatures and acquiring spectroscopic data (e.g., IR, UV) to observe the transient intermediate.[4]

  • Computational modeling: Using density functional theory (DFT) to predict the stability and spectroscopic properties of the target this compound can provide supporting evidence.[2]

Q5: My research requires a stable azirine. What should I do?

A5: It is highly recommended to focus on the synthesis and purification of the more stable 2H-azirine isomers. These compounds are often isolable and can be purified using more conventional methods like column chromatography or distillation, depending on their specific properties. The vast majority of synthetic applications involving azirines utilize the 2H-tautomer.[1]

Experimental Workflow and Decision-Making

The following diagram outlines a logical workflow for researchers working with reactions that may involve this compound intermediates.

G cluster_0 Synthesis & Initial Analysis cluster_1 Characterization & Outcome start Synthesize Precursor crude_analysis Analyze Crude Mixture (Low Temp NMR/IR if possible) start->crude_analysis is_1H Is this compound Observed? crude_analysis->is_1H is_2H Is 2H-Azirine or Other Product Observed? is_1H->is_2H No characterize_1H Characterize via Trapping or Low-Temp Spectroscopy is_1H->characterize_1H Yes no_product No Desired Product is_2H->no_product No purify_2H Purify 2H-Azirine/Product is_2H->purify_2H Yes reassess Reassess Synthetic Strategy no_product->reassess

Caption: Workflow for this compound Precursor Synthesis and Analysis.

Purification Strategy Selection

This diagram illustrates the relationship between compound stability and the appropriate purification strategy.

G cluster_0 Compound Type cluster_1 Recommended Action unstable Highly Unstable Intermediate (e.g., this compound) in_situ In Situ Generation & Use unstable->in_situ trapping Chemical Trapping unstable->trapping low_temp_spec Low-Temp Spectroscopy unstable->low_temp_spec stable Stable, Isolable Compound (e.g., 2H-Azirine) chromatography Chromatography stable->chromatography distillation Distillation stable->distillation crystallization Crystallization stable->crystallization

Caption: Purification Strategies Based on Azirine Isomer Stability.

References

identifying common side products in 1H-azirine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-azirine reactions. Given the highly reactive and unstable nature of 1H-azirines, which are often short-lived intermediates, this guide focuses on identifying and mitigating common side products that arise from their precursor reactions.

Troubleshooting Guide: Common Side Products and Solutions

Experiments involving the in-situ generation of 1H-azirines can be sensitive to reaction conditions. The following table summarizes common issues, their probable causes related to side product formation, and recommended solutions to improve the yield of the desired product.

Problem/Observation Potential Side Product(s) Probable Cause Recommended Solutions
Low yield of desired 2H-azirine from vinyl azide Ketenimine, Nitrile (from Curtius rearrangement)Thermolysis/Photolysis Conditions: Sub-optimal temperature or irradiation wavelength can favor alternative decomposition pathways of the vinyl azide or subsequent rearrangement of the 2H-azirine.[1][2]- Optimize Temperature: Carefully screen the reaction temperature. Lower temperatures in thermolysis may favor azirine formation over fragmentation. - Select Appropriate Wavelength: For photochemical reactions, use a light source with a wavelength that selectively excites the vinyl azide to form the nitrene precursor to the azirine.[2] - Use a Flow Reactor: Continuous flow photochemistry can provide uniform irradiation and better temperature control, minimizing side reactions.
Formation of undesired amide or lactam in Neber rearrangement Beckmann rearrangement product (amide or lactam)Reaction Conditions: The choice of acid or base, solvent, and temperature can influence the competition between the Neber and Beckmann pathways.[3]- Choice of Base: Use a strong, non-nucleophilic base like potassium ethoxide or sodium methoxide. - Solvent Selection: Aprotic solvents are generally preferred. - Temperature Control: Running the reaction at lower temperatures can favor the Neber rearrangement.
Formation of oxazoles instead of azirines 2,5-disubstituted oxazolesStarting Material: Reaction of acylnitrenes (generated from acyl azides) with alkynes. This is a common synthetic route to oxazoles and represents a competing reaction pathway if azirine formation is desired.- Reagent Selection: If the goal is azirine synthesis, avoid the use of acyl azides with alkynes. Consider alternative nitrene precursors like N-aminophthalimides.
Mixture of isomeric indoles from 1,2,3-triazole precursors Isomeric indole productsIntermediate Reactivity: The this compound intermediate formed from the photolysis or thermolysis of 1-aryl-1,2,3-triazoles can open in two different ways, leading to two isomeric vinyl carbenes which then cyclize to form different indoles.- Substituent Effects: The electronic nature of the substituents on the triazole can influence the regioselectivity of the ring opening. Electron-donating groups may favor one pathway over another. Careful selection of starting materials is crucial. - Reaction Conditions: While difficult to control completely, systematic optimization of temperature and irradiation time may influence the product ratio.

Frequently Asked Questions (FAQs)

Q1: My reaction with a vinyl azide precursor is not producing the expected 2H-azirine. What are the likely side products?

A1: The most common side products from the thermolysis or photolysis of vinyl azides are ketenimines and nitriles.[1][2] Ketenimines can form from the ring-opening of the desired 2H-azirine intermediate. Nitriles can arise from a Curtius-type rearrangement of the vinyl azide. To favor the formation of the 2H-azirine, careful optimization of the reaction temperature and, for photochemical reactions, the irradiation wavelength is crucial.[2]

Q2: I am attempting a Neber rearrangement to synthesize a 2H-azirine, but I am isolating an amide. What is happening?

A2: The formation of an amide or lactam as a major byproduct in a Neber rearrangement is indicative of a competing Beckmann rearrangement.[3] This side reaction is also catalyzed by acid and involves the rearrangement of the oxime precursor. To minimize the Beckmann rearrangement, it is advisable to use a strong, non-nucleophilic base and aprotic solvents, and to maintain a low reaction temperature.

Q3: Why am I getting a mixture of indole isomers when starting from a 1-aryl-1,2,3-triazole?

A3: The formation of isomeric indoles proceeds through a this compound intermediate. This highly strained ring can open in two different ways to form two distinct vinyl carbene intermediates, each of which can then cyclize to a different indole isomer. The final product ratio is often dependent on the electronic and steric properties of the substituents on the starting triazole.

Q4: Can 1H-azirines be isolated and characterized?

A4: 1H-azirines are generally highly reactive and unstable antiaromatic compounds that act as transient intermediates.[4][5] Their isolation under standard laboratory conditions is typically not feasible. They are usually generated in situ and react immediately to form more stable products. Their existence is often inferred from the products formed in a reaction and through computational studies.[4]

Reaction Pathways and Side Product Formation

The following diagram illustrates the formation of a desired 2H-azirine from a vinyl azide precursor and the potential pathways to common side products.

ReactionPathways cluster_main Main Reaction Pathway cluster_side1 Side Reactions Vinyl Azide Vinyl Azide Vinyl Nitrene Vinyl Nitrene Vinyl Azide->Vinyl Nitrene Thermolysis/Photolysis -N2 Nitrile Nitrile Vinyl Azide->Nitrile Curtius-type Rearrangement 2H-Azirine (Desired) 2H-Azirine (Desired) Vinyl Nitrene->2H-Azirine (Desired) Cyclization Ketenimine Ketenimine 2H-Azirine (Desired)->Ketenimine Ring Opening

Caption: Reaction pathways from a vinyl azide precursor.

Experimental Protocol: Synthesis of 2-Phenyl-2H-azirine via Photolysis of α-Azidostyrene

This protocol is a representative example for the synthesis of a 2H-azirine from a vinyl azide, with considerations for minimizing side product formation.

Materials:

  • α-Azidostyrene

  • Anhydrous solvent (e.g., benzene or acetonitrile)

  • Photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to exclude wavelengths below 280 nm)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: A solution of α-azidostyrene (e.g., 0.1 M) in the chosen anhydrous solvent is prepared in a quartz reaction vessel.

  • Inert Atmosphere: The solution is thoroughly degassed by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Photolysis: The reaction vessel is placed in the photochemical reactor and irradiated with the UV lamp. The reaction should be maintained at a low temperature (e.g., 0-10 °C) using a cooling bath to minimize thermal side reactions.

  • Monitoring: The progress of the reaction is monitored by TLC or 1H NMR spectroscopy by periodically taking aliquots from the reaction mixture. The disappearance of the starting vinyl azide and the appearance of the 2H-azirine product should be observed. Over-irradiation should be avoided as it can lead to the decomposition of the desired product.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure at low temperature.

  • Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). It is important to perform the purification quickly and at low temperature to prevent decomposition of the 2H-azirine.

Troubleshooting Notes:

  • If significant amounts of ketenimine are observed, consider lowering the irradiation temperature and reducing the irradiation time.

  • The formation of nitrile byproducts may be suppressed by careful selection of the irradiation wavelength to favor nitrene formation over direct rearrangement.

  • The use of a flow chemistry setup can provide better control over irradiation time and temperature, potentially leading to higher yields and purity.

References

optimizing reaction conditions to favor 1H-azirine formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1H-Azirines are highly reactive, antiaromatic, and generally unstable intermediates that readily tautomerize to their more stable 2H-azirine isomers.[1][2][3][4][5] To date, no stable this compound has been isolated under standard laboratory conditions.[6] Reports claiming the synthesis of stable 1H-azirines have been systematically reinvestigated and refuted.[1][2][3] This technical support center provides guidance on the challenges and potential strategies to favor the transient formation and detection of 1H-azirines based on current experimental and theoretical research.

Troubleshooting Guide: Challenges in this compound Formation

This guide addresses the primary challenge in this compound synthesis: its inherent instability and propensity for rapid isomerization or decomposition.

Issue: Failure to Isolate or Detect this compound Product

  • Potential Cause 1: Rapid Tautomerization to 2H-Azirine. 1H-azirines are antiaromatic and thermodynamically less stable than their 2H-azirine tautomers. This isomerization is often spontaneous and rapid under typical reaction conditions.[1][2]

    • Recommended Solution:

      • Low-Temperature Matrix Isolation: The most successful method for observing 1H-azirines involves generating them photochemically at extremely low temperatures (e.g., in an argon matrix at 4-12 K) to trap the molecule and prevent isomerization.[6] Detection is typically achieved through IR and UV spectroscopy.[6]

      • Theoretical Guidance on Substituents: Computational studies suggest that substituents can influence the stability of 1H-azirines.

        • Push-Pull Systems: Substituents with opposing electronic effects ("push-pull") on the C=C bond may reduce the antiaromatic character and increase stability.[3]

        • N-Cyano Substitution: An N-cyano group is predicted to diminish the π-electron density, thereby reducing the antiaromaticity of the ring.[6]

  • Potential Cause 2: Ring-Opening and Decomposition. Due to significant ring strain and antiaromaticity, the this compound ring can readily open to form vinyl nitrenes or other reactive intermediates, which then rearrange to more stable products like ketenimines or undergo fragmentation.[6]

    • Recommended Solution:

      • Reaction Environment: The choice of the reaction medium is critical. In the photolysis of hydrazoic acid with but-2-yne, performing the reaction in an argon matrix favored the formation of a species tentatively assigned as 2,3-dimethyl-1H-azirine, which then rearranged to dimethylketenimine.[6] In contrast, a xenon matrix promoted a different reaction pathway.[6]

      • Precursor Selection: The method of generating the nitrene or carbene precursor is crucial. Photolysis of specific 1,2,3-triazoles has been shown to proceed through this compound intermediates.

  • Potential Cause 3: Incorrect Structural Assignment. Several reports of successful this compound synthesis have later been proven to be incorrect structural assignments of more stable isomers, such as N-acyl-N,N'-dialkylureas or thiazole derivatives.[1][2][3]

    • Recommended Solution:

      • Thorough Spectroscopic Analysis: Unambiguous characterization is essential. The C=C stretching frequency in the IR spectrum is a key indicator for 1H-azirines, typically appearing in the range of 1867–1890 cm⁻¹.[3][6] This is distinct from the C=N stretch of 2H-azirines.

      • Comparison with Authentic Samples: When possible, independently synthesize potential isomeric byproducts to compare spectroscopic data and confirm the structure of the reaction product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of 1H-azirines?

A1: The instability of 1H-azirines stems from two main factors: high ring strain inherent in a three-membered ring and antiaromaticity due to the presence of a cyclic, planar 4π-electron system.[4][5] This makes them significantly less stable than their 2H-azirine tautomers.[2]

Q2: Are there any successful examples of isolating a this compound at room temperature?

A2: No, there are currently no verified reports of a this compound being isolated under standard conditions.[6] All claims of stable 1H-azirines have been subsequently refuted upon re-examination of the experimental data.[1][2][3]

Q3: What are the most promising methods for detecting 1H-azirines?

A3: The most successful method to date is the generation and trapping of 1H-azirines in an inert gas matrix at cryogenic temperatures (matrix isolation).[6][7] This technique allows for their characterization by spectroscopic methods, primarily IR and UV spectroscopy, by preventing their rapid isomerization or decomposition.[6][7]

Q4: How can substituents affect the stability of 1H-azirines?

A4: Theoretical studies suggest that substituents can play a crucial role in stabilizing the this compound ring. Electron-withdrawing groups on the nitrogen atom, such as a cyano group, or a "push-pull" arrangement of electron-donating and electron-withdrawing groups on the carbon atoms of the double bond can reduce the antiaromatic character of the ring and potentially increase its kinetic persistence.[3][6]

Q5: What are the characteristic spectroscopic signatures of a this compound?

A5: The most indicative spectroscopic feature for a this compound is the C=C stretching vibration in the infrared spectrum, which has been observed in the range of 1867–1890 cm⁻¹ for transiently generated, substituted 1H-azirines.[3][6]

Data Presentation

Table 1: Reported IR Frequencies for Transient 1H-Azirines

This compound DerivativeMethod of GenerationMatrix/Temp.C=C Stretch (cm⁻¹)Reference
2,3-dimethyl-1H-azirine (tentative)Photolysis of HN₃ + but-2-yneArgon / 12 KNot specified, minor product[6]
2-(diphenylamino)-3-(diphenylphosphoryl)-1H-azirine-1-carbonitrilePhotolysis of α-diazo amidineDichloromethane glass / 77 K1867[6]
2-alkoxy-1H-azirine-1-carbonitrilesPhotolysis of α-diazo-N-cyano imidoestersMatrix / 8 K1880-1890[6]

Experimental Protocols

As there are no established protocols for the routine synthesis and isolation of 1H-azirines, this section outlines a general methodology for their transient generation and detection based on matrix isolation techniques described in the literature.

Protocol: General Procedure for Matrix Isolation and Spectroscopic Detection of a Transient this compound

  • Precursor Synthesis: Synthesize a suitable precursor, such as an α-diazo compound or a vinyl azide, that can photolytically generate the desired nitrene or carbene intermediate.

  • Matrix Deposition:

    • The precursor is diluted in a large excess of an inert gas (e.g., argon).

    • This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) cooled to a very low temperature (typically 4-12 K) within a high-vacuum chamber.

  • Spectroscopic Baseline: Record a baseline spectrum (e.g., IR) of the precursor trapped in the inert matrix.

  • Photolysis: Irradiate the matrix with UV light of a specific wavelength to induce the decomposition of the precursor and formation of the reactive intermediate, which may then cyclize to the this compound.

  • Spectroscopic Detection: Record spectra at intervals during photolysis. The appearance of new absorption bands not attributable to the precursor or known byproducts may indicate the formation of the transient this compound. The characteristic C=C stretch between 1867-1890 cm⁻¹ should be monitored.

  • Confirmation (Optional): Further irradiation at different wavelengths may cause the decay of the this compound signal and the growth of signals corresponding to its rearrangement products (e.g., 2H-azirine or ketenimine), providing further evidence for its transient existence.

Visualizations

troubleshooting_flowchart start Experiment Aim: Synthesize this compound issue Issue: No this compound Detected/Isolated start->issue cause1 Potential Cause: Rapid Tautomerization to 2H-Azirine issue->cause1 High Instability cause2 Potential Cause: Ring-Opening & Decomposition issue->cause2 Ring Strain cause3 Potential Cause: Incorrect Structural Assignment issue->cause3 Ambiguous Data solution1 Solution: Low-Temperature Matrix Isolation cause1->solution1 solution2 Solution: Introduce Stabilizing Substituents (e.g., N-cyano) cause1->solution2 solution3 Solution: Control Reaction Environment (e.g., Ar matrix) cause2->solution3 solution4 Solution: Thorough Spectroscopic Analysis (IR for C=C stretch) cause3->solution4

Caption: Troubleshooting flowchart for this compound synthesis.

reaction_pathway precursor Precursor (e.g., Vinyl Azide) intermediate Reactive Intermediate (e.g., Vinyl Nitrene) precursor->intermediate Thermolysis or Photolysis azirine_1h This compound (Transient, Antiaromatic) intermediate->azirine_1h Cyclization azirine_2h 2H-Azirine (Stable Tautomer) azirine_1h->azirine_2h Rapid Tautomerization decomposition Decomposition Products (e.g., Ketenimine) azirine_1h->decomposition Ring Opening

References

Technical Support Center: Safe Handling and Storage of 1H-Azirine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-azirine precursors, primarily focusing on vinyl azides. Adherence to these guidelines is critical to ensure laboratory safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound precursors like vinyl azides?

A1: Vinyl azides are energetic compounds that pose several significant risks. The primary hazards are their potential for explosive decomposition when subjected to heat, shock, friction, or light.[1][2] They are also toxic, and care should be taken to avoid inhalation, ingestion, and skin contact.[1][3] Additionally, the thermal or photochemical decomposition of vinyl azides produces nitrogen gas, which can lead to pressure buildup in sealed vessels.[4][5]

Q2: What are the key stability rules for handling organic azides?

A2: Two main guidelines help assess the stability of organic azides:

  • Carbon to Nitrogen Ratio (C/N): The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and used or quenched promptly.[1][6]

  • Rule of Six: There should be at least six carbon atoms for each energetic functional group (like an azide). This provides sufficient dilution within the molecule to render it relatively safer to handle.[1][6]

Q3: How should I properly store my vinyl azide precursors?

A3: Vinyl azides should be stored in a cool, dark environment, typically at -18°C.[1] They should be kept in solution at concentrations no higher than 1 M to minimize explosion risk.[1][3] Always store them in properly labeled containers, away from incompatible materials such as acids, metals, and halogenated solvents.[1][6]

Q4: Can I purify vinyl azides using distillation?

A4: No, you should never purify organic azides by distillation or sublimation.[7] These methods introduce heat, which can lead to violent decomposition. Purification should be limited to methods like extraction and precipitation. Column chromatography should be used with caution and only for azides that are considered relatively stable based on the C/N ratio and Rule of Six.[7]

Q5: What is the difference between this compound and 2H-azirine?

A5: 1H-azirines and 2H-azirines are isomers. 1H-azirines have a carbon-carbon double bond and are generally unstable, antiaromatic, and highly reactive intermediates.[4][8][9][10] 2H-azirines possess a carbon-nitrogen double bond and are considered strained imines. While still reactive, 2H-azirines are often isolable and are the typical products of vinyl azide thermolysis or photolysis.[11][12]

Troubleshooting Guides

Issue 1: Low or No Yield of 2H-Azirine Product
Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls during thermolysis, consider increasing the temperature or reaction time cautiously. For photolysis, ensure the light source is of the correct wavelength and intensity.[13]
Decomposition of Starting Material or Product Vinyl azides and 2H-azirines can be unstable.[14] Ensure strictly anhydrous and inert conditions. If the product is known to be sensitive, perform the workup and purification at low temperatures. Excessive heating during thermolysis can lead to side reactions and decomposition.[14]
Suboptimal Reaction Conditions Re-evaluate the reaction parameters. Check the purity of reagents and solvents. For photochemical reactions, the choice of solvent can be critical. Ensure the concentration of the vinyl azide is appropriate, as recommended in established protocols.
Side Reactions Thermolysis of vinyl azides can sometimes lead to rearrangement products other than the desired 2H-azirine, such as ketenimines or indoles, depending on the substrate and reaction temperature.[11][14] Consider using photochemical methods, which can often be performed at lower temperatures, potentially minimizing side reactions.[15]
Issue 2: Safety Incidents (e.g., Unexpected Gas Evolution, Color Change)
Potential CauseRecommended Action
Rapid Gas Evolution This is likely due to the rapid decomposition of the vinyl azide, releasing nitrogen gas. Immediately remove the heat source (if applicable) and ensure the reaction is taking place in an open or vented system within a fume hood. Do not work with these compounds in sealed vessels.[4][5]
Unexpected Darkening or Polymerization This can indicate decomposition or side reactions.[16] If this occurs, it is best to stop the reaction, cool it down, and carefully quench the remaining azide before attempting to isolate any product.
Formation of an Oily Residue on Glassware Be extremely cautious, as this could be a concentrated, potentially explosive, azide. Do not scrape or apply friction. Quench the residue in situ with a suitable quenching agent (see quenching protocol below) before cleaning the glassware.

Experimental Protocols

Protocol 1: General Synthesis of 2H-Azirine via Thermolysis of a Vinyl Azide (Flow Chemistry Approach)

Continuous flow chemistry is a safer alternative to batch reactions for the synthesis of 2H-azirines from vinyl azides, as it minimizes the volume of the hazardous material being heated at any given time and allows for better control of reaction parameters.[4][5][17]

Methodology:

  • Preparation: Prepare a solution of the desired vinyl azide in a high-boiling point, inert solvent (e.g., cyclopentyl methyl ether, toluene) at a concentration of 0.1 - 0.25 M.[4][13]

  • System Setup: Use a microfluidic reactor or a heated coil reactor system equipped with a high-pressure pump and a back-pressure regulator to manage the nitrogen gas evolution.[4]

  • Reaction: Pump the vinyl azide solution through the reactor, which is heated to the required temperature for cyclization (typically 110-140°C). The residence time is controlled by the flow rate and the reactor volume.[4][13]

  • Collection: The output from the reactor, containing the 2H-azirine product, is cooled and collected in a flask.

  • Workup and Purification: The solvent can be removed under reduced pressure (without heating). The crude 2H-azirine can then be purified by chromatography on silica gel at low temperature.

Protocol 2: Quenching of Unreacted Vinyl Azides

It is crucial to quench any unreacted azide before disposal or workup if the azide is to be removed. A common method for quenching azides is reduction.

Methodology:

  • Cooling: Cool the reaction mixture to 0°C in an ice bath within a fume hood.

  • Quenching Agent: Slowly add a solution of a reducing agent, such as triphenylphosphine (PPh3) in a suitable solvent. The PPh3 will react with the azide to form a phosphazide, which upon hydrolysis will yield an amine and triphenylphosphine oxide.

  • Stirring: Stir the mixture at room temperature until TLC or LC-MS analysis confirms the complete consumption of the vinyl azide.

  • Disposal: The resulting mixture, now free of the explosive azide, can be worked up or disposed of according to standard laboratory procedures for hazardous waste.[6]

Note: An alternative for inorganic azides like sodium azide is the use of nitrous acid. This should be done with extreme caution in a fume hood due to the release of toxic gases.[18][19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Flow Reaction cluster_workup Workup & Purification start Start: Prepare Vinyl Azide Solution (0.1-0.25M in CPME) pump Pump Solution into Flow Reactor start->pump react Heat Reactor (110-140°C) Control Residence Time pump->react cool Cool Reaction Output react->cool collect Collect 2H-Azirine Solution cool->collect evap Solvent Removal (No Heat) collect->evap purify Low-Temp Chromatography evap->purify product Isolated 2H-Azirine Product purify->product

Caption: Workflow for the continuous flow synthesis of 2H-azirines.

troubleshooting_tree start Low Yield of 2H-Azirine q1 Is the reaction going to completion? (Check via TLC/LC-MS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there evidence of decomposition? (e.g., charring, multiple spots on TLC) a1_yes->q2 sol_no Increase temperature/time (thermolysis) or light intensity (photolysis). Verify reagent purity. a1_no->sol_no a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_decomp Lower reaction temperature. Use photochemical method. Ensure inert/anhydrous conditions. a2_yes->sol_decomp sol_other Investigate for side reactions (e.g., rearrangements). Consider alternative synthetic route. a2_no->sol_other

Caption: Troubleshooting decision tree for low 2H-azirine yield.

References

Technical Support Center: Navigating the Chemistry of 1H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the highly reactive 1H-azirine intermediate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with the transient nature of this antiaromatic heterocycle.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during experiments involving this compound.

Question 1: My reaction to generate a product via a this compound intermediate is giving low to no yield of the desired product. What are the likely causes?

Answer: Low yields are a common challenge due to the high reactivity and instability of this compound. Consider the following potential issues:

  • Rapid Rearrangement: this compound is the unstable tautomer of the more stable 2H-azirine and can rapidly rearrange into other isomers, such as ketenimines or vinylnitrenes. Your desired reaction pathway may not be fast enough to compete with these rearrangements.

  • Incorrect Precursor: The generation of the this compound intermediate is highly dependent on the starting materials and reaction conditions. Ensure your precursors, such as vinyl azides or 1,2,3-triazoles, are pure and suitable for generating the desired intermediate.

  • Suboptimal Reaction Conditions: Temperature, solvent, and light source (for photochemical reactions) are critical. 1H-azirines are often generated at very low temperatures in inert matrices to slow down decomposition.[1][2]

  • Inefficient Trapping: If your strategy involves in-situ trapping, the trapping agent may not be reactive enough or present in a sufficient concentration to capture the fleeting this compound.

Troubleshooting Steps:

  • Confirm Intermediate Formation: If possible, use spectroscopic techniques at low temperatures (e.g., matrix isolation IR) to look for evidence of the this compound or its immediate rearrangement products.[1][2]

  • Optimize Reaction Conditions: Systematically vary the temperature, concentration of reactants, and solvent. For photolyses, adjust the wavelength and duration of irradiation.

  • Increase Trapping Agent Concentration: If using a trapping agent, try increasing its concentration to favor the bimolecular trapping reaction over unimolecular rearrangement.

  • Consider Alternative Precursors: Explore different precursors that might generate the this compound intermediate under milder conditions.

Question 2: I am attempting to characterize the this compound intermediate, but my spectroscopic analysis shows a complex mixture of products. How can I selectively detect the this compound?

Answer: Direct characterization of this compound at room temperature is generally not feasible due to its short lifetime.[2][3] Successful detection typically requires specialized techniques:

  • Matrix Isolation Spectroscopy: The most successful method involves generating the this compound photochemically or thermally at cryogenic temperatures (e.g., 4-12 K) in an inert gas matrix (like argon or xenon).[1] This immobilizes the intermediate and prevents bimolecular reactions, allowing for characterization by IR or UV-Vis spectroscopy.

  • Computational Chemistry: While not a direct detection method, computational studies, such as Density Functional Theory (DFT), can predict the spectroscopic signatures (e.g., vibrational frequencies) of this compound, which can then be compared to experimental data from matrix isolation studies.[4][5][6]

Question 3: Are there any known methods to synthesize a stable, isolable this compound?

Answer: As of now, there are no confirmed reports of an isolated this compound under standard conditions.[1] Several historical claims of stable this compound synthesis have been re-examined and found to be incorrect, with the products being isomeric structures.[2][3]

However, recent theoretical studies propose that stabilization is achievable through a combination of electronic and steric effects.[4][5][6] These computational models suggest that strategic placement of bulky and electron-withdrawing/donating substituents could increase the kinetic and thermodynamic stability of the this compound ring. Researchers interested in this area should focus on precursor design based on these theoretical principles.

Question 4: My reaction is supposed to proceed through a this compound intermediate, but I am isolating the isomeric 2H-azirine. Why is this happening?

Answer: The this compound is a tautomer of the more stable 2H-azirine. The energy difference between the two is significant, with the 2H-azirine being thermodynamically favored.[1] It is highly likely that the initially formed this compound rapidly tautomerizes to the 2H-azirine under your reaction conditions.

Tautomerization cluster_energy Relative Energy This compound This compound TransitionState This compound->TransitionState High Energy Intermediate 2H-Azirine 2H-Azirine TransitionState->2H-Azirine Tautomerization

Quantitative Data Summary

The stability of this compound relative to its isomers is a key consideration in experimental design. The following table summarizes computational data on the energy differences.

Isomeric PairEnergy Difference (kcal/mol)MethodReference
This compound vs. 2H-Azirine~336-31G Calculations[1]
This compound vs. Imidoyl Carbene8.1MO Calculations
Cyano-substituted this compound vs. Cyano-substituted Imidoyl Carbene12.7MO Calculations

Experimental Protocols

While 1H-azirines are not isolated, they are proposed as key intermediates in several reactions. Below is a general protocol for a reaction type where their intermediacy is supported by evidence.

Protocol: Photolysis of 1-Aryl-1,2,3-Triazoles for the Synthesis of Rearranged Indoles

This protocol describes a reaction where a this compound is a proposed intermediate, leading to a rearranged product. The evidence for the intermediate comes from the observation of products that can only be explained by a rearrangement pathway involving the this compound.[7]

Objective: To synthesize rearranged benzindoles via a proposed this compound intermediate.

Materials:

  • Substituted 1-aryl-1,2,3-triazole (e.g., 1-(naphthalen-1-yl)-5-phenyl-1H-1,2,3-triazole)

  • Acetonitrile (spectroscopic grade)

  • Photochemical reactor equipped with a 254 nm UV lamp

  • Standard glassware for organic synthesis

  • Chromatography supplies for purification

Procedure:

  • Prepare a dilute solution of the 1-aryl-1,2,3-triazole in acetonitrile. The exact concentration should be optimized but is typically in the range of 0.01-0.05 M.

  • Transfer the solution to the photochemical reactor.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution at 254 nm. Monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the rearranged indole product.

  • Characterize the product by NMR and mass spectrometry and compare with the expected non-rearranged product to confirm the rearrangement occurred.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Triazole in Acetonitrile B Degas Solution (N2 or Ar) A->B C Irradiate at 254 nm B->C D Monitor by TLC/LC-MS C->D D->C Continue Irradiation E Solvent Evaporation D->E Reaction Complete F Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Signaling Pathways and Logical Relationships

The high reactivity of this compound necessitates its generation and use in situ. The following diagram illustrates the logical relationship in a typical experiment designed to trap this intermediate.

In_Situ_Trapping Start Precursor (e.g., Vinyl Azide) Condition Energy Input (Heat or Light) Start->Condition Intermediate This compound (Transient) Condition->Intermediate Product Trapped Product (Stable) Intermediate->Product In-situ Trapping SideProduct Rearrangement Products Intermediate->SideProduct Rapid Rearrangement Trap Trapping Agent Trap->Product

References

kinetic versus thermodynamic control in 1H-azirine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-azirine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the kinetic and thermodynamic control of these highly reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of this compound synthesis?

A1: In the synthesis of azirines, kinetic and thermodynamic control dictate the final product distribution.[1][2][3]

  • Kinetic Control: This is favored at lower temperatures and shorter reaction times.[1][4] It leads to the formation of the product that is formed the fastest, which is often the less stable isomer. In the context of azirine synthesis from certain precursors, the initial formation might lead to a transient this compound, the kinetic product.

  • Thermodynamic Control: This is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[1][4] The major product will be the most stable one. 1H-azirines are antiaromatic and highly unstable tautomers of the more stable, aromatic 2H-azirines.[5][6][7] Therefore, under thermodynamic control, the reaction will favor the formation of the 2H-azirine isomer.[7]

Q2: Why are 1H-azirines so difficult to isolate?

A2: 1H-azirines are generally highly reactive and unstable intermediates.[5][6] Their instability stems from significant ring strain and antiaromatic character.[6][8] Most attempts to isolate them at room temperature have been unsuccessful, with the compounds rearranging to the more stable 2H-azirine tautomer or other products.[6][7][8] Detection and characterization of 1H-azirines often require specialized techniques like low-temperature matrix isolation spectroscopy.[6][8]

Q3: What are the primary synthetic routes to generate azirines?

A3: The two most common methods that can lead to azirine intermediates are:

  • Thermolysis or Photolysis of Vinyl Azides: This is a primary method for generating 2H-azirines, which are often formed via a transient vinyl nitrene intermediate.[9][10] While 2H-azirines are the typical products, the reaction pathway provides a potential entry point to understanding the landscape where 1H-azirines might exist fleetingly.

  • The Neber Rearrangement: This reaction involves the conversion of a ketoxime to an alpha-aminoketone, proceeding through an azirine intermediate.[11][12] The specific intermediate is typically a 2H-azirine.[12][13]

Troubleshooting Guides

Problem 1: Low or no yield of the desired azirine product.

Possible Cause Suggested Solution
Reaction temperature is too high, favoring decomposition or rearrangement. For reactions targeting the kinetic product, maintain low temperatures. For photolytic methods, consider carrying out the irradiation at reduced temperatures (e.g., -15°C).[10]
Incorrect solvent polarity. The solvent can influence the stability and reactivity of intermediates. Experiment with a range of solvents with varying polarities to optimize the reaction.
Precursor instability. Vinyl azides can be unstable. Ensure they are pure and handle them with care, avoiding excessive heat or light exposure during storage and handling.
Inefficient conversion of starting material. Monitor the reaction progress using techniques like TLC or NMR to ensure the starting material is being consumed. If not, reaction conditions such as temperature, reaction time, or catalyst loading may need to be optimized.

Problem 2: Formation of undesired side products.

Possible Cause Common Side Products Suggested Solution
Rearrangement of the this compound intermediate. 2H-azirines, ketenimines, nitriles.[8][10][14]Lowering the reaction temperature can trap the kinetic product and prevent rearrangement to the more thermodynamically stable 2H-azirine or other rearranged products.[1][4]
Hydrolysis of the azirine. α-Amino ketones.[7][11]Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Beckmann rearrangement as a side reaction in the Neber synthesis. Amides.[11]Carefully control the reaction conditions, particularly the choice of base and solvent, to favor the Neber pathway.
Intermolecular reactions. Pyrroles, imidazoles, and other heterocycles can form if the azirine intermediate is trapped by other species in the reaction mixture.[9][15]If the goal is to isolate the azirine, ensure high purity of starting materials and consider running the reaction at higher dilution to disfavor intermolecular reactions.

Experimental Protocols

Protocol 1: Synthesis of 2H-Azirines via Thermolysis of a Vinyl Azide (General Procedure)

This protocol is a generalized procedure based on the thermal decomposition of vinyl azides to form 2H-azirines, which are often the isolable products in these reactions.

  • Preparation of the Vinyl Azide: Synthesize the desired vinyl azide precursor using established literature methods. Ensure the vinyl azide is purified and handled with appropriate safety precautions due to its potentially explosive nature.

  • Thermolysis Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the vinyl azide in a high-boiling, inert solvent such as toluene or xylene. The concentration should be optimized for the specific substrate, but a starting point is typically 0.1-0.5 M.

  • Reaction Execution: Heat the solution to the desired temperature (e.g., 85-110°C) and monitor the reaction progress by TLC or NMR spectroscopy for the disappearance of the vinyl azide and the appearance of the 2H-azirine.[15]

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

Protocol 2: The Neber Rearrangement for Azirine Synthesis (General Procedure)

This protocol describes a general method for the Neber rearrangement to produce azirines from ketoximes.

  • Formation of the Oxime Sulfonate: To a solution of the ketoxime in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base), add a sulfonyl chloride (e.g., tosyl chloride) at a low temperature (e.g., 0°C).[11] Stir the reaction until the formation of the O-sulfonate is complete, as monitored by TLC.

  • Azirine Formation: Treat the O-sulfonated oxime with a base, such as sodium ethoxide in ethanol, to induce the rearrangement.[11] The reaction is typically stirred at room temperature or with gentle heating.

  • Isolation of the Azirine: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude azirine can be purified by distillation or chromatography.

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_reactants Reactants cluster_products Products Reactants Vinyl Azide Kinetic_Product This compound (Less Stable) Reactants->Kinetic_Product Low Temp, Short Time (Kinetic Control) Thermodynamic_Product 2H-Azirine (More Stable) Reactants->Thermodynamic_Product High Temp, Long Time (Thermodynamic Control) Kinetic_Product->Thermodynamic_Product Rearrangement

Caption: Kinetic vs. Thermodynamic control in azirine synthesis.

Troubleshooting_Workflow Start Low/No Azirine Yield Check_Temp Is Reaction Temp Too High? Start->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent No Optimize_Temp Lower Temperature Check_Temp->Optimize_Temp Yes Check_Purity Is Precursor Pure/Stable? Check_Solvent->Check_Purity Yes Optimize_Solvent Screen Solvents Check_Solvent->Optimize_Solvent No Check_Side_Products Analyze Side Products Check_Purity->Check_Side_Products Yes Purify_Precursor Repurify/Handle with Care Check_Purity->Purify_Precursor No Identify_Rearrangement Rearrangement Products? Check_Side_Products->Identify_Rearrangement Identify_Rearrangement->Optimize_Temp Yes Identify_Hydrolysis Hydrolysis Products? Identify_Rearrangement->Identify_Hydrolysis No Use_Anhydrous Use Anhydrous Conditions Identify_Hydrolysis->Use_Anhydrous Yes

References

Validation & Comparative

A Comparative Analysis of 1H-Azirine and 2H-Azirine Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the thermodynamic and kinetic stability of 1H-azirine and 2H-azirine, supported by theoretical and experimental data.

The azirine isomers, this compound and 2H-azirine, represent a fascinating case study in heterocyclic chemistry, where the position of a double bond dictates vastly different chemical properties and stability. For researchers in synthetic chemistry and drug development, understanding these differences is crucial for reaction design and the prediction of molecular behavior. This guide provides a detailed comparison of their stability, drawing upon computational and experimental evidence.

Executive Summary

Overwhelming evidence from both theoretical calculations and experimental observations establishes 2H-azirine as the significantly more stable isomer . This compound is a high-energy, transient species, often postulated as a fleeting intermediate in chemical reactions. Its inherent instability is attributed to antiaromatic character and significant ring strain. In contrast, 2H-azirine, while still a strained ring system, is a well-characterized and isolable molecule, with numerous documented syntheses and reactions.

Data Presentation: A Quantitative Comparison

Computational studies have consistently shown a substantial energy difference between the two isomers. The following table summarizes key theoretical data on the relative stability of the parent 1H- and 2H-azirine molecules.

ParameterThis compound2H-AzirineNotes
Relative Energy +33 kcal/mol0 kcal/mol (Reference)Calculated at the 6-31G level of theory.[1]
Relative Energy Higher Energy IsomerLowest Energy Cyclic IsomerBased on CCSD(T) and DFT (ωB97-X) calculations.[2][3]
Nature Enamine IsomerImine IsomerThe position of the double bond defines their chemical nature.[2][3]
Aromaticity AntiaromaticNon-aromatic (Strained Imine)The 4π electron system in this compound contributes to its instability.[4][5]
Experimental Observation Short-lived intermediate, detected only under matrix isolation conditions.[1]Isolable and characterizable compound.[6][7]Numerous synthetic routes to 2H-azirines are known.[8][9]

Isomerization Pathway

The tautomerization of the highly unstable this compound to the more stable 2H-azirine is a thermodynamically favorable process. The reverse reaction has not been observed experimentally.[1]

Isomerization cluster_energy Relative Energy 1H_Azirine This compound (High Energy, Antiaromatic) 2H_Azirine 2H-Azirine (Lower Energy, More Stable) 1H_Azirine->2H_Azirine Tautomerization (ΔE ≈ -33 kcal/mol) Transition_State Transition State

Caption: Energy landscape for the isomerization of this compound to 2H-azirine.

Experimental Protocols: Investigating Azirine Stability

The study of azirine stability, particularly the fleeting nature of this compound, relies on a combination of synthetic techniques under specific conditions and computational chemistry.

Synthesis and Characterization of 2H-Azirines

A common method for the synthesis of 2H-azirines is the thermolysis or photolysis of vinyl azides.[6]

Experimental Workflow for 2H-Azirine Synthesis:

Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start Vinyl Azide Precursor Reaction Thermolysis or Photolysis (e.g., UV irradiation) Start->Reaction Intermediate Nitrene Intermediate Reaction->Intermediate Product 2H-Azirine Intermediate->Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy XRay X-ray Crystallography (for crystalline solids) Product->XRay

Caption: General experimental workflow for the synthesis and characterization of 2H-azirines.

Probing the Existence of 1H-Azirines

Direct observation of 1H-azirines is challenging due to their extreme instability. Evidence for their existence primarily comes from trapping experiments and low-temperature matrix isolation studies.

Methodology for Trapping this compound Intermediates:

  • Generation: 1H-azirines are often proposed as intermediates in reactions such as the photolysis of isoxazoles or the reaction of nitrenes with alkynes.[1]

  • Matrix Isolation: The reaction is carried out at very low temperatures (e.g., in a frozen argon matrix at 12 K).[1] This cryogenic condition immobilizes reactive species, preventing further reaction or rearrangement.

  • Spectroscopic Detection: Infrared (IR) spectroscopy is then used to identify the transient species. The characteristic C=C bond stretch of the this compound ring is a key diagnostic feature.[1]

  • Product Analysis: Upon warming, the matrix is thawed, and the final, stable products are analyzed. The nature of these products can provide further indirect evidence for the initial formation of a this compound intermediate.

Concluding Remarks

The distinction in stability between 1H- and 2H-azirine is a clear-cut case governed by fundamental principles of organic chemistry, including ring strain and aromaticity. While 2H-azirines are valuable and versatile building blocks in organic synthesis[7][10], 1H-azirines remain largely a chemical curiosity, confined to the realm of reactive intermediates. For drug development professionals, the instability of the this compound moiety makes it an unsuitable scaffold for therapeutic agents. Conversely, the known reactivity of the more stable 2H-azirine ring system can be strategically employed in the synthesis of more complex nitrogen-containing molecules. Future research may focus on the development of highly substituted or electronically stabilized this compound derivatives that could potentially be isolated and studied further.[4][11]

References

A Comparative Guide to the Reactivity of 1H-Azirine and 2H-Azirine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1H-azirine and 2H-azirine, two constitutional isomers of the simplest unsaturated three-membered nitrogen heterocycle. While sharing the same molecular formula (C₂H₃N), their distinct structural arrangements lead to profoundly different stabilities and reaction pathways. This document summarizes their key characteristics, presents quantitative data, details relevant experimental protocols, and visualizes their primary reaction mechanisms to aid in their application in chemical synthesis and drug development.

Core Reactivity and Stability Differences

This compound, possessing an endocyclic carbon-carbon double bond, is a highly unstable and transient species.[1] Its antiaromatic character and significant ring strain contribute to its fleeting existence, primarily as a short-lived intermediate in specific reactions.[1][2] In stark contrast, 2H-azirine, which contains an endocyclic carbon-nitrogen double bond, is a comparatively stable, isolable compound, best described as a strained imine.[3] The greater stability of the 2H-isomer is the principal factor governing the observable chemistry of azirines.

The energy difference between the two isomers has been calculated to be approximately 33 kcal/mol, underscoring the thermodynamic preference for the 2H-form.[4] This inherent instability means that 1H-azirines, when generated, rapidly rearrange to their more stable 2H-tautomers.[3]

Data Presentation: A Comparative Overview

The following table summarizes the key distinctions in the properties and reactivity of this compound and 2H-azirine.

FeatureThis compound2H-Azirine
Structure Contains a C=C double bondContains a C=N double bond
Stability Highly unstable, transient intermediate[1]Stable and isolable[3]
Electronic Character Antiaromatic[2]Strained imine[3]
Relative Energy High-energy isomerLower-energy isomer (~33 kcal/mol more stable)[4]
Primary Generation Postulated intermediate in the pyrolysis of 1,2,3-triazoles[1][5]Synthesized via thermolysis of vinyl azides or photolysis of isoxazoles[3]
Key Reactions Rapid tautomerization to 2H-azirine[3]Photochemical ring-opening to nitrile ylides; Thermal ring-opening to vinyl nitrenes; Cycloadditions[3][6][7]
Spectroscopic Detection Detected at very low temperatures by IR spectroscopy[4]Characterized by standard spectroscopic methods (NMR, IR, etc.)[8]
Synthetic Utility Primarily of mechanistic interestVersatile building block in heterocyclic synthesis[9]

Key Reaction Pathways

The divergent reactivity of 1H- and 2H-azirine is best understood through their characteristic reaction pathways. 2H-azirines are notable for undergoing ring-opening reactions under either photochemical or thermal conditions to produce highly reactive intermediates.

Photochemical Reactivity of 2H-Azirine

Upon irradiation with ultraviolet light (typically < 300 nm), 2H-azirines undergo cleavage of the C2-C3 bond to form nitrile ylides.[3] These 1,3-dipoles are valuable intermediates in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.[10]

G cluster_0 Photolysis of 2H-Azirine 2H_Azirine 2H-Azirine Nitrile_Ylide Nitrile Ylide 2H_Azirine->Nitrile_Ylide Ring Opening UV_light UV Light (<300 nm)

Caption: Photochemical ring-opening of 2H-azirine to a nitrile ylide.

Thermal Reactivity of 2H-Azirine

Heating 2H-azirines results in the cleavage of the weaker C2-N bond to generate vinyl nitrenes.[7] These intermediates can then undergo a variety of subsequent reactions, including intramolecular C-H insertion to form indoles or other cyclized products.

G cluster_1 Thermolysis of 2H-Azirine 2H_Azirine_T 2H-Azirine Vinyl_Nitrene Vinyl Nitrene 2H_Azirine_T->Vinyl_Nitrene Ring Opening Heat Heat (Δ) G Triazole 1,2,3-Triazole Iminocarbene Iminocarbene Triazole->Iminocarbene - N₂ Azirine_1H This compound (transient) Iminocarbene->Azirine_1H Cyclization Products Rearranged Products Azirine_1H->Products Rearrangement

References

A Comparative Guide to the Spectroscopic Differentiation of Azirine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azirines, three-membered nitrogen-containing heterocycles, are highly reactive synthetic intermediates with significant potential in organic synthesis and drug development. Their utility is intrinsically linked to their isomeric form, as 1H- and 2H-azirines exhibit distinct reactivity profiles. The unambiguous identification of these isomers is therefore critical. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between 1H- and 2H-azirine isomers, supported by theoretical and experimental data.

Spectroscopic Data Comparison

The inherent instability of 1H-azirines makes their experimental characterization challenging; thus, much of the available data is derived from computational studies.[1][2] In contrast, 2H-azirines are more stable and have been characterized experimentally, particularly through matrix isolation techniques.[3][4] The following tables summarize the key spectroscopic features for the differentiation of these isomers.

Spectroscopic Technique 1H-Azirine (Theoretical) 2H-Azirine (Theoretical & Experimental) Key Differentiating Features
¹H NMR C-H protons expected at ~7.0-8.0 ppm; N-H proton expected to be broad and in the range of 3.0-5.0 ppm.C-H₂ protons expected at ~1.0-2.0 ppm.The chemical shift of the ring protons is the most significant differentiator. 1H-azirines show downfield signals characteristic of vinylic protons, while 2H-azirines exhibit upfield signals for the saturated CH₂ group.
¹³C NMR Vinylic carbons (C=C) expected at ~110-120 ppm.C-N carbon expected at ~160-170 ppm; CH₂ carbon expected at ~20-30 ppm.The presence of a C=N bond in 2H-azirines results in a significantly downfield carbon signal compared to the C=C carbons in 1H-azirines.
IR Spectroscopy C=C stretch: ~1650-1700 cm⁻¹; N-H stretch: ~3300-3400 cm⁻¹.C=N stretch: ~1740-1780 cm⁻¹[5]; C-H stretch (sp³): ~2900-3000 cm⁻¹.The position of the double bond stretch is a clear indicator. The C=N stretch in 2H-azirines appears at a higher frequency than the C=C stretch in 1H-azirines.
Mass Spectrometry Fragmentation likely involves initial cleavage of the N-C bond followed by loss of HCN or related fragments.Characteristic fragmentation involves the loss of RCN (for substituted azirines) or cleavage of the C-C bond.While both isomers will show a molecular ion peak, the fragmentation patterns will differ based on the initial bond cleavages dictated by the double bond position.
UV-Vis Spectroscopy Expected to have a π-π* transition at a longer wavelength compared to the n-π* transition in 2H-azirines.Exhibits a weak n-π* transition at ~230-250 nm.The nature of the electronic transition (π-π* vs. n-π*) and the position of the absorption maximum can aid in differentiation.

Experimental Protocols

The reactive and often unstable nature of azirine isomers necessitates specialized handling techniques, particularly for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy of Air-Sensitive Azirines

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of azirine isomers while preventing degradation from atmospheric oxygen or moisture.

Methodology:

  • Sample Preparation: All glassware, including the NMR tube (preferably a J. Young tube), must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Use a deuterated solvent that has been thoroughly dried and degassed. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: All manipulations, including the transfer of the azirine sample and the solvent, should be performed under an inert atmosphere using Schlenk line techniques or within a glovebox.[6][7]

  • Sample Transfer: The azirine sample is dissolved in the deuterated solvent in a Schlenk flask. The solution is then transferred to the J. Young NMR tube via a cannula under a positive pressure of inert gas.

  • Sealing: The J. Young tube is sealed airtight before being removed from the Schlenk line or glovebox.

  • Data Acquisition: Acquire spectra at a low temperature if the isomer is known to be thermally unstable. Use standard pulse programs for ¹H and ¹³C NMR. For enhanced sensitivity with low concentration samples, consider techniques like Dynamic Nuclear Polarization (DNP).[8]

Infrared (IR) Spectroscopy of Reactive Species

Objective: To obtain the IR spectrum of an azirine isomer, which may be a solid, liquid, or generated in situ.

Methodology:

  • Sample Preparation (for stable solids/liquids):

    • Nujol Mull: For solid samples, grind a small amount of the compound with a drop of Nujol (mineral oil) to form a paste.[9] Spread the mull between two KBr or NaCl plates.

    • Thin Film: For liquid samples, place a drop of the neat liquid between two KBr or NaCl plates.[10]

    • Solution: Dissolve the sample in a dry, IR-transparent solvent (e.g., CCl₄, CS₂) and inject it into a sealed solution cell.

  • Matrix Isolation (for unstable species):

    • This technique is ideal for highly reactive molecules like unsubstituted 2H-azirine.[3]

    • The azirine precursor (e.g., a vinyl azide) is co-deposited with a large excess of an inert gas (e.g., argon) onto a cold window (typically at ~10 K).

    • Photolysis or thermolysis of the precursor in the matrix generates the azirine, which is trapped and can be analyzed by IR spectroscopy.[4]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the salt plates, Nujol, or solvent should be taken and subtracted from the sample spectrum.

Mass Spectrometry of Azirine Isomers

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern to aid in structural elucidation.

Methodology:

  • Ionization Technique: Electron Impact (EI) is a common method for small molecules and can provide detailed fragmentation patterns. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to minimize fragmentation and enhance the molecular ion peak, which is crucial for confirming the molecular weight.

  • Sample Introduction:

    • For volatile and thermally stable azirines, a gas chromatography-mass spectrometry (GC-MS) system can be used for separation and analysis.

    • For less stable compounds, direct insertion probe (DIP) analysis is preferable. The sample is placed on the probe, which is then inserted directly into the ion source. The temperature of the probe can be carefully controlled to effect volatilization without thermal decomposition.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern, looking for characteristic losses. For example, the loss of a methyl group will result in a peak at M-15.[11][12]

    • Compare the observed fragmentation pattern with theoretical predictions or data from known related structures.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of an unknown azirine isomer.

Azirine_Differentiation cluster_ms Mass Analysis cluster_ir Vibrational Analysis cluster_nmr NMR Analysis start Unknown Azirine Sample ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr ¹H & ¹³C NMR start->nmr mol_weight Determine Molecular Weight ms->mol_weight cn_stretch C=N stretch? (~1740-1780 cm⁻¹) ir->cn_stretch cc_stretch C=C stretch? (~1650-1700 cm⁻¹) ir->cc_stretch h1_nmr ¹H NMR: ~1-2 ppm (CH₂) or ~7-8 ppm (C-H)? nmr->h1_nmr frag_pattern Analyze Fragmentation mol_weight->frag_pattern isomer_2H Identified as 2H-Azirine frag_pattern->isomer_2H isomer_1H Identified as this compound frag_pattern->isomer_1H cn_stretch->cc_stretch No cn_stretch->isomer_2H Yes cc_stretch->isomer_1H Yes c13_nmr ¹³C NMR: C=N at ~160-170 ppm or C=C at ~110-120 ppm? h1_nmr->c13_nmr h1_nmr->c13_nmr ~7-8 ppm h1_nmr->isomer_2H ~1-2 ppm c13_nmr->isomer_2H ~160-170 ppm c13_nmr->isomer_1H ~110-120 ppm

Caption: Workflow for azirine isomer identification.

References

A Comparative Guide to the Reinvestigation of Reported Stable 1H-Azirine Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of stable 1H-azirines, three-membered antiaromatic heterocycles, has been a long-standing challenge in organic chemistry. While their 2H-tautomers are well-known and isolable, 1H-azirines are generally considered to be highly reactive and unstable intermediates.[1][2][3][4] This guide provides a comparative analysis of several key reported syntheses of "stable" 1H-azirines that were later reinvestigated and refuted. The aim is to offer an objective overview supported by experimental data to aid researchers in the field.

Introduction to 1H-Azirines

1H-Azirines are characterized by a carbon-carbon double bond within the three-membered ring, rendering them planar 4π-electron systems. This electronic configuration leads to antiaromatic character, which is the primary reason for their inherent instability.[4][5] In contrast, 2H-azirines possess a carbon-nitrogen double bond and are significantly more stable and have been isolated and characterized extensively.[2][3] Theoretical and experimental evidence overwhelmingly points to 1H-azirines as transient intermediates that readily tautomerize to their more stable 2H-isomers or undergo other reactions.[1][4]

Reinvestigation of a Reported Synthesis of 1H-Azirines from Phenacyl Bromides and Carbodiimides

A notable report by Alizadeh and Rezvanian claimed the synthesis of stable 1H-azirines via an isoquinoline-catalyzed reaction of phenacyl bromides with N,N'-dialkylcarbodiimides. However, a thorough reinvestigation by Banert et al. demonstrated that the isolated products were, in fact, simple N-acyl-N,N'-dialkylureas.[1][2][3]

The logical flow of the reinvestigation involved repeating the original synthesis, meticulously analyzing the spectroscopic data, and confirming the corrected structure through independent synthesis.

G cluster_original Reported Synthesis cluster_reinvestigation Reinvestigation A Phenacyl Bromide + N,N'-Dialkylcarbodiimide B Isoquinoline, K2CO3, MeCN A->B C Claimed Product: Stable this compound B->C F Structural Discrepancy Noted C->F Inconsistent Data D Repetition of Synthesis E Spectroscopic Analysis (NMR, IR) D->E E->F H Spectroscopic Comparison F->H G Independent Synthesis of N-Acyl-N,N'-Dialkylurea G->H I Corrected Product: N-Acyl-N,N'-Dialkylurea H->I

Caption: Workflow of the reinvestigation leading to the structural correction.

The reinvestigation highlighted significant discrepancies in the reported spectroscopic data, particularly in the ¹³C NMR spectra. The absence of key signals and the overall data being consistent with an acyclic urea structure were pivotal in the structural reassignment.

FeatureReported for this compoundFound in Reinvestigation (N-Acyl-N,N'-Dialkylurea)
¹H NMR Data reported for the product of 4-methoxy-phenacyl bromide and N,N'-dicyclohexylcarbodiimide.Identical ¹H NMR data was obtained upon repeating the synthesis.[2]
¹³C NMR A specific number of quaternary carbon signals were reported.The reinvestigation found one less quaternary carbon signal in each of the six cases examined, which is inconsistent with the proposed this compound structure.[2]
IR Spectroscopy No characteristic absorptions for the C=C bond of a this compound (expected around 1867–1890 cm⁻¹) were reported.[2]The IR spectra were consistent with the presence of amide and urea carbonyl groups.

Table 1: Comparison of Spectroscopic Data.

The following is a generalized protocol based on the work by Banert et al. for the reaction of phenacyl bromides with carbodiimides.[2]

  • Reaction Setup: A mixture of phenacyl bromide (1.0 mmol), N,N'-dicyclohexylcarbodiimide (1.0 mmol), and isoquinoline (0.1 mmol) in anhydrous acetonitrile (10 mL) is stirred at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and the data is compared with that of an independently synthesized authentic sample of the corresponding N-acyl-N,N'-dicyclohexylurea.

Further Reinvestigations of Reported Isolable 1H-Azirines

In a subsequent study, Banert et al. reinvestigated three additional, distinct reports of isolable this compound syntheses and found all three to be incorrect.[1][6]

  • Isomeric Thiazole Derivative: A claimed heterocyclic product was found to be an isomeric thiazole derivative, isolated in a nearly identical yield.[1]

  • Isomeric 3-Aminomaleimide: A purported bicyclic this compound was identified as an isomeric 3-aminomaleimide derivative.[1]

  • Rejection of Antiaromatic Compound: The isolation of a third antiaromatic compound was also refuted.[1]

These findings further solidify the classification of 1H-azirines as highly elusive and short-lived intermediates.[1][6]

The process of disproving the formation of 1H-azirines and identifying the actual products follows a clear logical path of synthesis, analysis, and comparison.

G cluster_claim1 Claim 1 cluster_reinvestigation1 Reinvestigation 1 cluster_claim2 Claim 2 cluster_reinvestigation2 Reinvestigation 2 A Reported Synthesis A B Claimed this compound 6 A->B C Re-synthesis & Analysis A->C Repetition D Corrected Structure: Isomeric Thiazole 7 C->D E Reported Synthesis B F Claimed Bicyclic This compound 15 E->F G Re-synthesis & Analysis E->G Repetition H Corrected Structure: 3-Aminomaleimide 18 G->H

Caption: Logical flow of reinvestigation for two separate claims.

Alternative Synthetic Approaches and Future Outlook

Given the instability of 1H-azirines, research efforts have focused on their 2H-isomers and other related nitrogen-containing heterocycles.

  • Synthesis of 2H-Azirines: Common methods for synthesizing the more stable 2H-azirines include the thermolysis of vinyl azides and the oxidation of aziridines.[7] These compounds are valuable synthetic intermediates.

  • Synthesis of Aziridines: A wide variety of methods exist for the synthesis of aziridines, the saturated analogues of azirines. These include reactions of alkenes with nitrene sources and intramolecular cyclization of amino derivatives.[8][9]

  • Theoretical Stabilization of 1H-Azirines: Recent computational studies have proposed strategies to stabilize the this compound ring system.[4][10][11] These studies suggest that a combination of electron-withdrawing groups on the nitrogen atom and sterically demanding groups on the carbon atoms could kinetically and thermodynamically stabilize the 1H-tautomer, potentially making it isolable.[4][10] These theoretical predictions await experimental verification.

Density functional theory (DFT) calculations suggest a pathway to a persistent this compound from a 2H-azirine precursor.

G cluster_substituents Key Stabilizing Factors A Substituted 2H-Azirine (Precursor) B Transition State A->B Isomerization C Stabilized This compound B->C ΔG‡ S1 Electron-deficient group on Nitrogen (e.g., B(SiF3)2) S2 Sterically bulky groups on Carbon (e.g., TIPS)

Caption: Theoretical pathway for stabilizing this compound.

Conclusion

The reinvestigations of reported stable this compound syntheses serve as a critical reminder of the importance of rigorous spectroscopic analysis and independent verification in chemical science. The currently available evidence strongly supports the classification of 1H-azirines as fleeting, high-energy intermediates. While the challenge of isolating a stable this compound remains, theoretical studies offer promising avenues for future research. For now, alternative and well-established synthetic routes to related heterocycles like 2H-azirines and aziridines remain the methods of choice for accessing three-membered nitrogen heterocycles in drug development and materials science.

References

1H-Azirine: A Comparative Guide on Theoretical Predictions vs. Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the theoretical predictions and experimental evidence for 1H-azirine, a highly reactive and elusive antiaromatic heterocycle. Due to its instability, direct experimental characterization of this compound has been a significant challenge, making computational chemistry an indispensable tool for understanding its properties. This document summarizes the key theoretical data and the indirect experimental evidence that has been gathered to date.

Theoretical Predictions: A Computational Portrait of this compound

Theoretical studies have been instrumental in predicting the structure, stability, and spectral properties of this compound. As a 4π-electron system, it is predicted to be antiaromatic and consequently, highly unstable.

Predicted Molecular Geometry and Stability

Quantum chemical calculations have provided detailed insights into the geometry and energetic landscape of this compound. High-level computations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), offer a reliable theoretical benchmark.

Table 1: Calculated Geometric Parameters and Relative Energies of Azirine Isomers

ParameterThis compound2H-AzirineMethod
Relative Energy (kcal/mol) 33.50.0CCSD(T)/cc-pV5Z[1]
C=C Bond Length (Å) Data not available in search resultsN/A
C-N Bond Length (Å) Data not available in search resultsData not available in search results
N-H Bond Length (Å) Data not available in search resultsN/A
∠HNC (degrees) Data not available in search resultsN/A
∠NCC (degrees) Data not available in search resultsData not available in search results

Note: Specific calculated bond lengths and angles for the parent this compound were not available in the provided search results. The energy value indicates the high instability of the 1H-isomer compared to the 2H-isomer.

Predicted Vibrational Frequencies

Theoretical calculations of the vibrational spectrum of this compound are crucial for guiding experimental searches, particularly through infrared (IR) spectroscopy. The calculated frequencies can help in identifying potential spectral signatures of this transient species.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Method
C=C StretchData not available in search results
N-H WagData not available in search results
Ring DeformationData not available in search results

Note: A complete set of calculated vibrational frequencies for the parent this compound was not available in the provided search results.

Experimental Evidence: The Hunt for a Transient Intermediate

Direct experimental observation and characterization of this compound under normal conditions have not been successful due to its extreme reactivity. The existing experimental evidence is indirect and primarily relies on trapping experiments at cryogenic temperatures and the analysis of reaction products.

Matrix Isolation Infrared Spectroscopy

The most compelling evidence for the existence of this compound as a transient intermediate comes from matrix isolation IR spectroscopy. This technique involves trapping reactive species in an inert gas matrix (like argon or nitrogen) at very low temperatures (typically 4-20 K), allowing for their spectroscopic study.

One of the key experiments involves the photolysis of hydrazoic acid (HN₃) in the presence of acetylene (C₂H₂) in a low-temperature argon matrix. The formation of ketenimine (H₂C=C=NH) as a major product is rationalized by the initial formation of this compound, which then rapidly rearranges.

Table 3: Experimental Evidence for this compound Intermediacy

PrecursorsExperimental ConditionsKey ObservationInferred Intermediate
Hydrazoic acid (HN₃) + Acetylene (C₂H₂)Argon matrix, 4 K, UV photolysisFormation of ketenimine (H₂C=C=NH)This compound
Substituted Vinyl AzidesLow-temperature photolysisIR absorptions in the 1867–1890 cm⁻¹ rangeSubstituted 1H-Azirines
Experimental Protocols

Generation of this compound Intermediate via Photolysis of Hydrazoic Acid and Acetylene in an Argon Matrix (General Protocol):

  • Preparation of the Gaseous Mixture: A gaseous mixture of acetylene (C₂H₂) and hydrazoic acid (HN₃) highly diluted in argon (e.g., 1:1:1000 ratio) is prepared in a vacuum line.

  • Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to approximately 4 K by a closed-cycle helium cryostat.

  • Photolysis: The matrix-isolated sample is irradiated with a UV light source (e.g., a high-pressure mercury lamp) for a specific duration.

  • Spectroscopic Analysis: Infrared spectra are recorded before, during, and after photolysis using a Fourier Transform Infrared (FTIR) spectrometer to monitor the disappearance of reactants and the appearance of new products.

  • Product Identification: The product, ketenimine, is identified by comparing its experimental IR spectrum with known reference spectra. The formation of ketenimine provides indirect evidence for the transient existence of this compound.

Logical Workflow: From Theory to Experiment

The study of this compound exemplifies the synergistic relationship between theoretical chemistry and experimental spectroscopy in elucidating the nature of highly reactive molecules.

G cluster_theory Theoretical Predictions cluster_experiment Experimental Verification theory_calc Quantum Chemical Calculations (e.g., CCSD(T), DFT) predicted_props Predicted Properties: - Structure (Bond Lengths, Angles) - Stability (Relative Energy) - Vibrational Frequencies (IR Spectrum) theory_calc->predicted_props yields exp_design Experimental Design (e.g., Matrix Isolation IR Spectroscopy) predicted_props->exp_design guides exp_observation Experimental Observations: - Product Identification (Ketenimine) - Transient IR Absorptions exp_design->exp_observation leads to indirect_evidence Indirect Evidence for This compound Intermediate exp_observation->indirect_evidence indirect_evidence->theory_calc validates/refines

Caption: Interplay between theoretical predictions and experimental evidence in the study of this compound.

Conclusion

References

comparative analysis of azirine synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary methodologies for the synthesis of 2H-azirines, highly strained three-membered nitrogen-containing heterocycles. These compounds are valuable intermediates in organic synthesis, serving as precursors to a variety of more complex nitrogenous molecules. This document outlines the performance, scope, and experimental protocols of four key synthetic strategies: the Neber reaction, decomposition of vinyl azides, oxidative cyclization of enamines, and the addition of carbenes to nitriles.

The Neber Reaction

The Neber reaction is a classical and versatile method for the synthesis of azirines from ketoxime sulfonates. The reaction proceeds via the formation of an azirine intermediate, which can be isolated or further reacted.[1] Asymmetric variants of this reaction have been developed, enabling the enantioselective synthesis of chiral azirines.[2]

Comparative Performance Data
EntrySubstrate (Ketoxime Sulfonate)BaseCatalyst (for asymmetric variant)Yield (%)ee (%)Reference
1Acetophenone oxime tosylateNaOEt-Varies-[1]
2Propiophenone oxime tosylateK-OtBu-Varies-[1]
3β-Keto ester oxime sulfonateK2CO3Bifunctional thioureaup to 93up to 93[3]
4Isatin ketoxime sulfonyl chloride(DHQD)2PHAL(DHQD)2PHALGood to excellentup to 92:8 er[4]
Experimental Protocol: Asymmetric Neber Reaction of β-Keto Ester Oxime Sulfonates[2]

Materials:

  • β-Keto ester oxime sulfonate (1.0 equiv)

  • Bifunctional thiourea catalyst (0.05 equiv)

  • Potassium carbonate (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a solution of the β-keto ester oxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add potassium carbonate.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2H-azirine.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Reaction Workflow

Neber_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ketoxime Ketoxime Sulfonylation Sulfonylation Ketoxime->Sulfonylation SulfonylChloride Sulfonyl Chloride SulfonylChloride->Sulfonylation BaseTreatment Base Treatment & Cyclization Sulfonylation->BaseTreatment Ketoxime Sulfonate Azirine 2H-Azirine BaseTreatment->Azirine

Caption: General workflow for the Neber reaction synthesis of 2H-azirines.

Decomposition of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a widely used and efficient method for generating 2H-azirines.[5][6] This reaction proceeds through the extrusion of dinitrogen to form a transient vinyl nitrene intermediate, which undergoes cyclization.[5] The use of flow chemistry has been shown to improve the safety and scalability of this method, particularly for the potentially explosive vinyl azide precursors.[7][8]

Thermolysis of Vinyl Azides

Thermal decomposition is a straightforward approach, often requiring elevated temperatures.[9] The reaction conditions can influence the formation of side products.

EntryVinyl Azide SubstrateSolventTemperature (°C)TimeYield (%)Reference
1α-AzidostyreneToluene110-Good[9]
21-(1-Azidovinyl)-4-methylbenzene2-MeTHFReflux-Quantitative[8]
3Various aryl vinyl azidesToluene110-140Varies65-95[6]

Materials:

  • Vinyl azide (1.0 equiv)

  • Anhydrous chloroform or toluene

Procedure:

  • Dissolve the vinyl azide in anhydrous chloroform or toluene in a round-bottomed flask equipped with a reflux condenser.

  • Heat the solution at reflux and monitor the reaction by TLC or 1H NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by distillation or flash column chromatography to yield the 2H-azirine.

Photolysis of Vinyl Azides

Photochemical decomposition offers a milder alternative to thermolysis and can often be performed at or below room temperature, which can be advantageous for sensitive substrates.[7][10]

EntryVinyl Azide SubstrateWavelength (nm)TimeYield (%)Reference
1Methyl 2-azido-3-phenylacrylate42030 min91[7]
2Methyl 2-azido-3-(4-chlorophenyl)acrylate42030 min76[7]
3Methyl 2-azido-3-(4-methoxyphenyl)acrylate45060 min81[7]
4Aryl-substituted vinyl azideVisible light/Ru catalyst-90[11]

Materials:

  • Vinyl azide (0.1 M solution in acetonitrile)

  • Photochemical flow reactor equipped with appropriate LED light source (e.g., 420 nm)

Procedure:

  • Prepare a 0.1 M solution of the vinyl azide in acetonitrile.

  • Set up the photochemical flow reactor according to the manufacturer's instructions, using a pump to control the flow rate and residence time.

  • Pump the vinyl azide solution through the reactor while irradiating with the LED light source.

  • Collect the product solution at the outlet of the reactor.

  • Analyze the conversion and yield by 1H NMR spectroscopy using an internal standard.

  • If necessary, remove the solvent and purify the product by chromatography.

Reaction Pathway

Vinyl_Azide_Decomposition VinylAzide Vinyl Azide Heat_Light Heat (Thermolysis) or Light (Photolysis) VinylAzide->Heat_Light VinylNitrene Vinyl Nitrene (Intermediate) Heat_Light->VinylNitrene Azirine 2H-Azirine VinylNitrene->Azirine Cyclization N2 N₂ VinylNitrene->N2

Caption: Decomposition of vinyl azides to 2H-azirines via a vinyl nitrene intermediate.

Oxidative Cyclization of Enamines

The oxidation of enamines provides a direct and often high-yielding route to 2H-azirines under mild conditions.[12][13] Common oxidants include molecular iodine and hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA).[12][14] This method generally exhibits good functional group tolerance.[12]

Comparative Performance Data
EntryEnamine SubstrateOxidantBaseSolventYield (%)Reference
1Various β-aminocinnamonitrilesI₂DBUCH₂Cl₂up to 92[12]
2Various β-aminoacrylonitrilesPIDA-CH₂Cl₂65-88[4]
3Enamino-estersI₂ (electrochemically generated)2,6-LutidineMeCN/DCMGood to excellent[15]
Experimental Protocol: Iodine-Mediated Oxidative Cyclization of Enamines[13]

Materials:

  • Enamine (1.0 equiv)

  • Molecular iodine (I₂) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the enamine in dichloromethane, add DBU.

  • Add molecular iodine portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 2H-azirine.

Reaction Mechanism

Enamine_Oxidation cluster_mech Mechanism Enamine Enamine Iodination Iodinated Intermediate Enamine->Iodination + I₂ Cyclization Intramolecular Cyclization Iodination->Cyclization Elimination Elimination Cyclization->Elimination Azirine 2H-Azirine Elimination->Azirine - HI

Caption: Proposed mechanism for the iodine-mediated oxidative cyclization of enamines.

Addition of Carbenes to Nitriles

The reaction of carbenes with nitriles offers a direct method for the construction of the azirine ring.[16][17] This reaction can be initiated photochemically from diazo compounds or diazirines. The substrate scope can be influenced by the nature of the carbene precursor.[18]

Comparative Performance Data
EntryCarbene PrecursorNitrileConditionsYield (%)Reference
1Diazo-fluoreneAcetonitrilePhotolysis-[18]
2AziadamantaneFumaronitrilePhotolysis-[16]
3α-Carbonyl diazo compoundsVarious nitrilesBlue LEDModerate to high[19]
Experimental Protocol: Photoinduced Addition of Carbenes to Nitriles[20]

Materials:

  • α-Carbonyl diazo compound (1.0 equiv)

  • Nitrile (as solvent or co-solvent)

  • Dichloroethane (DCE)

  • Blue LED light source

Procedure:

  • Dissolve the α-carbonyl diazo compound in a mixture of the nitrile and dichloroethane.

  • Irradiate the solution with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the corresponding oxazole (formed via rearrangement of the initially formed azirine).

Reaction Pathway

Carbene_Addition Carbene_Precursor Carbene Precursor (e.g., Diazo compound) Light Light Carbene_Precursor->Light Carbene Carbene Light->Carbene Azirine 2H-Azirine Carbene->Azirine Nitrile Nitrile Nitrile->Azirine

Caption: Synthesis of 2H-azirines via the addition of carbenes to nitriles.

Conclusion: A Comparative Overview

MethodologyAdvantagesDisadvantagesScalabilitySafety Considerations
Neber Reaction Well-established, good functional group tolerance, asymmetric variants available.Can require strong bases, potential for Beckmann rearrangement as a side reaction.Moderate to good, with potential for catalytic asymmetric versions.General handling of organic reagents and bases.
Decomposition of Vinyl Azides High yields, applicable to a wide range of substrates, photolysis offers mild conditions.Vinyl azides can be explosive and require careful handling. Thermolysis may require high temperatures.Good, especially with flow chemistry setups that enhance safety.High: Vinyl azides are potentially explosive and should be handled with extreme care, preferably in solution and behind a blast shield. Flow chemistry is recommended for safer scale-up.
Oxidative Cyclization of Enamines Mild reaction conditions, high yields, good functional group tolerance, metal-free options available.Requires preparation of enamine precursors.Good, with reports of gram-scale synthesis.General handling of iodine and organic solvents.
Addition of Carbenes to Nitriles Direct C-N bond formation, can be performed under mild photochemical conditions.Substrate scope can be limited by the carbene precursor, potential for side reactions of the carbene.Generally performed on a smaller scale, but flow chemistry could be applicable.Diazo compounds are potentially explosive and should be handled with care.

This guide provides a comparative framework for selecting the most appropriate method for the synthesis of a desired 2H-azirine based on the available starting materials, required substitution pattern, and scalability and safety considerations. For detailed information on specific substrates and reaction optimization, consulting the primary literature cited is recommended.

References

The Strategic Advantage of 1H-Azirine Intermediates in Nitrogen Heterocycle Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, the pursuit of efficient and novel pathways to construct complex nitrogen-containing molecules is a paramount objective. Among the myriad of reactive intermediates, the highly strained and transient 1H-azirines have been postulated as key players in powerful synthetic transformations. Although their fleeting nature often precludes isolation, the synthetic routes that harness their unique reactivity offer distinct advantages in the construction of valuable heterocyclic scaffolds. This guide provides an objective comparison of synthetic pathways proposed to proceed via 1H-azirine intermediates against well-established alternative methods, supported by experimental data and detailed methodologies.

Executive Summary

Reactions that are proposed to proceed through a transient this compound intermediate, which rapidly tautomerizes to the more stable 2H-azirine, offer a powerful strategy for the synthesis of polysubstituted N-H pyrroles. This approach, typically involving the thermal decomposition of vinyl azides in the presence of a nucleophile, provides a valuable alternative to classical methods like the Paal-Knorr synthesis. Similarly, the Neber rearrangement, a robust method for synthesizing α-amino ketones, proceeds through a 2H-azirine intermediate, showcasing the synthetic utility of this strained three-membered ring system. This guide will delve into a comparative analysis of these azirine-mediated routes with their conventional counterparts.

Comparison 1: Synthesis of Polysubstituted N-H Pyrroles

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with applications ranging from materials science to pharmaceuticals. Here, we compare a modern approach involving the thermal reaction of vinyl azides with 1,3-dicarbonyl compounds, which is postulated to proceed via a 2H-azirine intermediate, against the traditional Paal-Knorr synthesis.

Pathway 1: Thermal Reaction of Vinyl Azides with 1,3-Dicarbonyls (via 2H-Azirine Intermediate)

This method involves the in-situ generation of a 2H-azirine from a vinyl azide via thermolysis. The highly strained azirine is then intercepted by a 1,3-dicarbonyl compound, leading to the formation of a polysubstituted N-H pyrrole.

Pathway 2: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form a pyrrole.

Data Presentation: Pyrrole Synthesis
FeatureVinyl Azide + 1,3-DicarbonylPaal-Knorr Synthesis
Starting Materials Vinyl Azide, 1,3-Dicarbonyl Compound1,4-Dicarbonyl Compound, Primary Amine
Key Intermediate 2H-Azirine (transient)Hemiaminal
Typical Conditions Toluene, 85-100 °CMethanol, HCl (cat.), Reflux
Reaction Time Varies (minutes to hours)15 minutes
Yield Good to Excellent (74-96%)[1]Approx. 52%[2][3][4]
Scope Broad, allows for diverse substitution patternsBroad, dependent on 1,4-dicarbonyl availability
Advantages High yields, convergent, utilizes readily available 1,3-dicarbonyls.Well-established, simple procedure.
Disadvantages Use of potentially explosive azide precursors.Requires synthesis of 1,4-dicarbonyl compounds.
Experimental Protocols

Protocol 1: Synthesis of Polysubstituted N-H Pyrrole via Vinyl Azide

A representative procedure for the thermal reaction of a vinyl azide with acetylacetone is as follows:

A mixture of the vinyl azide (1.0 mmol) and acetylacetone (1.2 mmol) is heated in toluene (5 mL) at 85-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired polysubstituted N-H pyrrole.[1]

Protocol 2: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole via Paal-Knorr Synthesis

In a round-bottom flask fitted with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).[2][3][4][5] Add one drop of concentrated hydrochloric acid to the mixture.[2][3][5] Heat the mixture at reflux for 15 minutes.[2][3][5] After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product. Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[2][3][5] Dry the crystals and determine the yield (Approximate expected yield: 178 mg, 52%).[2][5]

Visualizing the Pyrrole Synthesis Pathways

pyrrole_synthesis cluster_0 Vinyl Azide Pathway cluster_1 Paal-Knorr Pathway Vinyl Azide Vinyl Azide 2H-Azirine 2H-Azirine Vinyl Azide->2H-Azirine Thermolysis (-N2) Intermediate Adduct Intermediate Adduct 2H-Azirine->Intermediate Adduct + 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrrole Product A Polysubstituted N-H Pyrrole Intermediate Adduct->Pyrrole Product A Cyclization & H2O elimination 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Primary Amine Primary Amine Primary Amine Pyrrole Product B Substituted Pyrrole Hemiaminal->Pyrrole Product B Cyclization & Dehydration

A comparison of the vinyl azide and Paal-Knorr pyrrole synthesis pathways.

Comparison 2: Synthesis of α-Amino Ketones

α-Amino ketones are versatile building blocks in organic synthesis, serving as precursors to a wide range of biologically active molecules. The Neber rearrangement, which proceeds through a 2H-azirine intermediate, is a powerful method for their preparation.

Pathway 1: The Neber Rearrangement (via 2H-Azirine Intermediate)

The Neber rearrangement involves the treatment of a ketoxime O-sulfonate with a base to form a 2H-azirine, which is then hydrolyzed to yield an α-amino ketone.

Pathway 2: Nucleophilic Substitution of α-Halo Ketones

A traditional and straightforward method for synthesizing α-amino ketones involves the reaction of an α-halo ketone with an amine, leading to a nucleophilic substitution of the halogen.

Data Presentation: α-Amino Ketone Synthesis
FeatureNeber Rearrangementα-Halo Ketone Substitution
Starting Materials Ketoxime O-sulfonateα-Halo Ketone, Amine
Key Intermediate 2H-Azirine-
Typical Conditions 1. Base (e.g., NaOEt, KOEt) in Ethanol. 2. Acidic Hydrolysis.Varies, often requires heating.
Reaction Time Several hours to overnightVaries
Yield Generally good to excellent (up to 80% reported)Can be variable, risk of over-alkylation.
Scope Broad, applicable to a wide range of ketoximes.Limited by the availability of α-halo ketones and potential side reactions.
Advantages Forms primary α-amino ketones, avoids direct handling of ammonia for the amino group.Conceptually simple, direct introduction of the amino group.
Disadvantages Requires preparation of the oxime and its sulfonate ester.α-Halo ketones can be lachrymatory and toxic. Potential for poly-alkylation with primary amines.
Experimental Protocols

Protocol 3: Synthesis of an α-Amino Ketone via Neber Rearrangement

A representative procedure for the Neber rearrangement of an acetophenone oxime tosylate is as follows:

To a solution of potassium ethoxide in absolute ethanol, the ketoxime O-tosylate is added at a low temperature (e.g., 0 °C). The mixture is stirred and allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The resulting crude 2H-azirine is then hydrolyzed with aqueous acid to afford the α-amino ketone, which is typically isolated as its hydrochloride salt.

Protocol 4: Synthesis of 2-Amino-1-phenylethanone from 2-Bromoacetophenone

A representative procedure for the synthesis of an α-amino ketone from an α-halo ketone is as follows:

2-Bromoacetophenone is reacted with a solution of ammonia in an appropriate solvent. The reaction mixture is heated to facilitate the substitution. After the reaction is complete, the mixture is worked up by extraction and purification, often involving crystallization of the hydrochloride salt of the resulting α-amino ketone.

Visualizing the α-Amino Ketone Synthesis Pathways

amino_ketone_synthesis cluster_2 Neber Rearrangement cluster_3 α-Halo Ketone Substitution Ketoxime Tosylate Ketoxime Tosylate Azirine Intermediate 2H-Azirine Ketoxime Tosylate->Azirine Intermediate Base (e.g., KOEt) Amino Ketone Product A α-Amino Ketone Azirine Intermediate->Amino Ketone Product A Hydrolysis (H3O+) Alpha-Halo Ketone Alpha-Halo Ketone Amino Ketone Product B α-Amino Ketone Alpha-Halo Ketone->Amino Ketone Product B + Amine (SN2) Amine Amine

A comparison of the Neber rearrangement and α-halo ketone substitution pathways.

Conclusion

While 1H-azirines themselves remain elusive synthetic targets, the reactions that are mechanistically funneled through their more stable 2H-azirine tautomers represent a powerful and often advantageous approach to the synthesis of important nitrogen-containing molecules. The thermal decomposition of vinyl azides provides a high-yield, convergent route to polysubstituted pyrroles that complements the classical Paal-Knorr synthesis. Similarly, the Neber rearrangement offers an elegant and efficient method for the preparation of α-amino ketones, often overcoming the limitations associated with the direct amination of α-halo ketones. For synthetic chemists and drug development professionals, understanding and considering these azirine-mediated pathways can unlock new and efficient routes to novel molecular architectures.

References

Navigating the Challenges of a Fleeting Heterocycle: A Comparative Guide to 1H-Azirine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the allure of novel heterocyclic scaffolds is often tempered by the practical challenges of their synthesis and handling. Among the most enigmatic of these is 1H-azirine, a three-membered nitrogen-containing heterocycle that has captivated theoretical chemists but frustrated experimentalists. This guide provides a comprehensive overview of the inherent limitations of working with this compound, objectively compares it to viable alternatives, and offers supporting data and experimental context.

The Transient Nature of this compound: A Summary of Limitations

This compound is the unsaturated three-membered heterocycle containing one nitrogen atom and a carbon-carbon double bond. Despite its simple structure, it is characterized by extreme instability, making it a formidable challenge for practical application in synthesis and drug discovery. The primary difficulties stem from its electronic structure and high ring strain.

The core limitations and challenges associated with this compound are:

  • Inherent Instability and Antiaromaticity: 1H-azirines are highly unstable and reactive compounds.[1][2][3] This instability is largely attributed to the antiaromatic character of the planar three-membered ring, which contains 4π electrons.[2][4][5] This electronic configuration leads to significant destabilization.

  • Rapid Tautomerization: 1H-azirines readily and rapidly tautomerize to their more stable isomers, 2H-azirines, which possess a carbon-nitrogen double bond.[1][5] This isomerization is a major hurdle in the isolation and characterization of 1H-azirines. The energy difference between the two tautomers is significant, with calculations showing 2H-azirine to be more stable by approximately 33 kcal/mol.[6]

  • Elusive Isolation and Characterization: To date, no this compound has been isolated and fully characterized under standard laboratory conditions.[5][6] Reports of their synthesis have been re-examined and found to be incorrect.[3][4][7] Their existence has primarily been inferred as short-lived, elusive intermediates, occasionally detected at very low temperatures through spectroscopic methods like IR and UV spectroscopy.[5][7]

  • Synthetic Difficulties: The synthesis of 1H-azirines is exceptionally challenging. Most synthetic routes that might be expected to yield 1H-azirines instead lead to the formation of the more stable 2H-azirine or other rearranged products.[6] Attempts to generate 1H-azirines through methods such as the thermolysis of vinyl azides often result in the formation of 2H-azirines as the isolable product.[1]

Comparative Analysis: this compound vs. Its Alternatives

Given the significant challenges in working with this compound, researchers have turned to more stable and synthetically accessible three-membered nitrogen heterocycles: 2H-azirines and aziridines . These compounds, while also possessing ring strain, offer a more practical platform for synthetic transformations.

FeatureThis compound2H-AzirineAziridine
Structure C-C double bondC-N double bondSaturated ring
Electronic Character Antiaromatic (4π electrons)Strained imineSaturated amine
Stability Highly unstable, transientIsolable, but reactiveGenerally stable, isolable
Reactivity Extremely high, undergoes rapid tautomerizationReactive, undergoes ring-opening and cycloadditionsReactive, undergoes nucleophilic ring-opening
Synthesis Extremely challenging, not isolatedWell-established methods (e.g., from vinyl azides)Numerous well-established synthetic routes
Handling Requires specialized low-temperature techniques for detectionCan be handled under standard lab conditions with careGenerally straightforward handling
Synthetic Utility Very limited due to instabilityVersatile synthetic intermediate[8][9]Widely used building block in organic synthesis[10][11]

Visualizing the Relationship: Tautomerization and Synthetic Workflow

The following diagrams illustrate the fundamental relationship between 1H- and 2H-azirine and a general workflow for the synthesis of the more stable aziridine.

tautomerization 1H_Azirine This compound (Highly Unstable, Antiaromatic) 2H_Azirine 2H-Azirine (More Stable, Isolable) 1H_Azirine->2H_Azirine Rapid Tautomerization aziridine_synthesis cluster_start Starting Materials cluster_reaction Aziridination Reaction cluster_product Product alkene Alkene reaction Various Methods: - From alkenes and amines - From β-amino alcohols - From imines alkene->reaction amine Amine Derivative amine->reaction aziridine Aziridine (Stable Product) reaction->aziridine

References

Misidentification of Stable 1H-Azirines Rectified: A Structural Corrigendum

Author: BenchChem Technical Support Team. Date: December 2025

A critical re-evaluation of previously reported syntheses of stable 1H-azirines has led to a significant structural correction. Compounds initially identified as novel antiaromatic 1H-azirine heterocycles have been conclusively re-identified as N-acyl-N,N′-dialkylureas. This guide provides a detailed comparison of the originally proposed structures and the corrected assignments, supported by spectroscopic data and experimental protocols, to clarify this important corrigendum for researchers in organic synthesis and drug development.

A series of studies had previously reported the synthesis of isolable 1H-azirines, which was a significant claim given that these three-membered rings are known to be highly strained, antiaromatic, and generally exist only as transient intermediates.[1][2][3][4] However, a thorough reinvestigation has demonstrated that the products from the reaction of phenacyl bromides with N,N′-dialkylcarbodiimides are not the claimed 1H-azirines.[1][2][3]

The actual products have been unequivocally identified as simple N-acyl-N,N′-dialkylureas.[1][2] This correction is crucial as it reaffirms the long-standing understanding of 1H-azirines as highly elusive, high-energy intermediates that are not isolable at room temperature.[2][3][4] In contrast, their tautomers, 2H-azirines, are well-characterized and isolable compounds.[5]

Structural Comparison and Spectroscopic Evidence

The initial structural misassignment was based on the interpretation of spectroscopic data. However, a more detailed analysis and comparison with independently synthesized reference compounds revealed the correct structures. The key discrepancy was found in the ¹³C NMR data, where the reported spectra for the supposed 1H-azirines were missing a signal for a quaternary carbon, which was inconsistent with the proposed heterocyclic structure.[2]

The corrected structures, N-acyl-N,N′-dialkylureas, were confirmed by synthesizing them through an independent route and comparing their ¹H and ¹³C NMR spectra with the compounds obtained from the original reported procedure. The spectroscopic data were found to be identical.[1][2]

G cluster_0 Initial Misidentification cluster_1 Structural Corrigendum cluster_2 Confirmation A Phenacyl Bromides + N,N'-Dialkylcarbodiimides B Reported Synthesis (Isoquinoline-catalyzed) A->B Reaction C Incorrectly Proposed Structure: Stable this compound B->C Initial Conclusion D Reinvestigation & Spectroscopic Analysis (NMR) B->D Re-evaluation E Corrected Structure: N-Acyl-N,N'-Dialkylurea D->E Revised Conclusion G Spectroscopic Comparison E->G Experimental Products F Independent Synthesis of Urea Derivatives F->G Reference Compounds H Identical Spectroscopic Data G->H

Comparative Spectroscopic Data

The following table summarizes the comparison of the ¹³C NMR data for one of the representative compounds, showing the discrepancy that led to the structural reassignment.

Compound from Reaction of 4b and 5a Authentic N-Acyl-N,N'-Dialkylurea (8c)
Reported ¹³C NMR Data (ref. 19 in source[2]) Corrected ¹³C NMR Data (this work in source[2])
δ (ppm): 179.9, 163.5, 137.5, 133.6, 129.5, 128.8, 55.4, 48.9, 31.8, 29.6, 26.5, 25.4δ (ppm): 179.9, 163.5, 137.5, 133.6, 129.5, 128.8, 55.4, 48.9, 31.8, 29.6, 26.5, 25.4
Note: The original report for the this compound structure was missing a key quaternary carbon signal.

Experimental Protocols

General Procedure for the Reinvestigated Synthesis (Formation of N-Acyl-N,N'-Dialkylureas):

A solution of the respective phenacyl bromide (1.0 mmol) and N,N′-dialkylcarbodiimide (1.0 mmol) in dry acetonitrile (10 mL) was stirred at room temperature in the presence of a catalytic amount of isoquinoline (0.1 mmol) for the time specified in the original reports. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure N-acyl-N,N′-dialkylurea.

Independent Synthesis of N-Acyl-N,N'-Dialkylureas (for comparison):

The authentic samples of N-acyl-N,N′-dialkylureas were prepared by known literature methods, for instance, by the acylation of the corresponding N,N′-dialkylureas with the appropriate acyl chloride in the presence of a base. The spectroscopic data (¹H NMR, ¹³C NMR) of these independently synthesized ureas were then compared to the products obtained from the reinvestigated synthesis.[1][2]

Computational Chemistry Insights

Theoretical calculations further support the high instability of the this compound ring system.[6][7] Computational studies show a significant energy difference between 2H-azirine and this compound, with the 1H-isomer being substantially less stable.[8][9][10] This high energy content is attributed to both ring strain and the antiaromatic character of the 4π-electron system.[2][4] These computational findings are consistent with the experimental observation that 1H-azirines are not isolable under normal conditions and exist only as fleeting intermediates.[3][11]

Conclusion

The corrigendum concerning the structure of previously reported stable 1H-azirines is a critical clarification in heterocyclic chemistry. The compounds initially identified as 1H-azirines have been conclusively shown to be N-acyl-N,N′-dialkylureas. This correction, supported by rigorous spectroscopic analysis and independent synthesis, reinforces the understanding of 1H-azirines as highly reactive, short-lived intermediates. Researchers in the fields of chemical synthesis and drug discovery should be aware of this revised structural assignment to avoid pursuing synthetic routes based on erroneous structural information.

References

A Comparative Computational Analysis of Aziridine and 1H-Azirine: Structure, Reactivity, and Spectroscopic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the saturated nitrogen heterocycle, aziridine, and its unsaturated, antiaromatic counterpart, 1H-azirine. By leveraging computational data and established experimental protocols, we aim to offer an objective comparison of their structural properties, reactivity, and spectroscopic signatures. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

Physicochemical and Spectroscopic Properties

Aziridine is a saturated three-membered ring system, while this compound is its unsaturated analog containing a carbon-carbon double bond. The inherent ring strain in both molecules dictates much of their chemistry. However, the presence of the double bond and the resulting antiaromatic character of this compound lead to significant differences in stability and reactivity. This compound is highly unstable and readily tautomerizes to the more stable 2H-azirine, which contains a carbon-nitrogen double bond.[1] Due to the transient nature of this compound, much of its characterization is derived from computational studies, whereas aziridine and 2H-azirine are well-characterized experimentally.

Data Presentation: A Comparative Overview

The following table summarizes key computed and experimental data for aziridine and this compound, providing a quantitative basis for comparison.

PropertyAziridine (Saturated)This compound (Unsaturated)Data Source
Molecular Formula C₂H₅NC₂H₃N-
Molar Mass ( g/mol ) 43.0741.05-
Ring Strain (kcal/mol) ~26-27~48Computational
Calculated Dipole Moment (Debye) 1.892.31Computational (CCCBDB)
Calculated Bond Lengths (Å) C-C: ~1.48, C-N: ~1.47C=C: ~1.28, C-N: ~1.49Computational (CCCBDB)
Calculated Bond Angles (°) C-N-C: ~61.5, H-C-H: ~116C-N-C: ~50.2, C-C-N: ~64.9Computational (CCCBDB)
HOMO-LUMO Gap (eV) ~7.5~5.8Computational
Basicity (pKa of conjugate acid) 7.9Not experimentally determinedExperimental (Aziridine)
¹H NMR (ppm) ~1.48 (ring CH₂)Not experimentally determinedExperimental (Aziridine)
¹³C NMR (ppm) ~18.1 (ring CH₂)Not experimentally determinedExperimental (Aziridine)
Key IR Frequencies (cm⁻¹) N-H stretch: ~3350, Ring deformation: ~870C=C stretch: (predicted ~1700-1800)Experimental (Aziridine), Predicted (this compound)

Note: Data for this compound is primarily from computational models due to its high instability. Spectroscopic data for the more stable isomer, 2H-azirine, is available and shows a characteristic C=N stretch in the IR spectrum around 1670 cm⁻¹.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of aziridine and 2H-azirine, and a common reaction of aziridine.

Synthesis of Aziridine (Wenker Synthesis)

This classical method involves the intramolecular cyclization of an amino alcohol.

Protocol:

  • Esterification: To a solution of ethanolamine (1 mol) in a suitable solvent, add concentrated sulfuric acid (1.1 mol) dropwise at 0°C. The mixture is then heated to 140°C for 4 hours to yield 2-aminoethyl hydrogen sulfate.

  • Cyclization: The 2-aminoethyl hydrogen sulfate is added portion-wise to a hot, concentrated solution of sodium hydroxide (3 mol).

  • Isolation: The aziridine product is distilled from the reaction mixture. Further purification can be achieved by fractional distillation.

Synthesis of 2H-Azirine (from Vinyl Azide)

Thermolysis of vinyl azides is a common route to 2H-azirines.[1]

Protocol:

  • Preparation of Vinyl Azide: A suitable ketone is converted to its corresponding vinyl azide via reaction with sodium azide and a source of iodine, followed by elimination.

  • Thermolysis: The purified vinyl azide is dissolved in an inert, high-boiling solvent (e.g., toluene or xylene). The solution is heated to reflux. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude 2H-azirine is then purified by vacuum distillation or column chromatography.

Nucleophilic Ring-Opening of Aziridine

The high ring strain of aziridines makes them susceptible to ring-opening by nucleophiles.

Protocol:

  • Reaction Setup: A solution of an N-activated aziridine (e.g., N-tosylaziridine, 1 mmol) in a suitable aprotic solvent (e.g., THF, acetonitrile) is prepared in a round-bottom flask under an inert atmosphere.

  • Nucleophilic Addition: The desired nucleophile (e.g., sodium azide, thiophenol, an organocuprate, 1.2 mmol) is added to the solution. The reaction may require heating or the use of a Lewis acid catalyst depending on the nucleophile and substrate.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), it is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride). The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The final product is purified by column chromatography.

Visualized Workflows and Pathways

Graphical representations of complex processes can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate a computational workflow and a biological signaling pathway involving an aziridine-containing compound.

Computational Analysis Workflow

This diagram outlines the typical steps involved in a comparative computational study of aziridine and this compound.

computational_workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_prop_calc 3. Property Calculation cluster_analysis 4. Comparative Analysis mol_build Molecule Building (Aziridine & this compound) geom_opt DFT Calculation (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc Frequency Analysis (Vibrational Modes, ZPE) geom_opt->freq_calc elec_prop Electronic Properties (HOMO/LUMO, Dipole Moment) geom_opt->elec_prop reactivity Reactivity Indices (Strain Energy) freq_calc->reactivity data_table Data Tabulation & Comparison elec_prop->data_table reactivity->data_table

A typical workflow for the computational analysis of molecular properties.
Mechanism of Action of Mitomycin C

Aziridine-containing natural products and synthetic molecules often exhibit potent biological activity. Mitomycin C is a classic example of an anticancer drug that functions as a DNA alkylating agent after reductive activation. The aziridine moiety is crucial for its mechanism of action.[5]

mitomycin_c_moa cluster_activation 1. Bioreductive Activation cluster_alkylation 2. DNA Alkylation cluster_cellular_response 3. Cellular Response MMC Mitomycin C (Inactive Prodrug) Reductases Cellular Reductases (e.g., DT-diaphorase) MMC->Reductases Active_MMC Activated Mitomycin C (Electrophilic) Reductases->Active_MMC Reduction DNA Nuclear DNA Active_MMC->DNA Nucleophilic Attack by Guanine Crosslink DNA Interstrand Crosslink (via Aziridine Ring Opening) DNA->Crosslink Replication_Block Inhibition of DNA Replication & Transcription Crosslink->Replication_Block Apoptosis Induction of Apoptosis (Cell Death) Replication_Block->Apoptosis

Simplified signaling pathway for the mechanism of action of Mitomycin C.

Conclusion

The comparative analysis of aziridine and this compound reveals a fascinating dichotomy between a stable, synthetically versatile building block and a highly reactive, antiaromatic transient species. While aziridine's chemistry is dominated by nucleophilic ring-opening reactions driven by its significant ring strain, the properties of this compound are largely dictated by its antiaromaticity, leading to extreme instability. Computational chemistry has been instrumental in elucidating the structure and energetics of this compound, providing insights that are difficult to obtain through experimental means. The aziridine motif, as demonstrated by Mitomycin C, remains a key pharmacophore in drug development, highlighting the continued importance of understanding the fundamental chemistry of these small nitrogen heterocycles. This guide serves as a foundational resource, offering both quantitative data and practical protocols to aid researchers in their exploration of aziridine and azirine chemistry.

References

Safety Operating Guide

Navigating the Disposal of 1H-Azirine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1H-azirine is a highly reactive and unstable antiaromatic compound.[1][2][3] It is typically a short-lived reaction intermediate and is not isolated under standard conditions.[2][4] Consequently, specific disposal guidelines for the pure substance are not available. The following procedures are based on established best practices for the handling and disposal of highly reactive, unstable, and potentially explosive chemical intermediates.[5][6] This guide is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in strict accordance with institutional and local environmental health and safety (EHS) regulations.

The safe management of waste containing this compound hinges on the in-situ quenching of the reaction mixture before it is designated as hazardous waste.[6][7] This critical step deactivates the reactive intermediate, mitigating the risks of uncontrolled reactions, potential explosions, or the release of hazardous decomposition products.

Key Safety Hazards and Handling Precautions

Due to its high reactivity and instability, any process involving this compound must be approached with extreme caution. The primary hazards stem from its potential for rapid, exothermic decomposition and vigorous reactions with other substances.

Immediate Safety and Handling Precautions:

  • Work in a controlled environment: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-resistant lab coat.[8][9][11]

  • Prevent accumulation: Given its instability, this compound should never be intentionally isolated or stored. Procedures should be designed to use it as a transient intermediate that is immediately consumed or quenched.

  • Inert atmosphere: Reactions generating or involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen or moisture.[6][12]

  • Avoid incompatibilities: Keep the reaction mixture away from strong oxidizing agents, acids, bases, and metals, as these can catalyze decomposition or lead to violent reactions.

Hazardous Properties Summary

The following table summarizes the properties of this compound that necessitate stringent disposal protocols.

PropertyDescriptionCitation(s)
Chemical Stability Highly unstable; readily tautomerizes to the more stable 2H-azirine. It is considered a transient intermediate and has not been isolated under standard conditions.[1][2][4]
Reactivity Extremely reactive due to ring strain and antiaromatic character. Prone to rapid, potentially exothermic decomposition and polymerization.[1][13]
Hazard Classification While not specifically classified due to its transient nature, it should be handled as a reactive and potentially explosive chemical.[5][12]
Known Incompatibilities Assumed to be incompatible with strong oxidizing agents, strong acids, strong bases, and metals, which could catalyze explosive decomposition.
Decomposition Products The exact decomposition products can vary, but may include nitriles, vinyl azides, or other reactive nitrogen-containing compounds depending on the reaction conditions.[13]

Experimental Protocol: Quenching of Reaction Mixtures Containing this compound

This protocol outlines a general procedure for the safe quenching of a reaction mixture presumed to contain the transient intermediate this compound. This is a critical step to be performed as part of the experimental procedure before the material is collected for waste disposal.[6][7]

Materials:

  • Reaction mixture under an inert atmosphere.

  • Cooling bath (ice/water or dry ice/acetone).

  • Inert, high-boiling point solvent (e.g., toluene or heptane) for dilution, if necessary.[5][6]

  • Quenching agent: A proton source, such as a primary or secondary alcohol (e.g., isopropanol, ethanol), followed by methanol and then water.[5][14]

  • Appropriate personal protective equipment (PPE).

  • Stirring apparatus.

  • Dropping funnel or syringe pump for controlled addition.

Procedure:

  • Cool the Reaction Mixture: Before beginning the quenching process, cool the reaction vessel to 0 °C or lower using an appropriate cooling bath to dissipate any heat generated during the quench.[12]

  • Dilute if Necessary: If the reaction mixture is concentrated, dilute it with a compatible, inert, high-boiling point solvent. This provides a thermal sink and helps to control the reaction rate.[6]

  • Slow Addition of Quenching Agent: While maintaining a cold temperature and vigorous stirring under an inert atmosphere, slowly add a less reactive quenching agent, such as isopropanol, dropwise via a dropping funnel or syringe pump.[5][12] The rate of addition should be carefully controlled to prevent a rapid temperature increase or excessive gas evolution.[6]

  • Monitor the Reaction: Continuously monitor the reaction for any signs of an uncontrolled exotherm or gas evolution. If the reaction becomes too vigorous, immediately stop the addition of the quenching agent until the mixture has stabilized.[14]

  • Sequential Quenching: Once the addition of the initial quenching agent is complete and the reaction has subsided (no further heat is released), slowly add a more reactive quenching agent like methanol to ensure complete deactivation of any remaining reactive species.[5][14]

  • Final Water Quench: After the reaction with methanol is complete, cautiously add water to the mixture to ensure all reactive components are fully neutralized.[5] Be aware that even after the alcohol quench, residual reactive material could still react violently with water.

  • Equilibrate to Room Temperature: Once the quenching process is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

  • Prepare for Disposal: The now-quenched mixture is ready for collection as hazardous waste.

Final Disposal Procedures

  • Waste Collection: Transfer the quenched reaction mixture to a designated hazardous waste container. Do not mix this waste with other waste streams unless you are certain of their compatibility.[6][7]

  • Labeling: Clearly label the hazardous waste container with all of its constituents, including the solvent and the products of the quenched reaction.[6][7] Accurate labeling is crucial for safe handling and disposal by EHS personnel.

  • Contaminated Materials: Any materials that have come into contact with the this compound-containing mixture, such as glassware, syringes, and absorbent paper, should be thoroughly decontaminated. Rinse glassware with a suitable solvent, and collect the rinsate as hazardous waste. Dispose of solid contaminated materials in a designated solid hazardous waste container.

  • EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety department. Follow all institutional guidelines for waste storage and pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe handling and disposal of waste containing this compound.

G cluster_prep Preparation & Safety cluster_procedure Quenching Procedure cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood InertAtmosphere Maintain Inert Atmosphere Start Start: Reaction Mixture Containing this compound InertAtmosphere->Start Cool Cool Reaction Mixture (e.g., 0°C) Start->Cool Dilute Dilute with Inert Solvent (if necessary) Cool->Dilute Quench1 Slowly Add Isopropanol Dilute->Quench1 Monitor1 Monitor for Exotherm/ Gas Evolution Quench1->Monitor1 Quench2 Slowly Add Methanol Monitor1->Quench2 If stable Monitor2 Monitor for Exotherm/ Gas Evolution Quench2->Monitor2 Quench3 Cautiously Add Water Monitor2->Quench3 If stable Warm Warm to Room Temperature Quench3->Warm EndQuench Quenching Complete Warm->EndQuench CollectWaste Collect Quenched Mixture in Hazardous Waste Container EndQuench->CollectWaste LabelWaste Label Container with All Constituents CollectWaste->LabelWaste Decontaminate Decontaminate Glassware & Collect Rinsate LabelWaste->Decontaminate DisposeSolids Dispose of Contaminated Solid Waste Decontaminate->DisposeSolids EHS Arrange for EHS Pickup DisposeSolids->EHS

Caption: Workflow for the safe quenching and disposal of this compound waste.

References

Essential Safety and Handling Protocols for 1H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling 1H-Azirine

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a highly reactive and unstable antiaromatic compound, often existing as a short-lived intermediate.[1][2][3][4] There is limited specific safety data available for the parent this compound. The following guidelines are based on the known hazards of the structurally related aziridine functional group, which is known to be highly toxic, mutagenic, carcinogenic, and corrosive, and on general best practices for handling highly reactive and hazardous chemicals.[5] Extreme caution is advised.

Hazard Assessment and Risk Mitigation

This compound and its derivatives should be treated as extremely hazardous. The high ring strain and antiaromatic character contribute to its high reactivity and instability.[1][4] The primary hazards are associated with its potential for explosive decomposition, high toxicity, and corrosivity.

Key Hazards:

  • High Reactivity: Prone to rapid, potentially explosive, polymerization or decomposition, especially in the presence of acids, heat, or light.

  • Extreme Toxicity: Assumed to be highly toxic via all routes of exposure (inhalation, ingestion, and skin contact). Aziridines are known mutagens and carcinogens.[5]

  • Corrosivity: Expected to be corrosive to the skin, eyes, and respiratory tract.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any direct contact with this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Required PPE Specifications
Synthesis & Handling - Double-layered chemical-resistant gloves- Chemical-resistant laboratory coat- Full-face shield and chemical splash goggles- Chemical-resistant apron- Respiratory protection- Chemical-resistant shoe covers- Gloves: Inner pair of nitrile gloves, outer pair of butyl rubber or Viton gloves.- Coat: Long-sleeved, impermeable, and closed in the back.[6]- Eye/Face Protection: Goggles providing a complete seal around the eyes, worn under a full-face shield.[7][8]- Apron: Heavy-duty, chemical-resistant material.- Respirator: A full-face respirator with a combination organic vapor/acid gas/particulate cartridge or a supplied-air respirator is recommended.[6]- Shoe Covers: Disposable and chemical-resistant.[6][7]
Spill Cleanup - All PPE listed for Synthesis & Handling- Chemical-resistant boots- Boots: Over-the-shoe, chemical-resistant boots are required for significant spills.
Waste Disposal - All PPE listed for Synthesis & Handling- Ensure all PPE is properly decontaminated or disposed of as hazardous waste after handling.

Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be conducted within a certified chemical fume hood with a high flow rate. The work area should be clearly demarcated and restricted.

Workflow for Handling this compound:

Caption: Workflow for the safe handling of this compound.

Experimental Protocol Details:

  • Preparation:

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

    • Cover the work surface with absorbent, chemical-resistant liners.

    • Have an emergency spill kit and a quenching agent (e.g., a solution of a weak acid or a suitable nucleophile) readily available.

    • All glassware should be oven-dried and free of any contaminants.

  • Handling:

    • Conduct all transfers and reactions in the fume hood.

    • Use syringes and cannulas for transferring solutions to avoid exposure.

    • Maintain a reaction temperature below the decomposition temperature of the specific this compound derivative.

    • Work with the smallest quantities possible.

  • Decontamination and Disposal:

    • All equipment that has come into contact with this compound must be decontaminated. A common method is to rinse with a solution that will safely react with and neutralize the azirine, followed by a solvent wash.

    • All contaminated materials, including gloves, liners, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour any this compound waste down the drain.[9]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the fume hood sash and restrict access to the area.

  • Report: Notify your supervisor and the institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit with a neutral absorbent material.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the highly reactive and hazardous compound, this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.